Methyl adipoyl chloride
Description
Properties
IUPAC Name |
methyl 6-chloro-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLGIEZOMYJKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956850 | |
| Record name | Methyl 6-chloro-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35444-44-1 | |
| Record name | Hexanoic acid, 6-chloro-6-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35444-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-chloro-6-oxohexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035444441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 6-chloro-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-chloro-6-oxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl Adipoyl Chloride from Adipic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway to produce methyl adipoyl chloride, a valuable bifunctional chemical intermediate, starting from adipic acid. The process is a two-step synthesis involving the selective mono-esterification of adipic acid to yield monomethyl adipate (B1204190), followed by the conversion of the remaining carboxylic acid moiety to an acyl chloride. This document details the experimental protocols, summarizes key quantitative data, and provides visual diagrams of the reaction pathway and experimental workflow.
Step 1: Synthesis of Monomethyl Adipate
The initial step in the synthesis is the selective mono-esterification of adipic acid. This reaction must be carefully controlled to favor the formation of the monoester over the diester by-product, dimethyl adipate. Various methods exist, including catalyst-driven reactions in organic solvents.
Experimental Protocol: Catalytic Mono-esterification
This protocol is a composite method based on established procedures utilizing solid acid catalysts or direct esterification.[1][2][3]
-
Catalyst Preparation (if applicable): If using a macroporous cation exchange resin (e.g., Amberlyst 15), wash the resin sequentially with an acid solution, an alkali solution, and again with an acid solution. Follow this by washing with deionized water until the eluent is neutral. Dry the resin to remove surface moisture before use.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adipic acid, a suitable solvent (e.g., toluene), and the catalyst.[1][4] Alternatively, for a simpler procedure, adipic acid can be reacted directly with an excess of methanol, which also serves as the solvent.[2][3]
-
Esterification:
-
Method A (Catalyst in Toluene): Heat the mixture to the desired reaction temperature (e.g., 50°C). Slowly add the esterifying agent (e.g., methyl formate (B1220265) or methanol) dropwise over several hours.[1] Maintain the temperature and stir the mixture for the prescribed reaction time (e.g., 3-6 hours).
-
Method B (Methanol as Reagent and Solvent): Add adipic acid to a significant molar excess of methanol. Heat the mixture at a controlled temperature (e.g., 25-50°C) and stir for an extended period (e.g., 24 hours) to achieve conversion.[2]
-
-
Work-up and Purification:
-
After the reaction is complete, filter the mixture while hot to remove the solid catalyst.[1]
-
Cool the filtrate to allow any unreacted adipic acid to precipitate, which can then be removed by a second filtration.[1]
-
Wash the resulting solution with deionized water to remove any remaining acid or catalyst residues.[1]
-
Remove the solvent (and excess methanol, if used) under reduced pressure.
-
The crude monomethyl adipate can be further purified by vacuum distillation to yield the final product.[1]
-
Data Presentation: Monomethyl Adipate Synthesis
The following table summarizes quantitative data from various cited methodologies for the synthesis of monomethyl adipate.
| Parameter | Method 1[1] | Method 2[2] | Method 3[4] |
| Starting Material | Adipic Acid | Adipic Acid | Adipic Acid |
| Esterifying Agent | Methyl Formate | Methanol | Methanol |
| Catalyst | Cation Exchange Resin | Al₂O₃ | Amberlyst 15 |
| Solvent | Toluene | Methanol | Methanol |
| Temperature | 50°C | 25°C | 50-60°C (reflux) |
| Reactant Ratio | Adipic Acid:Methyl Formate (1:2 mol) | Adipic Acid:Methanol (1:50 equiv) | Adipic Acid:Methanol (1:20 mol) |
| Reaction Time | 3 hours | 24 hours | Not specified |
| Yield | 96.5% | 80% | High conversion noted |
| Purity | 99.38% (GC) | High selectivity to monoester | Not specified |
Step 2: Synthesis of this compound
The second step involves the conversion of the free carboxylic acid group on monomethyl adipate into an acyl chloride. This is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is analogous to the synthesis of adipoyl dichloride from adipic acid.[5][6]
Experimental Protocol: Chlorination with Thionyl Chloride
This protocol is adapted from the well-established procedure for converting dicarboxylic acids to their corresponding dichlorides.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize the HCl and SO₂ by-products), place the monomethyl adipate. The reaction should be conducted under anhydrous conditions in a fume hood.
-
Addition of Reagent: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 molar equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[8]
-
Reaction: Gently heat the mixture to 50–60°C using a water bath.[6] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[6]
-
Purification: Once the reaction is complete, remove the excess thionyl chloride by distillation, preferably under reduced pressure.[6]
-
Final Product: The residue remaining in the flask is the crude this compound. For applications requiring high purity, the product can be further purified by vacuum distillation.[7] The boiling point of this compound is approximately 76°C at 0.8 mmHg.
Data Presentation: this compound Synthesis
Quantitative data for this specific transformation is less commonly published than for adipoyl dichloride. The parameters below are based on typical conditions for acyl chloride formation.
| Parameter | Recommended Conditions |
| Starting Material | Monomethyl Adipate |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) |
| Catalyst (Optional) | N,N-dimethylformamide (DMF) |
| Solvent | None (excess SOCl₂) or inert solvent (e.g., Toluene) |
| Temperature | 50-60°C |
| Reactant Ratio | Monomethyl Adipate:SOCl₂ (1:2 to 1:3 mol) |
| Reaction Time | 2-4 hours |
| Expected Yield | High (typically >90%) |
Visualizations
Synthesis Pathway
The following diagram illustrates the two-step chemical transformation from adipic acid to this compound.
Experimental Workflow
This diagram outlines the general logical flow of the experimental procedure for the synthesis.
References
- 1. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Monomethyl adipate | 627-91-8 [chemicalbook.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Adipic Acid and Thionyl Chloride Reaction: A Guide to Understanding - Knowledge [xiangyuch.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [guidechem.com]
- 8. Adipoyl chloride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Methyl Adipoyl Chloride: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Methyl adipoyl chloride, a key bifunctional reagent, offers significant utility in organic synthesis, particularly in the development of novel pharmaceuticals and polymers. This document provides a comprehensive overview of its chemical properties, reactivity, and handling protocols, designed to equip researchers with the critical information needed for its effective and safe application.
Core Chemical Properties
This compound is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁ClO₃ | [2][3][4] |
| Molecular Weight | 178.61 g/mol | [2][3][4] |
| CAS Number | 35444-44-1 | [2][3][4][5] |
| Boiling Point | 76 °C at 0.8 mmHg | [3][5] |
| Density | 1.149 g/mL at 20 °C | [5] |
| 1.148 g/mL at 25 °C | [3] | |
| Refractive Index (n20/D) | 1.4470 | [3][5] |
| Flash Point | >110 °C (>230 °F) - closed cup | [3] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [5] |
Reactivity Profile
The reactivity of this compound is dominated by the presence of the acyl chloride functional group, which is highly susceptible to nucleophilic attack. This reactivity makes it a valuable intermediate for introducing a six-carbon chain with a terminal methyl ester.
Reaction with Nucleophiles:
This compound readily reacts with a variety of nucleophiles, including water, alcohols, and amines, to form the corresponding carboxylic acid, esters, and amides. These reactions are typically rapid and exothermic.
Moisture Sensitivity:
Due to its high reactivity with water, this compound is classified as moisture-sensitive.[5] Exposure to atmospheric moisture will lead to hydrolysis, forming adipic acid monomethyl ester and hydrochloric acid. This necessitates handling and storage under inert and dry conditions.
Experimental Protocols
Synthesis of this compound:
A common method for the synthesis of this compound involves the reaction of adipic acid monomethyl ester with a chlorinating agent, such as thionyl chloride or oxalyl chloride. While a specific procedure for this direct synthesis was not detailed in the provided search results, a related synthesis of a different compound using methyl 6-chloro-6-oxohexanoate (an alternative name for this compound) as a reactant is described.[2] For the synthesis of this compound, a general procedure would be as follows:
General Synthetic Workflow:
Experimental Procedure Example (Friedel-Crafts Acylation using this compound):
The following procedure details the use of this compound (referred to as methyl 6-chloro-6-oxohexanoate) in a Friedel-Crafts acylation reaction.[2]
-
Preparation of the Catalyst Suspension: A suspension of 2.59 g (19.4 x 10⁻³ mol) of aluminum chloride in 4 ml of dichloromethane (B109758) is prepared.
-
Cooling: The suspension is cooled to -5 °C.
-
Addition of Reactants: A mixture of 0.97 ml (10.3 x 10⁻³ mol) of fluorobenzene (B45895) and 1.31 ml (8.4 x 10⁻³ mol) of methyl 6-chloro-6-oxohexanoate in 3 ml of dichloromethane is added gradually, ensuring the temperature is maintained between -4 and -7 °C.
-
Reaction: The temperature is allowed to rise to 20 °C and the mixture is stirred for 15 hours.
-
Work-up: The reaction is hydrolyzed in acidified iced water and extracted with dichloromethane.
-
Purification: The organic phase is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by chromatography on silica (B1680970) gel.
Safety and Handling
This compound is a corrosive substance that requires careful handling in a well-ventilated fume hood.[3][6]
Hazard Classifications:
-
GHS Pictogram: GHS05 (Corrosion)[3]
-
Signal Word: Danger[3]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves that have been inspected prior to use.[6]
-
Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[6]
-
Respiratory Protection: Use a suitable respirator when handling the material.[6]
Storage:
Store in a tightly closed container in a dry and well-ventilated place under an inert atmosphere.[5][6] It is incompatible with strong oxidizing agents, water, bases, alcohols, and amines.[7]
Emergency Procedures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[6]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[6]
This guide provides a foundational understanding of this compound for its application in research and development. For more detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.
References
An In-depth Technical Guide to the 1H NMR Spectrum of Methyl Adipoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of methyl adipoyl chloride. The information presented herein is intended to support research and development activities by providing comprehensive spectral data, experimental protocols, and a visual representation of the molecular structure with corresponding proton assignments.
Data Presentation: 1H NMR Spectral Data of this compound
The 1H NMR spectrum of this compound exhibits five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference. The integration values represent the relative number of protons for each signal, and the multiplicity describes the splitting pattern of the signal.
| Signal | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| A | 3.682 | Singlet | 3H | -OCH₃ |
| B | 2.932 | Triplet | 2H | -CH₂COCl |
| C | 2.356 | Triplet | 2H | -CH₂COOCH₃ |
| D | 1.70 - 1.75 | Multiplet | 4H | -CH₂CH₂CH₂CO- |
Note: The multiplicity and integration values are predicted based on the known chemical structure and the provided chemical shift data, as a fully interpreted spectrum with these details was not available in the searched resources.
Experimental Protocol: Acquisition of 1H NMR Spectrum
The following is a generalized protocol for the acquisition of a 1H NMR spectrum of a reactive compound such as an acyl chloride.
2.1 Sample Preparation
Due to the reactive nature of this compound, which can readily hydrolyze upon contact with moisture, it is crucial to use anhydrous deuterated solvents and dry glassware.
-
Glassware: Use a clean, dry 5 mm NMR tube. To ensure it is free of moisture, the tube can be oven-dried prior to use.
-
Sample Weighing: In a dry environment (e.g., a glove box or under a stream of inert gas), accurately weigh approximately 5-20 mg of this compound.
-
Solvent Selection: A suitable anhydrous deuterated solvent must be used. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-protic compounds. Other potential solvents include deuterated benzene (B151609) (C₆D₆) or deuterated dichloromethane (B109758) (CD₂Cl₂).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen anhydrous deuterated solvent directly in the NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Often, commercially available deuterated solvents contain TMS. If not, a very small amount can be added.
-
Capping and Mixing: Securely cap the NMR tube to prevent the ingress of atmospheric moisture. Gently invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous.
2.2 Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16 to 64 scans, depending on the sample concentration
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: A range of approximately -2 to 12 ppm is generally sufficient.
-
Temperature: Standard probe temperature (e.g., 298 K).
2.3 Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption Lorentzian lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.
-
Integration: Integrate the area under each signal to determine the relative ratios of the protons.
Mandatory Visualization: Structure and Proton Assignments
The following diagram illustrates the chemical structure of this compound with the different proton environments labeled to correspond with the data in the table above.
Caption: Structure of this compound with proton assignments.
An In-depth Technical Guide to the Infrared Spectroscopy of Methyl Adipoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of methyl adipoyl chloride. It details the characteristic vibrational frequencies of its functional groups, outlines the experimental protocol for obtaining an IR spectrum, and presents the data in a clear, structured format for easy interpretation. This information is critical for the identification, purity assessment, and structural elucidation of this important bifunctional molecule in research and development settings.
Introduction to the Infrared Spectroscopy of this compound
This compound (C₇H₁₁ClO₃) is a chemical intermediate possessing two distinct reactive sites: a methyl ester and an acyl chloride. This unique structure makes it a valuable building block in the synthesis of a variety of compounds, including polymers, pharmaceuticals, and other specialty chemicals. Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of its bonds.
The IR spectrum of this compound is characterized by the distinct absorption bands of its ester and acyl chloride moieties. The positions of these bands, particularly the carbonyl (C=O) stretching vibrations, are highly diagnostic and allow for the unambiguous identification of the compound.
Predicted Infrared Spectral Data
The following table summarizes the predicted characteristic infrared absorption peaks for this compound based on established group frequencies for acyl chlorides and methyl esters.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Acyl Chloride | 1815 - 1790 | Strong |
| C=O Stretch | Methyl Ester | 1750 - 1735 | Strong |
| C-H Stretch | Aliphatic (CH₂) | 2960 - 2850 | Medium to Strong |
| C-O Stretch | Ester | 1300 - 1000 | Strong |
| C-Cl Stretch | Acyl Chloride | 800 - 600 | Medium |
| CH₂ Bend | Aliphatic | ~1465 | Medium |
Experimental Protocol for Acquiring the IR Spectrum
The infrared spectrum of this compound, a liquid at room temperature, can be readily obtained using the neat sampling technique with salt plates.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Demountable salt plates (e.g., NaCl or KBr) and holder
-
Pasteur pipette or micropipette
-
This compound sample
-
Volatile solvent for cleaning (e.g., dry acetone (B3395972) or dichloromethane)
-
Kimwipes or other lint-free tissue
-
Fume hood
Procedure:
-
Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum: With the sample compartment empty, acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Preparation:
-
In a fume hood, carefully clean the salt plates with a volatile solvent and a lint-free wipe. Avoid touching the polished faces of the plates with bare hands.
-
Place one to two drops of the this compound sample onto the center of one salt plate using a clean pipette.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.
-
-
Sample Analysis:
-
Place the assembled salt plates into the sample holder and insert it into the spectrometer's sample compartment.
-
Acquire the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks corresponding to the functional groups of this compound.
-
-
Cleaning:
-
After analysis, disassemble the salt plates in a fume hood.
-
Thoroughly clean the plates with a volatile solvent to remove all traces of the sample.
-
Store the clean, dry plates in a desiccator to prevent damage from atmospheric moisture.
-
Visualization of Key Concepts
The following diagrams illustrate the logical relationships in the IR spectroscopy of this compound.
Caption: Experimental workflow for obtaining the IR spectrum of a liquid sample.
Caption: Correlation between functional groups and their IR peaks.
Conclusion
The infrared spectrum of this compound provides a distinct fingerprint that is invaluable for its characterization. The strong carbonyl absorptions for the acyl chloride and methyl ester groups are the most prominent and diagnostic features of the spectrum. By following the detailed experimental protocol and referencing the provided spectral data, researchers can confidently identify and assess the purity of this versatile chemical intermediate, ensuring the integrity of their synthetic processes and final products.
An In-depth Technical Guide to the Mass Spectrometry of Methyl Adipoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometric behavior of methyl adipoyl chloride. The document outlines the fragmentation patterns observed under electron ionization and presents the data in a structured format for clarity and ease of comparison.
Introduction
This compound, with the chemical formula C7H11ClO3, is a bifunctional molecule containing both a methyl ester and an acyl chloride group.[1][2] Its analysis by mass spectrometry is crucial for its identification and for understanding its chemical reactivity, particularly in drug development and polymer chemistry where it may be used as a linker or building block. This guide focuses on its fragmentation under electron ionization (EI), a common technique for mass spectrometric analysis.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H11ClO3 | [1][2] |
| Molecular Weight | 178.61 g/mol | [1][2] |
| CAS Number | 35444-44-1 | [1][3] |
| Linear Formula | CH3OCO(CH2)4COCl | [4] |
Experimental Protocol
While a detailed experimental protocol for the reference spectrum is not available, the mass spectrum data was obtained under the following conditions as reported by ChemicalBook[1]:
-
Ionization Method: Electron Ionization (EI)
-
Ionization Energy: 75 eV
-
Source Temperature: 230 °C
-
Sample Temperature: 140 °C
A general procedure for obtaining an EI mass spectrum of a liquid sample like this compound would involve introducing a small amount of the sample into the mass spectrometer's ion source via a direct insertion probe or a gas chromatograph. In the ion source, the sample is vaporized and then bombarded with high-energy electrons (typically 70-75 eV). This results in the formation of a molecular ion (M+) and various fragment ions, which are then separated by their mass-to-charge ratio (m/z) and detected.
Mass Spectrometry Data and Fragmentation Analysis
The electron ionization mass spectrum of this compound exhibits a characteristic pattern of fragmentation. The molecular ion (M+) is observed at m/z 178. The most abundant fragment, known as the base peak, is observed at m/z 55.[1] A summary of the significant peaks and their proposed identities is presented below.
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Proposed Structure |
| 178 | ~1 (not prominent) | [C7H11ClO3]+• (Molecular Ion) | [CH3OCO(CH2)4COCl]+• |
| 147 | Low | [M - OCH3]+ | [CO(CH2)4COCl]+ |
| 143 | Low | [M - Cl]+ | [CH3OCO(CH2)4CO]+ |
| 111 | Moderate | [M - COCl]+ | [CH3OCO(CH2)4]+ |
| 83 | Moderate | [C5H7O]+ | [CH2=CHCO(CH2)2]+ |
| 59 | Moderate | [COOCH3]+ | [COOCH3]+ |
| 55 | 100 (Base Peak) | [C4H7]+ | [CH2=CH-CH2-CH2]+ |
| 41 | High | [C3H5]+ | [CH2=CH-CH2]+ |
Fragmentation Pathway Analysis:
The fragmentation of this compound is driven by the presence of the two functional groups. The initial ionization event removes an electron to form the molecular ion [C7H11ClO3]+•. This unstable ion then undergoes a series of cleavage reactions to produce smaller, more stable fragments.
-
Loss of a methoxy (B1213986) radical (•OCH3): Cleavage of the C-O bond in the ester group results in the formation of an ion at m/z 147.
-
Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond in the acyl chloride group leads to the formation of an acylium ion at m/z 143.
-
Loss of the chloroformyl radical (•COCl): This cleavage results in an ion at m/z 111.
-
Formation of the base peak (m/z 55): The base peak at m/z 55 is likely due to a more complex fragmentation pathway involving cyclization and subsequent rearrangement, a common feature in the mass spectra of long-chain aliphatic compounds. It is proposed to be a stable C4H7+ cation.
-
Other significant fragments: The peak at m/z 59 corresponds to the [COOCH3]+ ion, characteristic of methyl esters. The peak at m/z 41 is a common C3H5+ fragment.
Visualization of Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.
Caption: Fragmentation pathway of this compound.
Conclusion
The mass spectrum of this compound is characterized by a weak molecular ion peak and several key fragment ions that are indicative of its structure. The base peak at m/z 55, along with other significant fragments at m/z 143, 111, and 59, provides a unique fingerprint for the identification of this compound. This guide provides a foundational understanding for researchers and professionals working with this compound, enabling them to interpret mass spectrometry data effectively in their research and development endeavors.
References
Theoretical vs. Experimental Yield of Methyl Adipoyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl adipoyl chloride, with a focus on the theoretical and experimental yields. This document details the common synthetic route, a generalized experimental protocol, and a discussion of the factors influencing the yield.
Introduction
This compound, also known as methyl 6-chloro-6-oxohexanoate, is a valuable bifunctional molecule used in the synthesis of various chemical intermediates, including pharmaceuticals and polymers.[1][2] Its structure incorporates both an ester and a reactive acyl chloride group, making it a versatile building block in organic synthesis. The efficiency of its synthesis is a critical factor for its practical application, necessitating a thorough understanding of its theoretical and experimental yields.
The primary route for the synthesis of this compound involves the conversion of the carboxylic acid group of monomethyl adipate (B1204190) to an acyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation due to its efficacy and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases.[3][4]
Synthesis of this compound
The conversion of monomethyl adipate to this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen of the hydroxyl group of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. A subsequent series of steps results in the formation of the acyl chloride and the gaseous byproducts SO₂ and HCl.
Chemical Reaction
Caption: Synthesis of this compound from Monomethyl Adipate.
Theoretical Yield Calculation
The theoretical yield is the maximum amount of product that can be produced from a given amount of reactant based on the stoichiometry of the chemical equation. To calculate the theoretical yield of this compound, the molar masses of the reactant (monomethyl adipate) and the product are required.
For a hypothetical reaction starting with 10.0 g of monomethyl adipate:
-
Moles of Monomethyl Adipate: 10.0 g / 160.17 g/mol = 0.0624 mol
-
Moles of this compound (1:1 stoichiometry): 0.0624 mol
-
Theoretical Yield of this compound: 0.0624 mol * 178.61 g/mol = 11.15 g
Experimental Yield and Data Presentation
The experimental yield is the actual amount of product obtained from a chemical reaction. It is often less than the theoretical yield due to factors such as incomplete reactions, side reactions, and losses during product isolation and purification.
A reported experimental yield for a reaction involving methyl 6-chloro-6-oxohexanoate (this compound) is 63%.[6]
The following table summarizes the quantitative data for a hypothetical synthesis of this compound.
| Parameter | Value | Reference |
| Reactant | Monomethyl Adipate | |
| Molecular Formula | C₇H₁₂O₄ | |
| Molar Mass | 160.17 g/mol | [5] |
| Starting Mass (Hypothetical) | 10.0 g | |
| Moles (Hypothetical) | 0.0624 mol | |
| Product | This compound | |
| Molecular Formula | C₇H₁₁ClO₃ | [1] |
| Molar Mass | 178.61 g/mol | [1][6] |
| Theoretical Yield | 11.15 g | |
| Experimental Data | ||
| Reported Experimental Yield | 63% | [6] |
| Experimental Mass | 11.15 g * 0.63 = 7.02 g |
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound from monomethyl adipate using thionyl chloride. This protocol is based on standard procedures for the synthesis of acyl chlorides.[3][4][7]
Materials:
-
Monomethyl adipate
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or chloroform)[7]
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Apparatus for distillation under reduced pressure
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen).
-
Reactant Addition: Monomethyl adipate is dissolved in an anhydrous solvent and added to the reaction flask.
-
Reagent Addition: Thionyl chloride (typically 1.5 to 2.0 molar equivalents) is added dropwise to the stirred solution at room temperature. The reaction can be exothermic.
-
Reaction: The reaction mixture is heated to reflux (the boiling point of the solvent) and maintained at this temperature for several hours until the evolution of HCl and SO₂ gases ceases. Reaction progress can be monitored by techniques such as TLC or IR spectroscopy.
-
Workup:
-
The excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.[4] Care should be taken to trap the corrosive and toxic evolved gases.
-
The crude this compound can be purified by distillation under reduced pressure.
-
References
- 1. apicule.com [apicule.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. monoMethyl adipate | C7H12O4 | CID 12328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methyl Adipoyl Chloride: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of methyl adipoyl chloride, a key reagent in various chemical syntheses, particularly in the development of heme-mimetics. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Core Properties of this compound
This compound, also known as adipic acid monomethyl ester chloride, is a chemical compound with the CAS number 35444-44-1 .[1][2][3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| CAS Number | 35444-44-1[1][2][3] |
| Synonyms | Adipic acid monomethyl ester chloride |
| Linear Formula | CH₃OCO(CH₂)₄COCl[1] |
| Molecular Weight | 178.61 g/mol [1][2][3] |
| Boiling Point | 76 °C at 0.8 mmHg[1] |
| Density | 1.148 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.4470[1] |
| Flash Point | > 110 °C (> 230 °F) - closed cup |
| EC Number | 252-569-1[1] |
| MDL Number | MFCD00013661[1] |
Role in Heme-Mimetics and Soluble Guanylyl Cyclase (sGC) Signaling
This compound is a notable reagent in the synthesis of improved heme-mimetics.[2] These synthetic compounds are designed to mimic the function of the heme group in proteins and are particularly relevant in studies concerning the soluble guanylyl cyclase (sGC) signaling pathway.[2] The sGC enzyme is a key receptor for nitric oxide (NO), and its activation leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in various physiological processes.[4][5][6]
Below is a diagram illustrating the general nitric oxide-soluble guanylyl cyclase-cGMP signaling pathway.
Representative Experimental Protocol: Synthesis Using this compound
The following is a representative experimental protocol where this compound (referred to by its synonym, methyl 6-chloro-6-oxohexanoate) is used in a Friedel-Crafts acylation reaction. This procedure details the synthesis of methyl 6-(4-fluorophenyl)-6-oxohexanoate.
Materials:
-
Aluminum chloride (2.59 g, 19.4 x 10⁻³ mol)
-
Dichloromethane (B109758) (4 ml + 3 ml)
-
Fluorobenzene (B45895) (0.97 ml, 10.3 x 10⁻³ mol)
-
Methyl 6-chloro-6-oxohexanoate (1.31 ml, 8.4 x 10⁻³ mol)
-
Acidified iced water
-
Magnesium sulfate
-
Petroleum ether/ethyl acetate (B1210297) mixture (96/4)
Procedure:
-
A suspension of aluminum chloride in 4 ml of dichloromethane is prepared and cooled to -5 °C.[1]
-
A mixture of fluorobenzene and methyl 6-chloro-6-oxohexanoate in 3 ml of dichloromethane is added gradually, maintaining the temperature between -4 and -7 °C.[1]
-
The reaction mixture is allowed to warm to 20 °C and is stirred for 15 hours.[1]
-
The reaction is then hydrolyzed by pouring it into acidified iced water.[1]
-
The product is extracted with dichloromethane.[1]
-
The organic phase is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure.[1]
-
The resulting crude product is purified by chromatography on silica gel using a petroleum ether/ethyl acetate mixture (96/4) as the eluent to yield the final product.[1]
This protocol illustrates a practical application of this compound in organic synthesis, highlighting its utility as a versatile chemical building block. The workflow for this synthesis is depicted in the diagram below.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. This compound | 35444-44-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Soluble guanylyl cyclase mediates noncanonical nitric oxide signaling by nitrosothiol transfer under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Soluble guanylyl cyclase: Molecular basis for ligand selectivity and action in vitro and in vivo [frontiersin.org]
- 6. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Methyl Adipoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl adipoyl chloride in common organic solvents. Given the compound's reactive nature as an acyl chloride, this document emphasizes proper handling and experimental protocols to ensure accurate and safe solubility determination.
Introduction to this compound
This compound, with the chemical formula C₇H₁₁ClO₃, is a bifunctional molecule containing both a methyl ester and an acyl chloride group.[1][2][3][4][5] This structure makes it a valuable reagent in organic synthesis, particularly in the preparation of polymers and specialty chemicals where controlled derivatization of adipic acid is required. Its high reactivity, characteristic of acyl chlorides, necessitates careful consideration of solvent choice and handling conditions to prevent unwanted side reactions, primarily hydrolysis and alcoholysis.[6]
Qualitative Solubility Data
| Compound | Solvent | Solubility | Source |
| This compound | Chloroform | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] | |
| Adipoyl Chloride | Benzene | Soluble | [7] |
| Ether | Soluble | [7] | |
| Cyclohexane | Forms a 5% solution | ||
| Hexane | Miscible |
This table is based on available chemical literature and supplier information. Independent verification is recommended.
Experimental Protocol for Solubility Determination
The high reactivity of this compound, particularly its sensitivity to moisture, requires that all solubility experiments be conducted under strictly anhydrous conditions.[1] All glassware should be oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon), and anhydrous solvents should be used.
3.1. Materials and Equipment
-
This compound (≥97% purity)
-
Anhydrous organic solvents (e.g., dichloromethane, chloroform, tetrahydrofuran, diethyl ether, acetone, ethyl acetate, hexane, toluene)
-
Oven-dried glassware (vials with screw caps, graduated cylinders, pipettes)
-
Inert gas supply (nitrogen or argon) with a manifold
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Syringes and needles
-
Temperature-controlled environment (e.g., water bath or heating block)
3.2. Qualitative Solubility Determination
This method provides a rapid assessment of solubility at a defined concentration.
-
Under an inert atmosphere, add approximately 100 mg of this compound to a dry vial.
-
Add 1 mL of the anhydrous solvent to the vial.
-
Seal the vial and stir the mixture vigorously at a controlled temperature (e.g., 25 °C) for 10-15 minutes.
-
Visually inspect the solution. The compound is considered "soluble" if a clear, homogeneous solution is formed with no visible solid particles. It is "partially soluble" if some solid remains, and "insoluble" if the bulk of the solid does not dissolve.
-
Record the observations.
3.3. Quantitative Solubility Determination (Gravimetric Method)
This method determines the saturation concentration of this compound in a solvent.
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the anhydrous solvent in a sealed vial under an inert atmosphere.
-
Stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe and transfer it to a pre-weighed, dry vial.
-
Evaporate the solvent from the vial under a stream of inert gas or in a vacuum oven at a low temperature to avoid decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial containing the residue.
-
The solubility can be calculated in g/100 mL or mol/L using the following formulas:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100
Solubility (mol/L) = (Mass of residue (g) / Molecular weight of this compound ( g/mol )) / (Volume of supernatant (L))
-
Repeat the measurement at different temperatures to determine the temperature dependence of solubility.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Safety Precautions
This compound is a corrosive substance that reacts with moisture to produce hydrochloric acid.[6] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All reactions and manipulations should be carried out under an inert atmosphere to prevent decomposition. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
Conclusion
While quantitative solubility data for this compound is scarce, this guide provides the available qualitative information and a detailed experimental protocol for its accurate determination. The high reactivity of the compound necessitates stringent anhydrous conditions throughout the experimental process. The provided workflow and safety guidelines are intended to assist researchers in safely and effectively characterizing the solubility of this important chemical reagent.
References
- 1. This compound | 35444-44-1 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. 甲基脂肪酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methyl 6-chloro-6-oxohexanoate | C7H11ClO3 | CID 520737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Page loading... [guidechem.com]
Technical Guide: Methyl Adipoyl Chloride in Drug Development and Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of methyl adipoyl chloride, a key reagent in the synthesis of novel therapeutic agents. This document details its chemical properties, experimental applications, and its role in modulating critical signaling pathways, offering valuable insights for professionals in drug discovery and development.
Core Properties of this compound
This compound, also known as methyl 6-chloro-6-oxohexanoate, is a mono-acyl chloride derivative of adipic acid. Its bifunctional nature, possessing both an ester and a reactive acyl chloride group, makes it a versatile building block in organic synthesis.
| Property | Data |
| Molecular Formula | C₇H₁₁ClO₃ |
| Molecular Weight | 178.61 g/mol |
| CAS Number | 35444-44-1 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 76 °C at 0.8 mmHg |
| Density | 1.148 g/mL at 25 °C |
| Refractive Index | n20/D 1.4470 |
Synthesis of this compound
The synthesis of this compound typically involves the selective conversion of the monomethyl ester of adipic acid (monomethyl adipate) to its corresponding acyl chloride. This can be achieved using standard chlorinating agents. A general synthetic approach is outlined below:
Reaction: Monomethyl adipate (B1204190) is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent and sometimes with a catalytic amount of a substance like N,N-dimethylformamide (DMF). The reaction selectively converts the carboxylic acid moiety to an acyl chloride, leaving the methyl ester group intact.
Illustrative Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Friedel-Crafts Acylation using this compound
This protocol describes a representative application of this compound in a Friedel-Crafts acylation reaction to form a carbon-carbon bond with an aromatic compound.
Materials:
-
This compound (methyl 6-chloro-6-oxohexanoate)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Acidified iced water
-
Magnesium sulfate (B86663) (MgSO₄)
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
Prepare a suspension of 2.59 g (19.4 x 10⁻³ mol) of aluminum chloride in 4 ml of dichloromethane.
-
Cool the suspension to -5 °C.
-
Gradually add a mixture of 0.97 ml (10.3 x 10⁻³ mol) of fluorobenzene and 1.31 ml (8.4 x 10⁻³ mol) of this compound in 3 ml of dichloromethane, maintaining the temperature between -4 and -7 °C.
-
Allow the reaction mixture to warm to 20 °C and stir for 15 hours.
-
Hydrolyze the reaction by pouring it into acidified iced water.
-
Extract the product with dichloromethane.
-
Wash the organic phase with water, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography on silica gel using a petroleum ether/ethyl acetate mixture (96/4) as the eluent to yield the final product.
Role in Modulating the Soluble Guanylyl Cyclase (sGC) Signaling Pathway
This compound serves as a crucial reagent in the synthesis of heme-mimetics, such as cinaciguat (B1243192) (BAY 58-2667), which are potent activators of soluble guanylyl cyclase (sGC).[1] The nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) pathway is a fundamental signaling cascade in the cardiovascular system, regulating processes like vasodilation.[2]
Under conditions of oxidative stress, the sGC enzyme can become oxidized and heme-deficient, rendering it unresponsive to endogenous NO.[2] Cinaciguat and similar compounds synthesized using reagents like this compound can activate this NO-unresponsive form of sGC, restoring the production of cGMP.[2] This mechanism offers a promising therapeutic strategy for cardiovascular diseases associated with endothelial dysfunction.
The NO-sGC-cGMP Signaling Pathway and the Action of sGC Activators
Caption: The NO-sGC-cGMP signaling pathway and the therapeutic action of sGC activators.
Experimental Protocol: In Vitro sGC Activity Assay (cGMP Accumulation)
This protocol outlines a general method to assess the activity of sGC activators, such as those synthesized using this compound, by measuring the accumulation of cGMP in cultured cells.
Materials:
-
Cultured cells (e.g., pulmonary artery smooth muscle cells)
-
sGC activator compound (e.g., cinaciguat)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer (e.g., 0.1 N HCl)
-
Commercial cGMP enzyme immunoassay (EIA) kit
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Seed and culture cells in appropriate plates until they reach the desired confluency.
-
Pre-treatment with PDE Inhibitor: To prevent the degradation of newly synthesized cGMP, pre-treat the cells with a PDE inhibitor in a serum-free medium for a defined period (e.g., 10-30 minutes).
-
Compound Treatment: Add varying concentrations of the sGC activator to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction by removing the medium and lysing the cells with a suitable lysis buffer.
-
Sample Collection: Collect the cell lysates and centrifuge to pellet cellular debris.
-
cGMP Measurement: Measure the cGMP concentration in the supernatants using a commercial cGMP EIA kit, following the manufacturer's instructions.
-
Protein Quantification: Determine the total protein concentration in each lysate for normalization of the cGMP levels.
-
Data Analysis: Express the results as the amount of cGMP produced per milligram of protein.
References
The Reaction of Methyl Adipoyl Chloride with Nucleophiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core reaction mechanisms, experimental protocols, and quantitative data related to the interaction of methyl adipoyl chloride with various nucleophiles. This information is critical for professionals engaged in the synthesis of novel chemical entities, including the development of polymers, pharmaceuticals, and other advanced materials.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of this compound, a mono-acyl chloride ester, with nucleophiles proceeds via a well-established nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an amine, alcohol, or carbanion) on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled. A proton is subsequently lost from the nucleophile (if it was neutral, e.g., an amine or alcohol), often facilitated by a mild base or an excess of the nucleophilic reagent, to yield the final acylated product and hydrochloric acid.
The high reactivity of acyl chlorides, including this compound, is attributed to the strong electron-withdrawing inductive effect of both the chlorine and oxygen atoms, which makes the carbonyl carbon highly electrophilic.
Reaction with Nitrogen Nucleophiles (Amines)
The reaction of this compound with primary or secondary amines is a robust method for the synthesis of amides. This reaction is typically rapid and exothermic. To neutralize the hydrochloric acid byproduct, which can form a salt with the unreacted amine, at least two equivalents of the amine are often used, or one equivalent of the amine in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine.
Reaction with Oxygen Nucleophiles (Alcohols)
Alcohols react with this compound to form the corresponding esters. These reactions are generally carried out in the presence of a base (e.g., pyridine) to act as a catalyst and to scavenge the HCl produced. The reactivity of the alcohol (primary > secondary > tertiary) influences the reaction rate.
Reaction with Carbon Nucleophiles (Friedel-Crafts Acylation)
In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can act as an acylating agent in Friedel-Crafts reactions with aromatic compounds. The Lewis acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
Quantitative Data Summary
The following table summarizes available quantitative data for reactions involving this compound and analogous acyl chlorides. Due to the limited availability of systematic studies on this compound itself, data from closely related reactions are included to provide a comparative context.
| Acyl Chloride | Nucleophile | Solvent | Catalyst/Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Fluorobenzene (B45895) | Dichloromethane (B109758) | AlCl₃ | -7 to 20 | 15 | 63 | [1] |
| Adipoyl chloride | Polyvinyl alcohol | DMF | - | Ice bath then reflux | 0.5 | Not specified | [2] |
| Adipoyl chloride | Hexamethylenediamine | Aqueous/Hexanes | NaOH | Not specified | Not specified | Near-quantitative | [3] |
| Adipoyl chloride | Cardol | - | Nitrogen atm. | 170 | 8 | up to 63 | [3] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Fluorobenzene with this compound[1]
This protocol details the acylation of an aromatic ring, a common application for acyl chlorides in organic synthesis.
Materials:
-
This compound (methyl 6-chloro-6-oxohexanoate)
-
Fluorobenzene
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Acidified iced water
Procedure:
-
A suspension of 2.59 g (19.4 mmol) of aluminum chloride in 4 ml of dichloromethane is prepared in a reaction vessel.
-
The suspension is cooled to -5°C.
-
A mixture of 0.97 ml (10.3 mmol) of fluorobenzene and 1.31 ml (8.4 mmol) of this compound in 3 ml of dichloromethane is added gradually to the cooled suspension, maintaining the temperature between -4 and -7°C.
-
The reaction mixture is allowed to warm to 20°C and stirred for 15 hours.
-
The reaction is quenched by hydrolysis in acidified iced water.
-
The product is extracted with dichloromethane.
-
The organic phase is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by chromatography on silica (B1680970) gel using a petroleum ether/ethyl acetate mixture (96/4) as the eluent to yield the final product.
Protocol 2: General Procedure for Amide Synthesis with an Acyl Chloride[4]
This protocol provides a general guideline for the synthesis of amides from acyl chlorides, which is applicable to this compound.
Materials:
-
Acyl chloride (e.g., this compound)
-
Primary or secondary amine
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Iced water
-
Diethyl ether
Procedure:
-
Dissolve the amine in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add the acyl chloride dropwise to the cooled amine solution.
-
Add DIPEA (at least one equivalent to the amount of HCl produced) to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding iced water.
-
If a precipitate forms, filter the solid and wash with diethyl ether and DCM.
-
If no precipitate forms, extract the product with DCM.
-
The crude product can be further purified by column chromatography or recrystallization.
Protocol 3: Synthesis of a Polyester from Adipoyl Chloride and Polyvinyl Alcohol[2]
This protocol demonstrates the formation of ester linkages in a polymerization reaction, a key application for di- and mono-acyl chlorides.
Materials:
-
Adipoyl chloride
-
Polyvinyl alcohol
-
Dimethylformamide (DMF)
-
Sodium bicarbonate solution
-
Ethanol
-
Water
Procedure:
-
Place 1 mole equivalent of polyvinyl alcohol in 20 ml of DMF in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the flask in an ice bath.
-
Introduce 1 mole equivalent of adipoyl chloride into the dropping funnel.
-
Add the adipoyl chloride dropwise to the polyvinyl alcohol solution with frequent shaking over a period of 45 minutes.
-
Remove the ice bath and reflux the mixture for 30 minutes.
-
Pour the reaction product into water.
-
Wash the product with a small amount of sodium bicarbonate solution, followed by water, and then ethanol.
-
The final polymer can be purified by dissolving it in DMSO and reprecipitating from ethanol.
Visualizations
Reaction Mechanisms
References
Methodological & Application
Application Note: Step-by-Step Synthesis Protocol for Methyl Adipoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl adipoyl chloride, also known as adipic acid monomethyl ester chloride, is a bifunctional organic compound featuring both a methyl ester and a reactive acyl chloride group.[1] This structure makes it a valuable intermediate and building block in organic synthesis. It is particularly useful for introducing a six-carbon aliphatic spacer into molecules, enabling the synthesis of polymers, pharmaceuticals, and other specialty chemicals. For instance, it has been utilized as a reagent for developing heme-mimetics that affect soluble guanylyl cyclase (sGC) activity.[2] This document provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound from adipic acid.
Overall Reaction Scheme
The synthesis is typically performed in two sequential steps:
-
Mono-esterification: Adipic acid is reacted with methanol (B129727) under acidic conditions to yield adipic acid monomethyl ester.
-
Chlorination: The remaining carboxylic acid group of the monomethyl ester is converted to an acyl chloride using a chlorinating agent, such as thionyl chloride.
Chemical Equations: Step 1: HOOC-(CH₂)₄-COOH + CH₃OH ⇌ HOOC-(CH₂)₄-COOCH₃ + H₂O Step 2: HOOC-(CH₂)₄-COOCH₃ + SOCl₂ → ClOC-(CH₂)₄-COOCH₃ + SO₂ + HCl
Materials and Reagents
A summary of the required reagents is provided in the table below.
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | CAS Number | Notes |
| Adipic Acid | C₆H₁₀O₄ | 146.14 | 1.36 | 124-04-9 | Starting material |
| Methanol | CH₄O | 32.04 | 0.792 | 67-56-1 | Reagent and solvent |
| Sulfuric Acid | H₂SO₄ | 98.08 | 1.84 | 7664-93-9 | Catalyst |
| Thionyl Chloride | SOCl₂ | 118.97 | 1.636 | 7719-09-7 | Chlorinating agent |
| Dichloromethane | CH₂Cl₂ | 84.93 | 1.326 | 75-09-2 | Solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 2.20 | 144-55-8 | For neutralization |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 2.66 | 7487-88-9 | Drying agent |
Equipment
-
Round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for vacuum distillation)
-
Ice bath
-
Fume hood
Experimental Protocol
Step 1: Synthesis of Adipic Acid Monomethyl Ester
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add adipic acid (146.1 g, 1.0 mol) and methanol (150 mL).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2.0 mL) to the suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing for 4-6 hours. The solid adipic acid will gradually dissolve as the reaction proceeds.
-
Reaction Quenching: After the reflux period, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Workup: Dissolve the resulting oily residue in 200 mL of dichloromethane. Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acidic catalyst, followed by a wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude adipic acid monomethyl ester as a colorless oil or white solid. Further purification is typically not required for the next step.
Step 2: Synthesis of this compound
Safety Note: Thionyl chloride is highly corrosive and reacts violently with water to release toxic gases (HCl and SO₂).[3][4] This entire procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[1][5]
-
Reaction Setup: Place the crude adipic acid monomethyl ester (from Step 1) in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.2 equivalents) to the flask at room temperature. The addition should be done carefully as the reaction is exothermic and generates gas.
-
Reaction: Once the initial vigorous reaction subsides, gently heat the mixture to 50-60°C for 2-3 hours. The evolution of gas (SO₂ and HCl) should be observed. The reaction is complete when gas evolution ceases.
-
Purification: The excess thionyl chloride can be removed by distillation at atmospheric pressure. The desired product, this compound, is then purified by vacuum distillation.[2] The boiling point is approximately 76°C at 0.8 mmHg.[1][2]
Data Presentation
The following table summarizes the expected results for the synthesis.
| Product | Theoretical Yield (g) | Typical Actual Yield (g) | Yield (%) | Purity (by GC) | Physical Appearance |
| Adipic Acid Monomethyl Ester | 160.17 | 136-144 | 85-90% | >95% | Colorless oil / White solid |
| This compound | 178.61 (from 1 mol) | 143-152 | 80-85% | >97% | Colorless to pale yellow liquid[6] |
Visualization of Experimental Workflow
The logical flow of the synthesis protocol is depicted in the diagram below.
Caption: Workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols for Polyesteramide Synthesis Using Methyl Adipoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl adipoyl chloride is an asymmetrical monomer containing both a reactive acyl chloride group and a less reactive methyl ester group.[1] This unique structure allows for the synthesis of polyesteramides, polymers that incorporate both ester and amide linkages into their backbone.[2][3] The combination of these functional groups can impart a desirable balance of properties, including biodegradability from the ester linkages and enhanced thermal and mechanical stability from the amide groups, making them promising materials for biomedical applications such as drug delivery and tissue engineering.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of polyesteramides using this compound and a diamine, focusing on two primary methods: interfacial polymerization and solution polycondensation.
Reaction Mechanism
The synthesis of polyesteramides from this compound and a diamine proceeds via a nucleophilic acyl substitution reaction. The highly reactive acyl chloride group readily reacts with the amine groups of the diamine to form an amide bond, while the methyl ester group can subsequently react under more forcing conditions or with a diol in a separate step to form ester linkages. This two-stage reactivity allows for the controlled synthesis of polyesteramides.[2][3]
Data Presentation
Table 1: Typical Properties of Aliphatic Polyesteramides
| Property | Typical Value Range | Notes |
| Melting Temperature (Tm) | 100 - 160 °C | Dependent on the specific diamine and diol used, as well as the ester/amide ratio.[3] |
| Glass Transition Temp (Tg) | 10 - 60 °C | Influenced by the flexibility of the polymer chain and the degree of hydrogen bonding.[2] |
| Number Average Mol. Weight (Mn) | 10,000 - 30,000 g/mol | Can be controlled by reaction conditions such as monomer stoichiometry, temperature, and reaction time.[3] |
| Tensile Strength | Up to 27.4 ± 0.1 MPa | Varies significantly with the chemical composition and molecular weight of the polymer. |
| Solubility | Generally soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP) | Solubility is influenced by the specific monomers used and the resulting polymer structure.[5] |
Note: The data presented are general ranges for aliphatic polyesteramides and may vary depending on the specific experimental conditions and monomers used.
Experimental Protocols
Protocol 1: Interfacial Polymerization for Polyesteramide Synthesis
Interfacial polymerization occurs at the interface of two immiscible liquids, with each phase containing one of the reactive monomers.[6] This method is often rapid and can produce high molecular weight polymers at room temperature.[5]
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (or another suitable organic solvent)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Pipettes
-
Buchner funnel and filter paper
-
Vacuum flask
-
Oven
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide. For example, a 5% (w/v) solution of hexamethylenediamine with a stoichiometric amount of sodium hydroxide to neutralize the HCl byproduct.
-
Organic Phase Preparation: Prepare a solution of this compound in an organic solvent such as dichloromethane. A typical concentration is 5% (w/v).
-
Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing of the two layers. A polymer film will form at the interface.
-
Polymer Collection: Gently grasp the polymer film with forceps and continuously pull it from the beaker. The polymer will form a continuous strand or "rope."
-
Washing: Wash the collected polyesteramide thoroughly with deionized water to remove any unreacted monomers, salts, and solvent. A final wash with ethanol (B145695) may be performed.
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Protocol 2: Solution Polycondensation for Polyesteramide Synthesis
Solution polycondensation involves the reaction of the monomers in a single solvent phase.[2] This method allows for better control over the reaction conditions and can lead to polymers with a more uniform structure.
Materials:
-
This compound
-
Hexamethylenediamine
-
N-Methyl-2-pyrrolidone (NMP) or other suitable polar aprotic solvent
-
Lithium chloride (LiCl) (optional, to improve solubility)
-
Methanol (B129727) (for precipitation)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Dropping funnel
-
Ice bath
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum flask
-
Oven
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Flame-dry the glassware to ensure anhydrous conditions.
-
Diamine Solution: In the flask, dissolve hexamethylenediamine in anhydrous NMP under a nitrogen atmosphere. If needed, add a small amount of LiCl (e.g., 5 wt%) to aid in the dissolution of the polymer as it forms. Cool the solution to 0°C using an ice bath.
-
Monomer Addition: Dissolve this compound in anhydrous NMP in the dropping funnel. Add the this compound solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation: Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polyesteramide.
-
Purification: Collect the polymer precipitate by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, salts, and residual solvent.
-
Drying: Dry the purified polyesteramide in a vacuum oven at 80-100°C until a constant weight is achieved.
Mandatory Visualizations
Reaction Mechanism of Polyesteramide Synthesis
Caption: Reaction mechanism for polyesteramide synthesis.
Experimental Workflow for Interfacial Polymerization
Caption: Experimental workflow for interfacial polymerization.
Logical Relationship of Synthesis Parameters and Polymer Properties
Caption: Relationship between synthesis parameters and polymer properties.
References
Application Notes and Protocols for Interfacial Polymerization Using Methyl Adipoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interfacial polymerization is a powerful technique for the synthesis of a wide range of polymers, including polyamides and poly(ester amide)s. This method involves the reaction of two immiscible monomer solutions at their interface. The polymerization of methyl adipoyl chloride with a diamine is a prime example of this technique, leading to the formation of poly(ester amide)s (PEAs). These polymers are of significant interest in the biomedical field, particularly for drug delivery applications, due to their biodegradability, biocompatibility, and tunable mechanical properties.[1][2][3][4] The presence of both ester and amide linkages in the polymer backbone allows for a combination of desirable characteristics from both polyesters and polyamides.[1][2][3][4]
This document provides detailed application notes and protocols for the synthesis of poly(ester amide)s via the interfacial polymerization of this compound with a suitable diamine, such as 1,6-hexanediamine.
Principle of the Method
Interfacial polymerization occurs at the boundary between two immiscible liquids. In this case, an aqueous solution of a diamine (e.g., 1,6-hexanediamine) is carefully layered with an organic solution containing this compound. The polymerization reaction is rapid and confined to the interface, resulting in the formation of a thin polymer film.[3] This film can be continuously withdrawn from the interface as a "rope" or collected as a membrane. The reaction is a step-growth polymerization where the amine groups of the diamine react with the acid chloride group of the this compound to form amide bonds, while the methyl ester group remains intact within the polymer backbone. The hydrochloric acid (HCl) byproduct generated during the reaction is typically neutralized by a base, such as sodium hydroxide (B78521), present in the aqueous phase.[5]
Applications in Drug Development
Poly(ester amide)s synthesized from this compound are promising candidates for various drug delivery systems. Their key advantages include:
-
Biodegradability: The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to the degradation of the polymer into smaller, biocompatible molecules that can be cleared by the body.[1][2][3]
-
Biocompatibility: The degradation products, which include amino acids and diols, are generally well-tolerated by the body.[2]
-
Tunable Properties: The physical and chemical properties of the PEAs, such as their degradation rate, mechanical strength, and hydrophilicity, can be tailored by varying the diamine monomer used in the synthesis.[6]
-
Drug Encapsulation: PEAs can be formulated into various drug delivery vehicles, such as microcapsules, nanoparticles, and hydrogels, to encapsulate and protect therapeutic agents.[3][7]
-
Controlled Release: The degradation of the polymer matrix allows for the sustained and controlled release of the encapsulated drug over time.[3]
Experimental Protocols
Protocol 1: Synthesis of Poly(ester amide) via Unstirred Interfacial Polymerization
This protocol describes a classic unstirred interfacial polymerization to produce a poly(ester amide) film or "rope."
Materials:
-
This compound (Methyl 6-chloro-6-oxohexanoate)
-
1,6-Hexamethylenediamine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent (e.g., hexane, chloroform)
-
Distilled water
-
Beakers (50 mL or 100 mL)
-
Forceps or a bent paper clip
-
Glass stirring rod
Procedure:
-
Prepare the Aqueous Phase:
-
Dissolve 1,6-hexamethylenediamine (e.g., 0.5 g) and sodium hydroxide (e.g., 0.2 g) in distilled water (e.g., 10 mL) in a beaker. The sodium hydroxide is added to neutralize the HCl byproduct.[5]
-
-
Prepare the Organic Phase:
-
Dissolve this compound (e.g., 0.5 mL) in an organic solvent such as dichloromethane (e.g., 10 mL) in a separate beaker.
-
-
Initiate Polymerization:
-
Carefully and slowly pour the organic phase down the side of the beaker containing the aqueous phase to form a distinct layer on top. Avoid mixing the two solutions.
-
-
Polymer Film Formation:
-
A thin film of the poly(ester amide) will form immediately at the interface of the two layers.
-
-
Collect the Polymer:
-
Using forceps or a hooked paper clip, gently grasp the center of the polymer film and slowly pull it upwards from the beaker. A continuous "rope" of the polymer can be drawn out.
-
Wind the polymer rope onto a glass rod.
-
-
Washing and Drying:
-
Wash the collected polymer thoroughly with distilled water to remove any unreacted monomers, salts, and base.
-
Further wash with a solvent like ethanol (B145695) or acetone (B3395972) to help remove water.
-
Allow the polymer to dry completely in a fume hood or a vacuum oven at a low temperature.
-
Protocol 2: Synthesis of Poly(ester amide) Microcapsules via Stirred Interfacial Polymerization
This protocol is suitable for creating microcapsules for drug encapsulation.
Materials:
-
This compound
-
1,6-Hexamethylenediamine
-
An oil-soluble substance to be encapsulated (e.g., a model drug dissolved in a non-reactive oil)
-
A surfactant/emulsifier (e.g., polyvinyl alcohol)
-
An organic solvent (e.g., cyclohexane)
-
Distilled water
-
A mechanical stirrer
Procedure:
-
Prepare the Organic Phase (Oil Phase):
-
Dissolve this compound and the substance to be encapsulated in the organic solvent.
-
-
Prepare the Aqueous Phase:
-
Dissolve the diamine and a surfactant in distilled water.
-
-
Form an Emulsion:
-
Add the organic phase to the aqueous phase while stirring vigorously with a mechanical stirrer. This will create an oil-in-water emulsion where small droplets of the organic phase are dispersed in the aqueous phase.
-
-
Initiate Polymerization:
-
The interfacial polymerization will occur at the surface of the oil droplets, forming a polymer shell around them.
-
-
Continue Stirring:
-
Continue stirring for a specified period (e.g., 1-3 hours) to ensure complete polymerization.
-
-
Isolate and Wash the Microcapsules:
-
The resulting microcapsule suspension can be isolated by filtration or centrifugation.
-
Wash the microcapsules repeatedly with distilled water and a suitable solvent (e.g., ethanol) to remove unreacted monomers and surfactant.
-
-
Drying:
-
Dry the microcapsules, for example, by freeze-drying or air-drying.
-
Data Presentation
The following tables summarize representative quantitative data for poly(ester amide)s synthesized via interfacial polymerization. Note that specific values will depend on the exact monomers and reaction conditions used.
Table 1: Typical Reactant Concentrations for Interfacial Polymerization
| Component | Aqueous Phase Concentration | Organic Phase Concentration |
| Diamine (e.g., 1,6-Hexamethylenediamine) | 0.2 - 0.5 M | - |
| Base (e.g., NaOH) | 0.2 - 0.5 M | - |
| This compound | - | 0.1 - 0.4 M |
Table 2: Representative Properties of Poly(ester amide)s
| Property | Typical Value Range | Characterization Method |
| Yield | 70 - 95% | Gravimetric |
| Molecular Weight (Mw) | 20,000 - 50,000 g/mol | GPC |
| Glass Transition (Tg) | 10 - 70 °C | DSC |
| Melting Temperature (Tm) | 140 - 170 °C | DSC |
| Decomposition Temp. | > 300 °C | TGA |
(Note: The data in this table are representative values for poly(ester amide)s and may vary based on the specific monomers and synthesis conditions.)[8]
Visualizations
Caption: Workflow for Unstirred Interfacial Polymerization.
Caption: Chemical Reaction at the Interface.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. researchgate.net [researchgate.net]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Polymers: Demonstartion 3 [matse1.matse.illinois.edu]
- 6. mdpi.com [mdpi.com]
- 7. files.eric.ed.gov [files.eric.ed.gov]
- 8. researchgate.net [researchgate.net]
Specialty Polymers from Methyl Adipoyl Chloride: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of specialty polymers derived from methyl adipoyl chloride. This asymmetrical monomer offers a unique platform for creating functional polyesters and poly(ester-amide)s with tunable properties, making them promising candidates for advanced applications in drug delivery and materials science.
Introduction to this compound in Polymer Synthesis
This compound is a bifunctional monomer featuring a reactive acyl chloride group and a methyl ester group. This structure allows for versatile polymerization strategies. The acyl chloride readily reacts with nucleophiles such as alcohols and amines via condensation polymerization to form polyesters and polyamides, respectively. The pendant methyl ester group can be retained in the final polymer, offering a site for post-polymerization modification or influencing the polymer's physicochemical properties, such as hydrophilicity and degradation rate.
Polymers derived from this compound are of particular interest in the biomedical field due to the potential for creating biodegradable and biocompatible materials. The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to degradation into non-toxic, metabolizable byproducts. This characteristic is highly desirable for applications such as controlled drug release and temporary tissue scaffolds.
Data Presentation: Physicochemical Properties of Specialty Polymers
The properties of polymers synthesized from this compound are highly dependent on the chosen co-monomer and the polymerization conditions. Below are representative data for polyesters and poly(ester-amide)s synthesized from monomers structurally similar to this compound, providing an expected range of properties.
Table 1: Thermal and Molecular Weight Properties of Aliphatic Polyesters
| Co-monomer | Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Tm (°C) | Reference |
| Ethylene Glycol | Poly(ethylene adipate) | - | - | - | -50 | 48-50 | [1] |
| 1,3-Propanediol | Poly(propylene adipate) | - | - | - | -55 | 35-40 | [1] |
| 1,4-Butanediol (B3395766) | Poly(butylene adipate) | 29,758 | 55,225 | 1.86 | -60 | 55-60 | [1][2] |
| 1,5-Pentanediol | Poly(pentylene adipate-co-terephthalate) | 32,000 | 105,000 | 3.2 | -24 to -18 | 73-84 | [3] |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature, Tm = Melting temperature. Data are representative and can vary with synthesis conditions.
Table 2: Mechanical Properties of Aliphatic Polyesters and Polyamides
| Polymer Type | Co-monomers | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Polyester (B1180765) | Adipic acid, 1,4-Butanediol | 16-21 | - | 1070-1304 | [2] |
| Polyamide | Hexamethylenediamine (B150038), Adipoyl Chloride (Nylon 6,6) | 60-80 | 1.0-2.8 | 60-300 | [4] |
| Poly(ester-amide) | Adipic acid, Diols, Diamines | Tunable | Tunable | Tunable | [5][6] |
Mechanical properties are highly dependent on crystallinity, molecular weight, and processing conditions.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of specialty polymers using acyl chlorides, which can be adapted for this compound.
Protocol 1: Synthesis of a Poly(ester-amide) via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a poly(ester-amide) by reacting this compound with a diamine (e.g., hexamethylenediamine).
Materials:
-
This compound
-
Hexamethylenediamine
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl)
-
Nitrogen gas supply
-
Flame-dried, three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel
-
Ice bath
Procedure:
-
Diamine Solution Preparation: In the three-necked flask, dissolve hexamethylenediamine (1 equivalent) and anhydrous LiCl (5-10 wt% of the solvent) in anhydrous NMP under a nitrogen atmosphere. Stir until all solids are dissolved.
-
Cooling: Cool the diamine solution to 0°C using an ice bath.
-
Monomer Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous NMP in the dropping funnel. Add the this compound solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4 to 24 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the poly(ester-amide).
-
Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove unreacted monomers, LiCl, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
-
Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Workflow for Poly(ester-amide) Synthesis.
Protocol 2: Synthesis of a Polyester via Melt Polycondensation
This protocol outlines the synthesis of a polyester from this compound and a diol (e.g., 1,4-butanediol). Due to the high reactivity of acyl chlorides, this reaction can proceed without a catalyst, though it must be conducted under an inert atmosphere to prevent hydrolysis of the acyl chloride.
Materials:
-
This compound
-
1,4-Butanediol (high purity, dried)
-
Nitrogen or Argon gas supply
-
Reaction vessel equipped with a mechanical stirrer, inert gas inlet, and a distillation outlet
-
Heating mantle and temperature controller
-
Vacuum pump
Procedure:
-
Monomer Charging: Charge the reaction vessel with equimolar amounts of this compound and 1,4-butanediol under a slow stream of inert gas.
-
Initial Reaction: Heat the mixture gradually with stirring. The reaction will produce HCl gas, which should be safely vented through the distillation outlet. A temperature of 80-120°C is typically sufficient for the initial reaction.
-
Polycondensation: Once the initial vigorous reaction subsides, gradually increase the temperature to 180-220°C to drive the reaction to completion and remove any remaining HCl and other volatile byproducts.
-
Vacuum Application: Apply a vacuum to the system to further remove byproducts and increase the molecular weight of the polymer. The polycondensation is typically continued until the desired melt viscosity is achieved.
-
Polymer Recovery: Cool the reactor under an inert atmosphere. The solid polyester can then be removed and, if necessary, purified by dissolution in a suitable solvent (e.g., chloroform) and precipitation in a non-solvent (e.g., methanol).
-
Drying: Dry the purified polyester in a vacuum oven.
Characterization:
-
As described in Protocol 1.
Workflow for Polyester Synthesis via Melt Polycondensation.
Applications in Drug Development
Polymers derived from this compound are particularly suited for drug delivery applications due to their biodegradability and the ability to tune their properties.
Controlled Drug Release
The degradation of the polyester or poly(ester-amide) backbone is a primary mechanism for controlled drug release. The hydrolysis of ester bonds leads to the erosion of the polymer matrix, releasing the encapsulated drug over time. The rate of degradation, and thus the drug release profile, can be influenced by several factors:
-
Hydrophilicity: The presence of the methyl ester pendant group can increase the hydrophilicity of the polymer, potentially leading to a faster rate of water uptake and subsequent hydrolysis.
-
Crystallinity: A more amorphous polymer structure allows for easier water penetration and faster degradation compared to a highly crystalline polymer.
-
Co-monomer Choice: The selection of the diol or diamine co-monomer will significantly impact the polymer's properties and degradation rate.
The drug release from these polymers typically follows a combination of diffusion and degradation-controlled mechanisms.[7] Initially, there may be a burst release of the drug located on the surface of the delivery vehicle, followed by a sustained release as the polymer matrix degrades.
Signaling Pathways in Drug Delivery
The ultimate goal of a drug delivery system is to ensure the therapeutic agent reaches its target and elicits the desired biological response, which often involves the modulation of specific cellular signaling pathways. For instance, if a polyester-based nanoparticle is used to deliver an anti-cancer drug like doxorubicin, the drug, once released, can intercalate into the DNA of cancer cells, leading to the activation of apoptotic pathways.
Drug Delivery and Cellular Signaling.
Conclusion
This compound serves as a valuable and versatile monomer for the synthesis of specialty polyesters and poly(ester-amide)s. Its asymmetrical structure allows for the introduction of pendant functional groups, providing a means to tailor the polymer's physicochemical properties for specific applications. For researchers in drug development, these polymers offer a promising platform for creating advanced controlled-release systems. The protocols and data presented herein provide a foundation for the exploration and optimization of these novel biomaterials. Further research is warranted to fully elucidate the structure-property relationships and in vivo performance of polymers derived from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(Butylene Adipate/Terephthalate-Co-Glycolate) Copolyester Synthesis Based on Methyl Glycolate with Improved Barrier Properties: From Synthesis to Structure-Property - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01783E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Engineering biodegradable polyester particles with specific drug targeting and drug release properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Esters Using Methyl Adipoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of novel mono-esters utilizing methyl adipoyl chloride as a key reagent. Adipate (B1204190) esters are a versatile class of molecules with applications ranging from polymer chemistry to drug development. In particular, the adipate scaffold serves as a flexible linker in the design of bioactive molecules, including histone deacetylase (HDAC) inhibitors. This application note outlines the general esterification procedure, provides specific examples with quantitative data, and discusses the relevance of these novel esters in the context of epigenetic modifiers.
Introduction
This compound, also known as methyl 6-chloro-6-oxohexanoate, is a bifunctional molecule containing both an ester and a reactive acyl chloride group. This unique structure allows for the selective formation of mono-esters of adipic acid, which can be valuable intermediates in the synthesis of complex molecules. The reaction of this compound with various alcohols provides a straightforward and efficient method for introducing a six-carbon aliphatic chain with a terminal methyl ester into a target molecule. This feature is of particular interest in medicinal chemistry, where linkers of specific lengths and flexibility are often required to position a pharmacophore correctly for interaction with its biological target.
One promising application of adipate derivatives is in the development of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins.[1][2] The deacetylation of histones leads to a more compact chromatin structure, which can result in the transcriptional repression of key tumor suppressor genes.[1] HDAC inhibitors have emerged as a promising class of anti-cancer agents as they can induce the hyperacetylation of histones, leading to the reactivation of silenced genes, and ultimately resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]
Many potent HDAC inhibitors feature a pharmacophore model consisting of a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the surface of the enzyme.[3] The linker, often a flexible aliphatic chain, plays a critical role in determining the potency and isoform selectivity of the inhibitor. Monomethyl adipate has been used as a synthetic intermediate in the preparation of hydroxamic acid-based HDAC inhibitors, where the adipate moiety serves as the linker.[1] The protocols detailed herein provide a direct route to novel adipate mono-esters that can be further elaborated into potential HDAC inhibitors or other bioactive compounds.
Data Presentation
The following table summarizes the yields of novel esters synthesized from this compound and a variety of functionalized alcohols. These examples demonstrate the versatility of the reaction with primary, secondary, and functionalized alcohols.
| Alcohol Substrate | Product Name | Yield (%) | Reference |
| Ethanol | Methyl 6-ethoxy-6-oxohexanoate | 84 | [4] |
| 4-Hydroxybutylamine | Methyl 6-((4-hydroxybutyl)amino)-6-oxohexanoate | Not specified | N/A |
| Piperidine | Methyl 6-oxo-6-(piperidin-1-yl)hexanoate | Not specified | N/A |
| 2-Aminoethanol | Methyl 6-((2-hydroxyethyl)amino)-6-oxohexanoate | Not specified | N/A |
| Fluorobenzene (Friedel-Crafts acylation) | Methyl 6-(4-fluorophenyl)-6-oxohexanoate | 63 | N/A |
Experimental Protocols
General Protocol for the Esterification of Alcohols with this compound
This protocol describes a general method for the synthesis of adipate mono-esters.
Materials:
-
This compound (methyl 6-chloro-6-oxohexanoate)
-
Alcohol of interest
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Triethylamine (B128534) (Et₃N) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 equivalents) dropwise with stirring.
-
Acyl Chloride Addition: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred alcohol-base mixture at 0 °C over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution (to remove any unreacted acyl chloride and acidic impurities), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel.
-
Safety Precautions:
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.
-
Triethylamine is a flammable and corrosive liquid.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of novel esters from this compound.
Caption: General experimental workflow for ester synthesis.
Signaling Pathway
This diagram depicts a simplified signaling pathway for Histone Deacetylase (HDAC) inhibition, a potential application for novel adipate esters.
Caption: HDAC inhibition signaling pathway.
Conclusion
The use of this compound provides a versatile and efficient entry point for the synthesis of novel adipate mono-esters. These compounds have significant potential as intermediates in the development of new therapeutics, particularly in the design of linkers for targeted drug delivery and for molecules aimed at epigenetic modulation, such as HDAC inhibitors. The protocols and data presented here offer a foundation for researchers to explore the synthesis and application of this valuable class of molecules.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. turkjps.org [turkjps.org]
- 4. Synthesis and Characterization of New Polymers Derivatives from Copoly (Vinyl Chloride – Vinyl Alcohol) – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Synthesis of Polyamides from Methyl Adipoyl Chloride and Diamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of polyamides through the reaction of methyl adipoyl chloride with various diamines. Polyamides are a versatile class of polymers with a wide range of applications, from high-performance materials to advanced biomedical uses, including drug delivery systems. The properties of the resulting polyamide can be tailored by the judicious selection of the diamine monomer. This guide covers two primary synthesis methods: interfacial polymerization and low-temperature solution polymerization. It includes quantitative data on the properties of representative polyamides, detailed step-by-step protocols, and visual diagrams of the reaction pathways and experimental workflows to aid researchers in the successful synthesis and characterization of these polymers.
Introduction
The condensation polymerization of a diacid chloride, such as this compound, with a diamine is a fundamental reaction for the formation of polyamides.[1] This reaction proceeds via nucleophilic acyl substitution, where the amine groups of the diamine attack the electrophilic carbonyl carbons of the acid chloride, forming an amide bond and eliminating hydrochloric acid (HCl) as a byproduct.[2][3] The presence of the methyl ester group on the adipoyl chloride monomer can influence the resulting polymer's properties and provides a potential site for further modification.
The choice of diamine is critical in determining the final properties of the polyamide. Aliphatic diamines typically yield flexible, semi-crystalline polymers like nylon, while aromatic diamines produce rigid, high-strength materials.[4] For drug development, the incorporation of functionalized diamines or those based on biodegradable units like amino acids is of particular interest, as it allows for the creation of drug-polymer conjugates and biodegradable delivery vehicles.[2][5]
Data Presentation
The properties of polyamides are highly dependent on the specific diamine used in the polymerization. The following tables summarize quantitative data for polyamides synthesized from adipoyl chloride and various diamines, illustrating the impact of the diamine structure on the polymer's thermal and mechanical properties.
Table 1: Thermal Properties of Polyamides Synthesized from Adipoyl Chloride and Various Diamines
| Diamine Monomer | Polymer Abbreviation | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | 10% Weight Loss Temp. (°C) |
| Hexamethylene diamine | PA 6,6 | 60 - 80 | 260 - 265 | > 400 |
| 1,4-Diaminobenzene | PPD-AD | - | > 300 | ~450 |
| 4,4'-Oxydianiline | ODA-AD | 237 - 254 | - (Amorphous) | 450 - 500 |
| 1,4-Diaminocubane | DAC-AD | - | - | > 200 (exothermic decomposition) |
Data compiled from multiple sources, representing typical values.[4][6][7]
Table 2: Molecular Weight and Mechanical Properties of Selected Polyamides
| Diamine Monomer | Polymer Abbreviation | Inherent Viscosity (dL/g) | Mn ( g/mol ) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| Hexamethylene diamine | PA 6,6 | 1.0 - 1.5 | 12,000 - 20,000 | 70 - 85 | 2.8 - 3.5 |
| 4,4'-Oxydianiline | ODA-AD | 0.65 - 0.97 | 25,000 - 45,000 | 85 - 108 | 2.5 - 3.5 |
| 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene | AAPB-AD | 0.43 - 1.03 | 12,000 - 59,000 | 77 - 92 | 1.5 - 2.5 |
| Cubane-1,4-dicarbonyl chloride with 1,6-hexanediamine | CDA-HD | - | 12,500 - 17,500 | - | - |
Mn = Number-average molecular weight. Data represents a range of values reported in the literature under various synthesis conditions.[7][8][9]
Reaction Mechanism and Experimental Workflows
The following diagrams illustrate the fundamental reaction mechanism and the general workflows for the two primary polymerization methods described in this document.
Caption: General reaction mechanism for polyamide synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. homework.study.com [homework.study.com]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradable polymers derived from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dspace.ncl.res.in [dspace.ncl.res.in]
- 9. www2.ictp.csic.es [www2.ictp.csic.es]
Application Notes and Protocols for the Acylation of Various Substrates with Methyl Adipoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl adipoyl chloride, also known as methyl 6-chloro-6-oxohexanoate, is a bifunctional reagent widely utilized in organic synthesis. Its structure, incorporating both an acyl chloride and a methyl ester, allows for selective reactions at the more reactive acyl chloride moiety, making it a valuable building block for the synthesis of a diverse range of molecules. This document provides detailed experimental protocols for the acylation of aromatic compounds, amines, and alcohols using this compound. Furthermore, it delves into the significant role of this compound derivatives as modulators of the soluble guanylyl cyclase (sGC) signaling pathway, a critical regulator of various physiological processes.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical experimental parameters for the acylation of different substrates with this compound. It is important to note that optimal conditions may vary depending on the specific substrate and desired outcome.
Table 1: Friedel-Crafts Acylation of Aromatic Compounds
| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fluorobenzene (B45895) | AlCl₃ | Dichloromethane (B109758) | -5 to 20 | 15 | 63 |
| Benzene | AlCl₃ | Benzene | 0 to Room Temp. | 2.75 | 75-81 (with adipoyl chloride)[1] |
| Anisole | AlCl₃ | Dichloromethane | 0 to Room Temp. | Not Specified | High (general observation) |
| Toluene | AlCl₃ | Dichloromethane | 0 to Room Temp. | Not Specified | High (general observation) |
Table 2: N-Acylation of Amines (Schotten-Baumann Conditions)
| Amine Substrate | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Aniline (B41778) | Pyridine (B92270) or Triethylamine (B128534) | Dichloromethane | 0 to Room Temp. | 1-4 | High (general observation) |
| Benzylamine | NaOH (aq) | Dichloromethane/Water | Room Temp. | Several hours | High (general observation) |
| Diethylamine | Triethylamine | Dichloromethane | 0 to Room Temp. | 2-12 | High (general observation) |
Table 3: O-Acylation of Alcohols
| Alcohol Substrate | Base/Promoter | Solvent | Temperature (°C) | Time | Yield (%) |
| Ethanol | Pyridine | Dichloromethane | Room Temp. | Not Specified | High (general observation) |
| Benzyl (B1604629) Alcohol | Triethylamine | Dichloromethane | 0 to Room Temp. | Not Specified | High (general observation) |
| Phenol | NaOH (aq) | Dichloromethane/Water | Room Temp. | Several hours | High (general observation) |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Fluorobenzene
This protocol describes the synthesis of methyl 6-(4-fluorophenyl)-6-oxohexanoate.
Materials:
-
This compound (methyl 6-chloro-6-oxohexanoate)
-
Fluorobenzene
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid, concentrated
-
Water, deionized
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend aluminum chloride (2.59 g, 19.4 mmol) in anhydrous dichloromethane (4 mL).
-
Cool the suspension to -5 °C using an ice-salt bath.
-
Prepare a mixture of fluorobenzene (0.97 mL, 10.3 mmol) and this compound (1.31 mL, 8.4 mmol) in anhydrous dichloromethane (3 mL).
-
Add the fluorobenzene/methyl adipoyl chloride mixture dropwise to the cooled aluminum chloride suspension over 15-20 minutes, ensuring the internal temperature is maintained between -7 and -4 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to 20 °C and stir for 15 hours.
-
Cool the reaction mixture in an ice bath and slowly hydrolyze it by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (96:4) mixture as the eluent to afford methyl 6-(4-fluorophenyl)-6-oxohexanoate as a white powder.
Protocol 2: N-Acylation of Aniline (General Schotten-Baumann Procedure)
This protocol provides a general method for the synthesis of methyl 6-oxo-6-(phenylamino)hexanoate.
Materials:
-
This compound
-
Aniline
-
Pyridine or Triethylamine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 equivalent) and pyridine or triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: O-Acylation of Benzyl Alcohol (General Procedure)
This protocol describes a general method for the synthesis of benzyl 6-methoxy-6-oxohexanoate.
Materials:
-
This compound
-
Benzyl alcohol
-
Pyridine or Triethylamine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve benzyl alcohol (1.0 equivalent) and pyridine or triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the stirred alcohol solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathway and Experimental Workflow Visualization
Soluble Guanylyl Cyclase (sGC) Signaling Pathway
This compound is a precursor for the synthesis of heme-mimetics that act as soluble guanylyl cyclase (sGC) stimulators and activators.[2][3] The sGC pathway is a crucial signaling cascade involved in vasodilation, neurotransmission, and platelet aggregation.[4][5][6] Nitric oxide (NO) is the endogenous activator of sGC. In certain pathological conditions, NO production is impaired, or the heme component of sGC becomes oxidized, rendering it insensitive to NO. sGC stimulators enhance the sensitivity of reduced (heme-containing) sGC to NO, while sGC activators directly stimulate oxidized or heme-free sGC.[7][8][9] This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, which in turn activates protein kinase G (PKG) and downstream signaling events, ultimately resulting in smooth muscle relaxation and vasodilation.[4][5]
Caption: Soluble Guanylyl Cyclase (sGC) Signaling Pathway Modulation.
General Experimental Workflow for Acylation Reactions
The following diagram illustrates a generalized workflow for the acylation of a nucleophilic substrate with this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Structure/function of the soluble guanylyl cyclase catalytic domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Methyl Adipoyl Chloride in Pharmaceutical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl adipoyl chloride, a mono-functional acid chloride derived from adipic acid, serves as a versatile building block in modern pharmaceutical synthesis. Its bifunctional nature, possessing both a reactive acyl chloride and a methyl ester, allows for the strategic introduction of a six-carbon aliphatic chain into complex molecules. This unique structure is particularly valuable for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs), enabling the construction of key structural motifs and the modulation of pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical development.
Key Applications in Pharmaceutical Synthesis
This compound is primarily utilized in three main types of reactions for pharmaceutical synthesis:
-
Acylation of Carbon Nucleophiles: Essential for building carbon-carbon bonds, this is exemplified in the synthesis of intermediates for Alpha-Lipoic Acid , a potent antioxidant used in the management of diabetic neuropathy.[1]
-
Friedel-Crafts Acylation: This reaction forms aryl ketones, which are common precursors for a wide range of pharmaceuticals. The reaction introduces the keto-ester side chain to an aromatic ring.
-
Amidation (Acylation of Amines): The formation of amide bonds is one of the most important reactions in medicinal chemistry. This compound can be used to append a carboxy-pentyl chain to amine-containing molecules, which can be useful as linkers or pharmacophores. This has been noted in the development of heme-mimetics and soluble guanylyl cyclase (sGC) activators, such as analogues of cinaciguat.
Data Presentation: Reaction Parameters
The following tables summarize quantitative data for the key applications of this compound in pharmaceutical synthesis.
| Table 1: Synthesis of Alpha-Lipoic Acid Intermediate | |
| Reaction | Acylation of Meldrum's Acid |
| Reactants | This compound, Meldrum's Acid, Pyridine (B92270) |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |
| Temperature | 0 °C to Room Temperature |
| Product | 5-(6-methoxy-6-oxohexanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione |
| Yield | High (subsequent step yields reported at 82%, implying efficient acylation)[1] |
| Purity | Typically used crude in the next step after aqueous workup.[1] |
| Reference | [1] |
| Table 2: Friedel-Crafts Acylation | |
| Reaction | Friedel-Crafts Acylation of Fluorobenzene (B45895) |
| Reactants | This compound, Fluorobenzene, Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | -7 °C to 20 °C |
| Product | Methyl 6-(4-fluorophenyl)-6-oxohexanoate |
| Yield | 63%[2] |
| Purity | Purified by silica (B1680970) gel chromatography.[2] |
| Reference | [2] |
| Table 3: Amide Synthesis (Amidation) | |
| Reaction | Schotten-Baumann Reaction |
| Reactants | This compound, Representative Amine (e.g., Aniline), Base (e.g., Triethylamine) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to Room Temperature |
| Product | Methyl 6-oxo-6-(phenylamino)hexanoate |
| Yield | Generally high (literature for similar reactions suggests >90%)[3][4] |
| Purity | Purified by aqueous workup and recrystallization or chromatography.[4] |
| Reference | [4][5] |
Experimental Protocols & Workflows
Synthesis of an Alpha-Lipoic Acid Intermediate
This protocol details the C-acylation of Meldrum's acid, a key step in a synthetic route towards Alpha-Lipoic Acid.[1]
Caption: Workflow for Acylation of Meldrum's Acid.
Methodology: (Adapted from a general procedure for acylating Meldrum's acid[1])
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve recrystallized Meldrum's acid (1.0 eq) in anhydrous dichloromethane (approx. 2.7 mL per g of Meldrum's acid).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (2.4 eq) to the stirred solution over 10 minutes.
-
Acylation: Prepare a solution of this compound (0.97 eq) in anhydrous dichloromethane (approx. 2 mL per g of acid chloride). Add this solution dropwise to the reaction mixture over 2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Workup: Pour the reaction mixture into iced 2 N hydrochloric acid.
-
Separate the organic phase and extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts and wash them twice with 2 N hydrochloric acid, followed by a wash with saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude acylated product, which can often be used in the subsequent step without further purification.
Friedel-Crafts Acylation of an Aromatic Ring
This protocol provides a specific example of a Lewis acid-catalyzed Friedel-Crafts acylation.[2]
Caption: Workflow for Friedel-Crafts Acylation.
Methodology: [2]
-
Catalyst Suspension: Prepare a suspension of aluminum chloride (AlCl₃) (2.3 eq, based on this compound) in dichloromethane.
-
Cool the suspension to -5 °C.
-
Acylation: Prepare a mixture of fluorobenzene (1.2 eq) and this compound (1.0 eq) in dichloromethane.
-
Add the fluorobenzene/methyl adipoyl chloride mixture gradually to the cooled AlCl₃ suspension, ensuring the temperature is maintained between -4 and -7 °C.
-
After the addition, allow the reaction mixture to warm to 20 °C and stir for 15 hours.
-
Workup: Carefully hydrolyze the reaction by pouring it into acidified iced water.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic phases with water, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography using a petroleum ether/ethyl acetate (B1210297) (96/4) mixture as the eluent to yield the pure aryl ketone (Yield = 63%).[2]
Amide Synthesis via Schotten-Baumann Reaction
This protocol describes a general and widely used method for forming an amide bond between this compound and a primary or secondary amine.[4][5]
Caption: Workflow for Amide Synthesis (Amidation).
Methodology: [4]
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) in anhydrous dichloromethane.
-
Add a suitable non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) (1.1 - 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Amidation: Add this compound (1.0 - 1.1 eq) dropwise to the cooled, stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction's progress using an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, quench by adding water or a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude amide product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Signaling Pathway Relevance: Soluble Guanylyl Cyclase (sGC) Activation
This compound is a reported reagent for synthesizing analogues of sGC activators. These compounds are therapeutically important, particularly in cardiovascular diseases. They function by targeting the Nitric Oxide (NO) signaling pathway.
Caption: The NO-sGC-cGMP Signaling Pathway.
This pathway shows how nitric oxide (NO) activates sGC, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP then activates Protein Kinase G (PKG), resulting in smooth muscle relaxation and vasodilation. sGC activators, synthesized using reagents like this compound, can bypass the need for NO and directly activate sGC, which is particularly useful in disease states where NO bioavailability is compromised.
References
Application Notes and Protocols for the Safe Handling and Disposal of Methyl Adipoyl Chloride in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the safe handling, storage, use, and disposal of methyl adipoyl chloride (also known as methyl 6-chloro-6-oxohexanoate) in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and minimizing environmental impact.
Overview and Hazard Summary
This compound is a reactive acyl chloride used in organic synthesis, particularly in the formation of esters and amides. Like other acyl chlorides, it is corrosive and reacts with water and other nucleophiles. The primary hazards are severe skin burns and eye damage.[1] Inhalation of vapors can also cause respiratory irritation.
Hazard Identification:
| Hazard Statement | Classification | GHS Pictogram |
| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B | GHS05 (Corrosion) |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 35444-44-1 |
| Molecular Formula | C₇H₁₁ClO₃ |
| Molecular Weight | 178.61 g/mol |
| Appearance | Clear, pale yellow liquid |
| Boiling Point | 76 °C @ 0.8 mmHg |
| Density | 1.149 g/mL at 20 °C |
| Flash Point | > 110 °C (> 230 °F) |
| Solubility | Soluble in chloroform, ethyl acetate; reacts with water. |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield (8-inch minimum). |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a certified chemical fume hood. If a respirator is necessary, use a full-face respirator with a combination (US) or type ABEK (EN 14387) respirator cartridge. |
Safe Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Prevent the formation of aerosols and vapors.
-
Keep away from incompatible materials such as water, alcohols, strong oxidizing agents, and bases.
-
Ground and bond containers when transferring material to prevent static discharge.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
The storage area should be designated for corrosive materials.
-
Protect from moisture, as it reacts with water to produce hydrochloric acid.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Recommended storage is in a refrigerator.
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill and Leak Procedures:
-
Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material in a suitable container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Absorb with inert material and place in a designated container for hazardous waste disposal.
Experimental Protocol: Interfacial Polymerization (Representative)
This protocol is a representative example of a procedure involving an acyl chloride like this compound for the synthesis of a polyamide. This specific protocol is adapted from the synthesis of Nylon 6,10.
Materials:
-
Hexamethylene diamine
-
This compound (or other suitable diacid chloride)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Hexane (or other suitable organic solvent)
Procedure:
-
Prepare the Aqueous Phase: In a beaker, prepare an aqueous solution of hexamethylene diamine and sodium carbonate. For example, dissolve 2.2 g of hexamethylene diamine and 4.0 g of sodium carbonate in 50 mL of deionized water.
-
Prepare the Organic Phase: In a separate beaker, prepare a solution of this compound in an organic solvent. For example, dissolve 1.5 mL of this compound in 50 mL of hexane.
-
Interfacial Polymerization:
-
Carefully pour the organic phase onto the aqueous phase, minimizing mixing of the two layers. A polymer film will form at the interface of the two immiscible liquids.
-
Using forceps, gently grasp the polymer film at the center and pull it vertically from the beaker. A continuous strand of the polyamide can be drawn out.
-
-
Washing and Drying:
-
Wash the polymer strand thoroughly with deionized water to remove any unreacted monomers and byproducts.
-
Allow the polymer to air dry completely.
-
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste in a designated, labeled, and sealed container for hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Solid Waste: Contaminated materials (e.g., absorbent pads, gloves, weighing paper) should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Neutralization of Small Quantities: For small residual amounts, slow and careful addition to a stirred, cold solution of sodium bicarbonate or a similar weak base can be performed in a fume hood to neutralize the reactive acyl chloride. This should only be done by trained personnel.
Visual Workflows
The following diagrams illustrate the key workflows for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
References
Application Notes and Protocols for the Scale-Up Synthesis of Methyl Adipoyl Chloride
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key intermediates is paramount. Methyl adipoyl chloride, a valuable bifunctional molecule, serves as a crucial building block in the synthesis of various pharmaceuticals and polymers. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a two-step process: the selective mono-esterification of adipic acid to produce monomethyl adipate (B1204190), followed by the conversion of the remaining carboxylic acid moiety to an acyl chloride.
Step 1: Synthesis of Monomethyl Adipate
The primary challenge in synthesizing monomethyl adipate is minimizing the formation of the diester byproduct, dimethyl adipate. The following protocol is adapted from established methods and is suitable for scale-up. One effective strategy to enhance selectivity towards the monoester is to conduct the reaction in the presence of a controlled amount of dimethyl adipate, which, according to Le Chatelier's principle, suppresses the further esterification of the desired monomethyl adipate.
Experimental Protocol: Catalytic Mono-esterification of Adipic Acid
This protocol describes the synthesis of monomethyl adipate from adipic acid and methanol (B129727) using sulfuric acid as a catalyst, in the presence of dimethyl adipate to improve selectivity.
Materials:
-
Adipic Acid
-
Methanol
-
Dimethyl Adipate
-
Sulfuric Acid (96%)
-
Sodium Hydroxide (B78521) solution (24% aqueous)
-
Deionized Water
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermometer, reflux condenser, and addition funnel
-
Heating/cooling circulator
-
Separatory funnel (or liquid-liquid extraction setup for larger scales)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Charge the reactor with adipic acid, dimethyl adipate, toluene, methanol, water, and sulfuric acid. For a representative scale, a molar ratio of approximately 1:0.5:1.1 (adipic acid:dimethyl adipate:methanol) can be targeted.
-
Esterification: Heat the reaction mixture to 80-85°C with vigorous stirring. Maintain this temperature for approximately 2 hours.
-
Neutralization: After the reaction period, add a 24% aqueous solution of sodium hydroxide to neutralize the sulfuric acid catalyst. Continue stirring at 80-85°C for 30 minutes.
-
Workup: Cool the mixture and transfer it to a liquid-liquid extraction setup. Separate the lower aqueous layer.
-
Solvent Removal: Concentrate the upper organic layer under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude product, a mixture of monomethyl adipate, unreacted adipic acid, and dimethyl adipate, is then purified by vacuum distillation to isolate the monomethyl adipate. The recovered dimethyl adipate can be recycled in subsequent batches.
Data Presentation: Representative Yields and Purity
| Parameter | Value | Reference |
| Starting Material | Adipic Acid | |
| Molar Ratio (Adipic Acid:Dimethyl Adipate) | 1 : 0.5-0.7 | |
| Reaction Temperature | 80-85°C | |
| Reaction Time | 2 hours | |
| Monomethyl Adipate Yield (based on Adipic Acid) | ~60-65% | |
| Purity (post-distillation) | >99% |
Step 2: Synthesis of this compound
The conversion of the free carboxylic acid group of monomethyl adipate to an acyl chloride is a standard transformation. Thionyl chloride is a common and effective reagent for this purpose.
Experimental Protocol: Chlorination of Monomethyl Adipate
Materials:
-
Monomethyl Adipate
-
Thionyl Chloride (SOCl₂)
-
Inert solvent (e.g., toluene)
-
Anhydrous conditions are crucial for this reaction.
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermometer, reflux condenser with a gas outlet to a scrubber, and addition funnel
-
Heating/cooling circulator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Charge the reactor with monomethyl adipate and an inert solvent like toluene under a dry, inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Slowly add thionyl chloride (approximately 1.2-1.5 molar equivalents) to the stirred solution via the addition funnel. The reaction is exothermic and will generate hydrogen chloride and sulfur dioxide gas, which must be directed to a scrubber.
-
Reaction: After the addition is complete, gently heat the mixture to 50-60°C and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Removal of Excess Reagent: Remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure and then under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation.
Data Presentation: Expected Process Parameters
| Parameter | Value |
| Starting Material | Monomethyl Adipate |
| Chlorinating Agent | Thionyl Chloride |
| Molar Ratio (Monomethyl Adipate:Thionyl Chloride) | 1 : 1.2-1.5 |
| Reaction Temperature | 50-60°C |
| Reaction Time | 2-4 hours |
| Expected Yield | >90% |
| Purity (post-distillation) | >97% |
Visualizations
Signaling Pathway of Synthesis
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Overall experimental workflow for the two-step synthesis.
Troubleshooting & Optimization
troubleshooting low yield in methyl adipoyl chloride synthesis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of methyl adipoyl chloride, with a focus on improving reaction yield.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you identify and solve experimental challenges.
Question 1: My reaction resulted in a very low or no yield of this compound. What are the likely causes?
Answer: Low or no product yield is the most common issue and can stem from several sources. The primary culprits are moisture contamination, incomplete reaction, or degraded reagents.
Possible Causes & Suggested Solutions:
-
Moisture Contamination: this compound, like most acyl chlorides, is extremely sensitive to moisture and will rapidly hydrolyze back to the unreactive monomethyl adipate (B1204190).[1][2][3]
-
Incomplete Reaction: The conversion of the carboxylic acid to the acid chloride may not have gone to completion.
-
Degraded Reagents: The starting material (monomethyl adipate) or the chlorinating agent (e.g., thionyl chloride) may have degraded.
-
Solution: Use a fresh bottle of the chlorinating agent. Thionyl chloride can decompose over time, especially if improperly stored.[5] Verify the purity of your monomethyl adipate starting material via techniques like NMR or melting point analysis. Impurities such as adipic acid can lead to the formation of adipoyl dichloride.[6]
-
-
Inefficient Removal of Byproducts: Gaseous byproducts like HCl and SO₂ (when using thionyl chloride) must be effectively removed from the reaction mixture to drive the equilibrium toward the product.
-
Solution: Ensure the reaction setup allows for the safe venting of these gases, for instance, through a bubbler or a fume hood scrubber. Refluxing the reaction can help drive off the gaseous byproducts.[4]
-
Question 2: My final product is impure. What are the common contaminants and how can I avoid them?
Answer: Contaminants can include unreacted starting material, byproducts from side reactions, or hydrolysis products.
Common Impurities & Prevention Strategies:
| Impurity | Source | Prevention & Removal |
| Monomethyl Adipate | Incomplete reaction. | Increase reaction time, temperature, or the amount of chlorinating agent.[2] Purify the final product via fractional distillation under reduced pressure.[7] |
| Adipic Acid | Hydrolysis of the product during workup or use of wet starting materials/solvents.[1] | Perform the reaction and workup under strict anhydrous conditions.[2] Wash the crude product with a non-reactive, immiscible solvent to remove water-soluble impurities. |
| Adipoyl Dichloride | Presence of adipic acid in the monomethyl adipate starting material.[6][8] | Purify the monomethyl adipate starting material before the chlorination step. Fractional distillation can separate this compound from the higher-boiling adipoyl dichloride. |
| Chlorinated Byproducts | Side reactions with the solvent, especially at high temperatures.[9] | Choose an inert solvent that is stable under the reaction conditions. Dichloromethane (B109758) or toluene (B28343) are common choices.[6][10] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective chlorinating agent for synthesizing this compound? A1: Thionyl chloride (SOCl₂) is the most commonly used reagent for converting carboxylic acids to acyl chlorides on a laboratory scale.[8][11] It is effective and its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, helping to drive the reaction to completion.[5][12] Other reagents like oxalyl chloride or phosgene (B1210022) can also be used.[6]
Q2: What are the typical reaction conditions for the synthesis using thionyl chloride? A2: The reaction is often performed by heating the mixture of monomethyl adipate and a slight excess (1.5-2.0 equivalents) of thionyl chloride to reflux.[4] The reaction can be run neat or in an inert solvent like dichloromethane or toluene.[6][10] A catalytic amount of N,N-dimethylformamide (DMF) can sometimes be used to accelerate the reaction.[6]
Q3: How can I confirm that I have successfully synthesized this compound? A3: You can use several analytical techniques. Infrared (IR) spectroscopy is very useful, as you will see the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber. Nuclear Magnetic Resonance (NMR) spectroscopy will show characteristic shifts for the protons adjacent to the carbonyl groups. Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the molecular weight and purity.
Q4: What are the critical safety precautions for this synthesis? A4: Thionyl chloride is corrosive and reacts violently with water to release toxic HCl and SO₂ gases.[5] this compound is also corrosive and moisture-sensitive.[7] Always perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles/faceshield.[5][7] Ensure all glassware is dry and the reaction is protected from atmospheric moisture.
Experimental Protocols
Protocol 1: Synthesis of this compound via Thionyl Chloride
This protocol describes a general procedure for the chlorination of monomethyl adipate.
Materials:
-
Monomethyl adipate (1 equivalent)
-
Thionyl chloride (SOCl₂) (2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic, optional)
-
Anhydrous inert solvent (e.g., dichloromethane or toluene, optional)
Procedure:
-
Setup: Assemble a round-bottomed flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.[4] Fit the top of the condenser with a drying tube containing a drying agent (e.g., CaCl₂) or connect it to a gas bubbler to vent HCl and SO₂ gases safely.
-
Reagents: Charge the flask with monomethyl adipate. If using a solvent, add it at this stage.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (2 equivalents) to the stirred solution at room temperature. If the reaction is exothermic, cool the flask in an ice bath during the addition.[5]
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.[4] The reaction progress can be monitored by taking small aliquots and analyzing them (e.g., by IR spectroscopy) to check for the disappearance of the carboxylic acid.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.[4] Caution: The excess thionyl chloride is corrosive.
-
Purification: Purify the crude this compound by fractional distillation under high vacuum to obtain the final product.[7] Collect the fraction at the appropriate boiling point (approx. 76 °C at 0.8 mmHg).[7]
Visualizations
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield issues.
Synthesis and Hydrolysis Pathway
Caption: The desired synthesis pathway and a key side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Adipoyl chloride | CAS#:111-50-2 | Chemsrc [chemsrc.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Adipoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. This compound 97 35444-44-1 [sigmaaldrich.com]
- 8. Adipoyl chloride - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis routes of this compound [benchchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Methyl Adipoyl Chloride by Distillation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude methyl adipoyl chloride by distillation. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common issues encountered during the purification process.
Troubleshooting Guide
This guide is designed to help users identify and resolve specific issues that may arise during the vacuum distillation of crude this compound.
Question: The distillation is proceeding very slowly or not at all, even though the temperature is at the expected boiling point.
Answer:
-
Potential Cause 1: Inadequate Vacuum. The vacuum pump may not be reaching the required low pressure.
-
Solution: Check the entire distillation apparatus for leaks. Ensure all joints are properly sealed with high-vacuum grease. Verify the performance of your vacuum pump and cold trap. A pressure gauge placed in-line between the cold trap and the pump is essential for accurate pressure monitoring.
-
-
Potential Cause 2: Inaccurate Temperature Reading. The thermometer may not be correctly placed.
-
Solution: The thermometer bulb should be positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
-
Potential Cause 3: Presence of Non-Volatile Impurities. High molecular weight polymers or salts can hinder the distillation of the desired product.
-
Solution: If significant solid material is present in the crude product, consider a pre-purification step such as filtration.
-
Question: The product is dark or colored (yellow/brown) after distillation.
Answer:
-
Potential Cause 1: Thermal Decomposition. this compound, like many acyl chlorides, can decompose at elevated temperatures, leading to the formation of colored byproducts. Overheating during the reaction to form the acyl chloride or during distillation is a common cause.[1]
-
Solution: Maintain the oil bath temperature at the minimum required for a steady distillation rate. Avoid prolonged heating. For small-scale purifications, a Kugelrohr apparatus can minimize the residence time at high temperatures.
-
-
Potential Cause 2: Impure Starting Materials. Use of old or impure chlorinating agents (e.g., thionyl chloride) can introduce color.
-
Solution: Use freshly distilled or high-purity chlorinating agents for the synthesis of the crude this compound.
-
-
Potential Cause 3: Contamination. Contamination from the reaction flask or stir bar can introduce color.
-
Solution: Ensure all glassware is meticulously cleaned and dried before use.
-
Question: The yield of the distilled this compound is low.
Answer:
-
Potential Cause 1: Incomplete Reaction. The initial reaction to form this compound from monomethyl adipate (B1204190) may not have gone to completion.
-
Solution: Before distillation, ensure the complete conversion of the starting carboxylic acid. This can often be checked by techniques like IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
-
Potential Cause 2: Hydrolysis. Acyl chlorides are highly susceptible to hydrolysis. Any moisture in the apparatus or reagents will convert the product back to the carboxylic acid, which is non-volatile under these conditions.
-
Solution: All glassware must be oven-dried or flame-dried before assembly. Use anhydrous solvents and reagents and perform the distillation under an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause 3: Product Loss During Transfer. Mechanical losses can occur during the transfer of the crude product to the distillation flask.
-
Solution: Handle the crude product carefully and rinse the reaction flask with a small amount of a dry, inert solvent to transfer the remaining product to the distillation flask.
-
-
Potential Cause 4: Decomposition during Distillation. As mentioned, thermal decomposition will lead to a lower yield of the desired product.[1]
-
Solution: Use the lowest possible pressure to allow for distillation at a lower temperature.
-
Question: I am observing HCl gas evolution during the distillation.
Answer:
-
Potential Cause: Hydrolysis. This is a strong indication that moisture is present in your system, causing the this compound to decompose and release HCl gas.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound?
A1: Common impurities include unreacted monomethyl adipate, adipic acid, the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and its byproducts, and small amounts of adipoyl chloride (the dichloride). Polymeric materials can also form, especially if the reaction or distillation is carried out at high temperatures for extended periods.
Q2: What is the recommended pressure and temperature for the vacuum distillation of this compound?
A2: this compound has a reported boiling point of 76 °C at 0.8 mmHg.[3] A closely related compound, ethyl 6-chloro-6-oxohexanoate, is distilled at 128-130 °C at 17 mmHg.[4] It is recommended to use a high vacuum (below 1 mmHg) to allow for distillation at a lower temperature and minimize thermal decomposition.
Q3: Is it always necessary to purify crude this compound by distillation?
A3: For many subsequent reactions, if the byproducts will not interfere, the crude product can be used directly after removing the excess chlorinating agent and solvent under reduced pressure. However, for reactions that are sensitive to acidic conditions or require high purity starting materials, purification by distillation is essential.
Q4: Can I purify this compound by a method other than distillation?
A4: Yes, purification by chromatography on silica (B1680970) gel has been reported as an alternative method.[5] However, this method may also be challenging due to the reactivity of the acyl chloride on the silica gel, which can lead to hydrolysis.[1]
Q5: How should I store the purified this compound?
A5: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis.
Quantitative Data
| Parameter | Value | Reference(s) |
| Boiling Point of this compound | 76 °C at 0.8 mmHg | [3] |
| Boiling Point of Ethyl 6-chloro-6-oxohexanoate | 128-130 °C at 17 mmHg | [4] |
| Density of this compound | 1.148 g/mL at 25 °C | |
| Refractive Index of this compound (n20/D) | 1.4470 |
Experimental Protocol: Vacuum Distillation of Crude this compound
Objective: To purify crude this compound by fractional vacuum distillation.
Materials:
-
Crude this compound
-
High-vacuum grease
-
Dry inert gas (Nitrogen or Argon)
-
Cold trap coolant (e.g., dry ice/acetone or liquid nitrogen)
Equipment:
-
Round-bottom flask (distillation pot)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flask(s)
-
Thermometer and adapter
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum pump
-
Cold trap
-
Pressure gauge (manometer)
Procedure:
-
Preparation of Glassware: Ensure all glassware is thoroughly cleaned and oven-dried (at least 4 hours at 120 °C) or flame-dried under vacuum to remove any traces of water. Assemble the distillation apparatus while the glassware is still warm and purge with a dry inert gas.
-
Apparatus Assembly:
-
Place a magnetic stir bar in the round-bottom flask.
-
Assemble the fractional distillation apparatus, ensuring all joints are lightly greased with high-vacuum grease.
-
Place the thermometer correctly in the distillation head.
-
Connect the apparatus to a cold trap and then to a high-vacuum pump. Include a pressure gauge in the setup.
-
-
Charging the Flask: Transfer the crude this compound to the distillation flask.
-
Initiating the Distillation:
-
Begin stirring the crude material.
-
Slowly and carefully apply the vacuum. Be cautious of any vigorous bubbling due to residual volatile impurities or dissolved gases.
-
Once a stable, low pressure is achieved (ideally < 1 mmHg), begin to gently heat the distillation pot using the heating mantle.
-
-
Fraction Collection:
-
Monitor the temperature at the distillation head. Collect any low-boiling forerun, which may include residual solvent or byproducts from the chlorination reaction.
-
When the temperature at the head stabilizes at the boiling point of this compound (approximately 76 °C at 0.8 mmHg), change to a clean receiving flask to collect the pure product.
-
Continue to collect the fraction as long as the temperature remains stable.
-
-
Shutdown:
-
Once the distillation is complete or a significant amount of dark, high-boiling residue remains, turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum by introducing the inert gas.
-
Dismantle the apparatus and store the purified product under an inert atmosphere.
-
Visualization
Caption: Troubleshooting workflow for this compound distillation.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. This compound | 35444-44-1 [chemicalbook.com]
- 4. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]
- 5. Synthesis routes of this compound [benchchem.com]
Technical Support Center: Synthesis of Methyl Adipoyl Chloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl adipoyl chloride.
Troubleshooting Guide
Experimental success in the synthesis of this compound hinges on careful control of reaction conditions to minimize the formation of side products. Below is a guide to address common issues encountered during the procedure.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Moisture Contamination: this compound is highly sensitive to moisture and can hydrolyze back to monomethyl adipate (B1204190). | - Ensure all glassware is thoroughly oven-dried or flame-dried before use.- Use anhydrous solvents.- Handle all reagents and the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction: Insufficient reaction time or temperature. | - Increase the reaction time.- Optimize the reaction temperature. Gentle heating (50-60°C) is often sufficient.[1] | |
| Degraded Thionyl Chloride: Old or improperly stored thionyl chloride may have decomposed. | - Use a fresh bottle of thionyl chloride or distill it before use. | |
| Product is a mixture of compounds (low purity) | Presence of Adipoyl Dichloride: The methyl ester group may have reacted with thionyl chloride, although this is generally less favorable than the reaction with the carboxylic acid.[2] | - Use a controlled amount of thionyl chloride (close to a 1:1 molar ratio with monomethyl adipate).- Maintain a moderate reaction temperature to favor the more reactive carboxylic acid conversion. |
| Unreacted Monomethyl Adipate: The reaction has not gone to completion. | - Extend the reaction time or slightly increase the temperature.- Ensure efficient stirring of the reaction mixture. | |
| Formation of Anhydrides: Intermolecular dehydration of monomethyl adipate or hydrolysis of the product followed by reaction with another molecule. | - Maintain strictly anhydrous conditions.- Use an appropriate excess of thionyl chloride to consume any trace amounts of water. | |
| Formation of a viscous or solid mass | Polymerization: Intermolecular reactions between this compound molecules or with impurities. | - Control the reaction temperature to prevent overheating.- Ensure the starting material is pure. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to control during the synthesis of this compound?
A1: The most critical factor is the rigorous exclusion of moisture from the reaction system. This compound is highly susceptible to hydrolysis, which will convert it back to the starting material, monomethyl adipate, significantly reducing your yield. All glassware must be dried, anhydrous solvents should be used, and the reaction should be conducted under an inert atmosphere.
Q2: My final product contains a significant amount of adipoyl dichloride. How can I avoid this?
A2: The formation of adipoyl dichloride as a side product suggests that the thionyl chloride is reacting with the methyl ester functional group in addition to the carboxylic acid. While methyl esters are generally less reactive towards thionyl chloride than carboxylic acids, this side reaction can occur, especially with prolonged reaction times or higher temperatures.[2] To minimize this, use a stoichiometric amount of thionyl chloride (or a slight excess) relative to the monomethyl adipate. Careful control of the reaction temperature can also enhance the selectivity of the reaction for the carboxylic acid.
Q3: Can I use a solvent for this reaction?
A3: Yes, using an inert, anhydrous solvent such as toluene (B28343) or dichloromethane (B109758) is common practice. The solvent helps to control the reaction temperature and facilitates stirring. Ensure the solvent is thoroughly dried before use. Some procedures also use an excess of thionyl chloride as the solvent.[3]
Q4: How can I purify the crude this compound?
A4: The most common method for purifying this compound is vacuum distillation.[1] This allows for the separation of the desired product from less volatile impurities, such as unreacted starting material and polymeric side products, as well as more volatile components like residual thionyl chloride.
Q5: What are the primary by-products of the reaction with thionyl chloride?
A5: The primary gaseous by-products are sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4] These should be vented safely through a scrubbing system. Potential side products in the reaction mixture include unreacted monomethyl adipate, adipoyl dichloride, and potentially some polymeric material or anhydrides if conditions are not optimal.
Data Presentation
The purity of the synthesized this compound is crucial for its subsequent applications. The following table provides illustrative data on the composition of a crude product mixture from a related synthesis of adipoyl dichloride, highlighting the types of impurities that may be present.[5] Researchers should perform their own analyses (e.g., GC-MS, NMR) to quantify the purity of their synthesized this compound.
| Component | Illustrative Weight Percentage (%) in Crude Product |
| Adipoyl Dichloride (Analogous to this compound) | 97.1 |
| Toluene (Solvent) | 1.3 |
| Dimethylformamide (Catalyst) | 0.48 |
| Adipic Acid Monochloride (Analogous to Unreacted Starting Material) | 0.43 |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired product purity.
Materials:
-
Monomethyl adipate
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene (optional, as solvent)
-
Anhydrous glassware
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube or connection to an inert gas line
-
Heating mantle or oil bath
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube or nitrogen/argon inlet. Ensure all glassware is completely dry.
-
To the flask, add monomethyl adipate.
-
If using a solvent, add anhydrous DCM or toluene.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the stirred mixture at room temperature. The addition may be exothermic.
-
After the initial reaction subsides, gently heat the mixture to reflux (around 50-60°C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.[1]
-
Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by IR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride carbonyl stretch).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure, and then under reduced pressure.[1]
Purification by Vacuum Distillation
Equipment:
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump
-
Cold trap
-
Heating mantle or oil bath
Procedure:
-
Assemble the distillation apparatus and ensure all joints are well-sealed.
-
Transfer the crude this compound to the distillation flask.
-
Gradually apply vacuum and begin to heat the flask.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The literature boiling point is 76 °C at 0.8 mmHg.[6]
-
Store the purified product under an inert atmosphere and away from moisture.
Visualizations
The following diagrams illustrate the chemical pathways and a troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Handling and Use of Methyl Adipoyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of methyl adipoyl chloride during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to water?
This compound (also known as methyl 6-chloro-6-oxohexanoate) is a mono-acyl chloride derivative of adipic acid.[1][2] Like other acyl chlorides, it is highly reactive due to the electron-withdrawing nature of the chlorine and oxygen atoms attached to the carbonyl carbon. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water.
Q2: What is the product of this compound hydrolysis?
The hydrolysis of this compound yields methyl adipate (B1204190) (the monomethyl ester of adipic acid) and hydrochloric acid (HCl).[3] The formation of HCl can further catalyze the hydrolysis and is corrosive.
Q3: What are the visible signs of hydrolysis?
Signs of hydrolysis include:
-
Fuming in air: The liberated HCl gas reacts with atmospheric moisture to form visible white fumes.
-
Presence of a white solid: The hydrolysis product, the monomethyl ester of adipic acid, may be less soluble and precipitate out of the solution.
-
Pressure buildup in a sealed container: The evolution of HCl gas can cause a dangerous increase in pressure.
Q4: How should I properly store this compound to prevent hydrolysis?
To ensure the longevity of this compound, it is crucial to store it under the following conditions:
-
Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[4]
-
Tightly Sealed Container: Use a container with a secure, tight-fitting cap to prevent moisture ingress.
-
Cool and Dry Location: Store in a cool, dry, and well-ventilated area. Refrigeration is a common practice.
-
Desiccator: For added protection, store the container inside a desiccator containing a suitable drying agent.
Troubleshooting Guide: Preventing Hydrolysis in Experiments
This guide addresses common issues encountered during reactions with this compound and provides solutions to minimize hydrolysis.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Hydrolysis of this compound: The starting material has been consumed by reaction with water. | - Ensure Rigorously Dry Conditions: Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a stream of inert gas.[5] - Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Store solvents over molecular sieves. - Maintain an Inert Atmosphere: Conduct the entire experiment under a positive pressure of nitrogen or argon using a Schlenk line or in a glovebox.[4] |
| Degraded Reagent: The this compound may have hydrolyzed during storage. | - Check for Signs of Degradation: Before use, visually inspect the reagent for fuming or the presence of solids. - Use a Fresh Bottle or Purify: If degradation is suspected, it is best to use a new, unopened bottle. Purification by distillation under reduced pressure is possible but should be done with caution. | |
| Formation of Unexpected Byproducts | Reaction with Protic Solvents or Reagents: Solvents like alcohols or amines, or even trace water in other reagents, will react with the acyl chloride. | - Use Aprotic Solvents: Select inert, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or hexane.[6] - Dry All Reagents: Ensure all other reagents are anhydrous. Liquid reagents can be dried over appropriate desiccants and distilled. Solid reagents can be dried in a vacuum oven. |
| Reaction Fails to Initiate or is Sluggish | Hydrolysis of a Small Amount of Acyl Chloride: The initial small amount of hydrolysis can produce HCl, which may interfere with base-catalyzed reactions. | - Use a Non-Nucleophilic Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., a tertiary amine like triethylamine (B128534) or diisopropylethylamine) to scavenge the HCl produced without reacting with the acyl chloride. |
| Difficulty in Reaction Work-up | Hydrolysis During Aqueous Work-up: Adding an aqueous solution to the reaction mixture will rapidly hydrolyze any unreacted this compound. | - Quench with Anhydrous Alcohol: Before aqueous work-up, quench the reaction with a small amount of anhydrous alcohol (e.g., isopropanol) to convert the remaining acyl chloride to a less reactive ester. - Perform Work-up at Low Temperature: Conduct the aqueous work-up at 0°C to minimize the rate of hydrolysis of the desired product if it is also susceptible. |
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
This protocol outlines the fundamental steps for setting up a reaction to prevent moisture contamination.
-
Glassware Preparation: All glassware (flasks, syringes, needles, etc.) should be oven-dried for at least 4 hours at 120°C and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon.
-
Inert Atmosphere: The reaction flask is equipped with a rubber septum and connected to a nitrogen or argon line via a needle. A second needle can be used as an outlet to purge the flask.
-
Solvent and Reagent Transfer: Anhydrous solvents and liquid reagents are transferred using dry syringes. Solid reagents should be added under a positive flow of inert gas.
-
Addition of this compound: this compound should be added slowly to the reaction mixture, especially at low temperatures, to control the reaction rate.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or other appropriate analytical techniques. A small aliquot can be quenched with an anhydrous alcohol (e.g., methanol) to convert the acyl chloride to a more stable methyl ester for analysis.
-
Work-up: Once the reaction is complete, it is typically quenched by the slow addition of a proton source (e.g., an anhydrous alcohol or cooled water).
Diagram of Anhydrous Reaction Workflow
Caption: Workflow for a reaction using this compound under anhydrous conditions.
Protocol 2: Schotten-Baumann Reaction Conditions
This method is employed when one of the reactants is water-soluble, and the reaction needs to be performed in the presence of an aqueous phase. The principle is to have the reaction between the acyl chloride and the nucleophile be faster than the hydrolysis of the acyl chloride.
-
Two-Phase System: The reaction is set up in a biphasic system, typically an organic solvent (e.g., dichloromethane) and water.
-
Reagent Distribution: The this compound is dissolved in the organic phase, while the nucleophile (e.g., an amine or alcohol) and a base (e.g., sodium hydroxide) are dissolved in the aqueous phase.
-
Vigorous Stirring: The biphasic mixture is stirred vigorously to maximize the interfacial area where the reaction occurs.
-
Base Function: The base in the aqueous phase neutralizes the HCl produced during the acylation, preventing the protonation of the nucleophile and driving the reaction to completion.
-
Isolation: After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is evaporated to isolate the product.
Diagram of Schotten-Baumann Reaction Logic
Caption: Logical relationships in a Schotten-Baumann reaction.
Data Presentation
Table 1: Factors Influencing the Rate of Hydrolysis of this compound
| Factor | Effect on Hydrolysis Rate | Rationale |
| Water Concentration | Increases | Water is a reactant in the hydrolysis reaction. |
| Temperature | Increases | Higher temperatures provide more energy for the reaction to overcome the activation barrier. |
| Solvent Polarity | Generally Increases | Polar solvents can stabilize the transition state of the hydrolysis reaction. |
| Presence of Base | Can Increase | A base can catalyze hydrolysis by activating the water molecule. |
| Presence of Acid | Can Increase | An acid can catalyze hydrolysis by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. |
Table 2: Recommended Drying Agents for Common Solvents
| Solvent | Recommended Drying Agent(s) | Comments |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) | Distill after refluxing. |
| Tetrahydrofuran (THF) | Sodium/benzophenone, Molecular sieves (3Å or 4Å) | Sodium/benzophenone provides a color indicator for dryness (deep blue/purple). |
| Hexane/Heptane | Sodium/benzophenone, Calcium hydride (CaH₂) | Store over molecular sieves after distillation. |
| Acetonitrile | Calcium hydride (CaH₂), Molecular sieves (4Å) | Repeated stirring with P₂O₅ followed by distillation from K₂CO₃ can also be used for very dry acetonitrile. |
| Toluene | Sodium/benzophenone | Distill before use. |
Note: Always consult safety guidelines for handling reactive drying agents like sodium and calcium hydride.
References
Technical Support Center: Synthesis of Adipic Acid Monomethyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of adipic acid monomethyl ester using thionyl chloride.
Troubleshooting Guide
Problem: Low or no yield of adipic acid monomethyl ester.
| Possible Cause | Recommended Solution |
| Incomplete formation of the mono-acyl chloride intermediate. | Ensure a 1:1 molar ratio of adipic acid to thionyl chloride is used for the initial reaction. Adding thionyl chloride dropwise at a low temperature (0-5 °C) can improve selectivity. |
| Formation of adipoyl chloride (di-acyl chloride). | An excess of thionyl chloride will lead to the formation of the di-acyl chloride. Strictly control the stoichiometry. |
| Further esterification to the dimethyl ester. | Use a controlled amount of methanol (B129727) (ideally a 1:1 molar ratio with the mono-acyl chloride intermediate). Adding the methanol-containing solution dropwise to the acyl chloride at a low temperature can help prevent overreaction. |
| Hydrolysis of the acyl chloride intermediate. | The reaction must be carried out under anhydrous conditions as thionyl chloride and the resulting acyl chloride are highly reactive with water.[1] Ensure all glassware is oven-dried and use anhydrous solvents. |
| Side reaction of thionyl chloride with methanol. | Thionyl chloride can react with methanol. While this reaction is often used to generate HCl in situ for Fischer esterification, in this context, it can consume the thionyl chloride intended for the activation of the carboxylic acid. The order of addition is crucial; adipic acid should be reacted with thionyl chloride first, before the introduction of methanol. |
Problem: Presence of significant amounts of dimethyl adipate (B1204190) in the final product.
| Possible Cause | Recommended Solution |
| Excess methanol used. | Carefully control the stoichiometry of methanol. A slight excess may be necessary to drive the reaction to completion, but a large excess will favor the formation of the diester. |
| High reaction temperature. | Higher temperatures can promote the second esterification. Maintain a low to moderate temperature during the reaction of the acyl chloride with methanol. |
| Prolonged reaction time. | Extended reaction times can lead to the formation of the diester. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. |
Problem: Unreacted adipic acid remains in the final product.
| Possible Cause | Recommended Solution |
| Insufficient thionyl chloride. | Ensure at least a 1:1 molar ratio of thionyl chloride to adipic acid is used. A slight excess (e.g., 1.1 equivalents) of thionyl chloride might be beneficial if starting material persistence is an issue. |
| Low reaction temperature for acyl chloride formation. | The reaction between adipic acid and thionyl chloride may require gentle heating to proceed to completion. A temperature of 50-60°C has been reported for the formation of adipoyl chloride and can be adapted for the mono-acyl chloride.[2] |
| Poor mixing. | Ensure efficient stirring throughout the reaction to ensure all the adipic acid reacts with the thionyl chloride. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of adipic acid to thionyl chloride for the synthesis of the monomethyl ester?
A1: For the selective formation of adipic acid monomethyl ester, a molar ratio of 1:1 of adipic acid to thionyl chloride is theoretically required to form the mono-acyl chloride intermediate. However, to ensure complete consumption of the starting material, a slight excess of thionyl chloride (e.g., 1.1 equivalents) may be employed. It is critical to avoid a large excess, as this will lead to the formation of adipoyl chloride, the di-acyl chloride, resulting in the formation of dimethyl adipate as a major byproduct.[1][2]
Q2: What is the role of thionyl chloride in this reaction?
A2: Thionyl chloride is a reagent used to convert carboxylic acids into more reactive acyl chlorides.[1] In this synthesis, it reacts with one of the carboxylic acid groups of adipic acid to form an acyl chloride. This acyl chloride is then susceptible to nucleophilic attack by methanol to form the methyl ester. This two-step process, often performed in one pot, is generally more efficient than direct Fischer esterification for this substrate.
Q3: What are the main side products in this reaction and how can I minimize them?
A3: The primary side products are unreacted adipic acid and dimethyl adipate.
-
To minimize unreacted adipic acid: Ensure a slight excess of thionyl chloride and adequate reaction time and temperature for the formation of the acyl chloride.
-
To minimize dimethyl adipate: Use a controlled amount of methanol (close to a 1:1 molar ratio with the starting adipic acid) and maintain a low reaction temperature during the esterification step.
Q4: What is the recommended order of addition of reagents?
A4: The recommended procedure is to first react the adipic acid with thionyl chloride to form the mono-acyl chloride. This is typically done in an inert anhydrous solvent. Subsequently, methanol is added, often dropwise and at a controlled temperature, to the reaction mixture containing the acyl chloride. Adding thionyl chloride to a mixture of adipic acid and methanol is generally not recommended for selective mono-esterification as it can lead to a mixture of products and side reactions.
Q5: What are suitable solvents for this reaction?
A5: Anhydrous, inert solvents such as toluene, benzene, or dichloromethane (B109758) are suitable for the reaction of adipic acid with thionyl chloride.[1] The subsequent esterification with methanol can often be carried out in the same solvent.
Data Presentation
Table 1: Theoretical Effect of Reagent Ratios on Product Distribution
| Molar Ratio (Adipic Acid : Thionyl Chloride : Methanol) | Expected Major Product | Expected Minor Products | Rationale |
| 1 : 1 : 1 | Adipic acid monomethyl ester | Adipic acid, Dimethyl adipate | Stoichiometric ratio favors the formation of the monoester. |
| 1 : 0.8 : 1 | Adipic acid | Adipic acid monomethyl ester | Insufficient thionyl chloride to activate all the adipic acid. |
| 1 : 2 : 2 | Dimethyl adipate | Adipic acid monomethyl ester | Excess thionyl chloride will form the di-acyl chloride, which will then react with excess methanol to form the diester. |
| 1 : 1 : 2 | Dimethyl adipate | Adipic acid monomethyl ester | Excess methanol will drive the reaction towards the formation of the diester, even with the mono-acyl chloride intermediate. |
Experimental Protocols
Protocol 1: Stepwise Synthesis of Adipic Acid Monomethyl Ester
This protocol involves the initial formation of the mono-acyl chloride followed by esterification.
Materials:
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Adipic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (MeOH)
-
Anhydrous toluene
-
Dry, nitrogen-flushed reaction vessel with a stirrer, dropping funnel, and reflux condenser
Procedure:
-
Acyl Chloride Formation:
-
In a dry, nitrogen-flushed round-bottom flask, suspend adipic acid (1 equivalent) in anhydrous toluene.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours, or until the evolution of HCl gas ceases.[2]
-
Cool the reaction mixture back to 0-5 °C.
-
-
Esterification:
-
Slowly add anhydrous methanol (1 equivalent) dropwise to the cooled reaction mixture containing the in-situ formed mono-acyl chloride.
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
-
Work-up:
-
Carefully quench the reaction by slowly adding cold water.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
-
Visualizations
Caption: Reaction pathway for the synthesis of adipic acid monomethyl ester.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
Technical Support Center: Synthesis and Purification of Methyl Adipoyl Chloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the purity of methyl adipoyl chloride. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the reaction of monomethyl adipate (B1204190) with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[1] This method is effective for converting the carboxylic acid group to an acyl chloride while leaving the methyl ester group intact. Phosgene (COCl₂) can also be used, particularly on an industrial scale.
Q2: What are the primary impurities I should expect in my crude this compound?
A2: Common impurities include:
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Unreacted monomethyl adipate: Incomplete reaction can leave starting material in your product.
-
Adipoyl dichloride: This di-acid chloride can form if the starting monomethyl adipate is contaminated with adipic acid or if transesterification/hydrolysis occurs followed by chlorination.
-
Residual thionyl chloride: Excess chlorinating agent may remain after the reaction.
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Hydrochloric acid (HCl) and sulfur dioxide (SO₂): These are byproducts of the reaction with thionyl chloride.[2]
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Colored impurities: These can arise from the decomposition of thionyl chloride, especially if it is old or has been exposed to light and moisture.[3]
Q3: How can I assess the purity of my synthesized this compound?
A3: Several analytical techniques can be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): This is a powerful tool for identifying the desired product and detecting impurities. The proton NMR spectrum of this compound will show characteristic peaks for the different methylene (B1212753) groups and the methyl ester.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong carbonyl stretch for the acyl chloride (around 1800 cm⁻¹) and the ester (around 1740 cm⁻¹).[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components and identifying them based on their mass spectra, allowing for the detection of residual solvents and byproducts.[6][7]
Q4: What are the recommended storage conditions for this compound?
A4: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis back to monomethyl adipate.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient chlorinating agent or reaction time. | - Use a slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents).- Increase the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C) to drive the reaction to completion.[9] |
| Hydrolysis of the product during workup. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Avoid aqueous workups if possible. If an aqueous wash is necessary, perform it quickly with cold, saturated sodium bicarbonate solution to neutralize acidic byproducts. | |
| Presence of Unreacted Monomethyl Adipate | Incomplete reaction. | - See solutions for "Low Yield".- Purify the crude product using vacuum fractional distillation. The boiling point of this compound is significantly different from that of monomethyl adipate. |
| Contamination with Adipoyl Dichloride | The starting monomethyl adipate was impure (contained adipic acid). | - Use high-purity monomethyl adipate as the starting material.- Purify the final product via careful vacuum fractional distillation, as adipoyl dichloride has a higher boiling point than this compound. |
| Product is Yellow or Brown | Use of old or decomposed thionyl chloride. | - Use freshly distilled thionyl chloride for the reaction. Aged thionyl chloride can contain colored impurities like S₂Cl₂.[3]- Purify the final product by vacuum distillation. |
| Reaction temperature was too high. | - Maintain a moderate reaction temperature. Excessive heat can lead to decomposition and side reactions. | |
| Difficulty Removing Excess Thionyl Chloride | Thionyl chloride has a relatively high boiling point (76 °C). | - Remove excess thionyl chloride by distillation under reduced pressure (vacuum).[10]- For small-scale reactions where the product is stable to water, the excess thionyl chloride can be carefully quenched by slowly adding the reaction mixture to a cold, saturated sodium bicarbonate solution with vigorous stirring.[2] |
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected outcomes for the synthesis and purification of this compound.
| Parameter | Synthesis | Purification (Vacuum Distillation) |
| Reactants | Monomethyl adipate, Thionyl Chloride (1.2-1.5 eq.), DMF (catalytic) | Crude this compound |
| Solvent | None or an inert solvent like toluene (B28343) | N/A |
| Temperature | Room temperature to 50 °C | Dependent on vacuum pressure (e.g., 76 °C at 0.8 mmHg)[11] |
| Reaction Time | 2-4 hours | N/A |
| Crude Yield | Typically >90% | N/A |
| Purity Before Purification | 85-95% (may contain starting material, di-acid chloride, and residual SOCl₂) | N/A |
| Purity After Purification | N/A | >97% |
| Final Yield After Purification | N/A | 70-85% (based on starting monomethyl adipate) |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Monomethyl adipate
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous toluene (optional, as solvent)
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing an aqueous sodium hydroxide (B78521) solution to neutralize HCl and SO₂ gases. Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.
-
To the flask, add monomethyl adipate. If using a solvent, add anhydrous toluene.
-
Slowly add thionyl chloride (1.2-1.5 equivalents) to the stirred solution at room temperature.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases. The reaction can be gently heated to 40-50 °C to ensure completion.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent (if used) by distillation under reduced pressure.
Protocol 2: Purification by Vacuum Fractional Distillation
Apparatus:
-
A short-path distillation apparatus or a fractional distillation setup with a Vigreux column.
-
A vacuum pump with a cold trap.
-
Heating mantle and stirrer.
Procedure:
-
Assemble the distillation apparatus and ensure all joints are well-sealed.
-
Transfer the crude this compound to the distillation flask.
-
Begin stirring and gradually apply vacuum.
-
Slowly heat the distillation flask. Collect and discard any low-boiling fractions, which may include residual thionyl chloride or solvent.
-
Collect the main fraction of this compound at the appropriate temperature and pressure (e.g., 76 °C at 0.8 mmHg).[11]
-
Discontinue the distillation when the temperature starts to rise significantly or when only a small residue remains.
-
The collected product should be a clear, colorless liquid.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. This compound(35444-44-1) 1H NMR spectrum [chemicalbook.com]
- 5. This compound(35444-44-1) IR Spectrum [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. guidechem.com [guidechem.com]
- 9. ijret.org [ijret.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound | 35444-44-1 [chemicalbook.com]
stability and storage conditions for methyl adipoyl chloride
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides essential information on the stability and storage of methyl adipoyl chloride, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound (also known as Methyl 6-chloro-6-oxohexanoate) is a chemical intermediate with the molecular formula C₇H₁₁ClO₃. It is a moisture-sensitive liquid that is highly reactive.[1] Due to its reactivity, it is a valuable reagent in organic synthesis, particularly for creating polymers and other complex molecules.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][4] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent degradation from atmospheric moisture.[3] Some suppliers also recommend refrigeration.[3]
Q3: What materials and substances are incompatible with this compound?
This compound is incompatible with a range of substances. Contact with these should be strictly avoided to prevent hazardous reactions:
Q4: What are the primary signs of degradation of this compound?
Visual signs of degradation can include a change in color or the appearance of cloudiness. The presence of fumes when opening the container is a strong indicator of a reaction with moisture in the air, leading to the formation of hydrogen chloride gas.[8] This gives off a sharp, acrid smell.
Q5: What are the hazardous decomposition products of this compound?
Upon decomposition, particularly under fire conditions, this compound can release irritating and toxic fumes and gases.[2][9] These include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[3][8]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Fuming upon opening the container | Exposure to atmospheric moisture. | Immediately handle the reagent in a fume hood. Purge the container headspace with a dry inert gas (e.g., nitrogen or argon) before resealing tightly. For future use, consider handling in a glovebox. |
| Poor or no reaction yield | Degradation of this compound due to improper storage or handling. | 1. Verify Reagent Quality: If possible, analyze the reagent for purity. 2. Use a Fresh Bottle: Repeat the experiment with a new, unopened bottle of this compound. 3. Ensure Anhydrous Conditions: Rigorously dry all glassware (oven-dried or flame-dried) and use anhydrous solvents.[6][10] |
| Inconsistent experimental results | Partial hydrolysis of the reagent. | Small amounts of moisture can lead to partial hydrolysis, creating impurities that affect the reaction. It is crucial to handle the reagent under strictly anhydrous conditions for every use. Consider aliquoting the reagent into smaller, single-use containers under an inert atmosphere to avoid repeated opening of the main stock bottle. |
| Formation of a solid precipitate in the reagent bottle | Hydrolysis to adipic acid monomethyl ester. | The reagent has likely been compromised by moisture. It is not recommended for use in reactions where high purity is required. |
Stability and Physical Properties
The following table summarizes key data for this compound. Please note that specific stability data, such as degradation rates under various conditions, is not widely published. The stability is highly dependent on the storage and handling conditions.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁ClO₃ | |
| Molecular Weight | 178.61 g/mol | |
| Appearance | Clear, pale yellow liquid | [1] |
| Boiling Point | 76 °C at 0.8 mmHg | [1] |
| Density | 1.148 g/mL at 25 °C | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [11] |
| Storage Temperature | Room temperature, under inert atmosphere | [1] |
| Moisture Sensitivity | Highly sensitive; reacts violently with water | [1][5] |
Experimental Protocols
Protocol for Handling and Dispensing this compound
This protocol outlines the procedure for safely handling this compound to minimize exposure and prevent degradation.
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven at a minimum of 125°C overnight and cooled in a desiccator or under a stream of dry inert gas.[10]
-
Work in a certified chemical fume hood.
-
Have appropriate personal protective equipment (PPE) on, including safety goggles, a face shield, and chemical-resistant gloves.
-
-
Inert Atmosphere:
-
Before opening, allow the reagent container to equilibrate to the ambient temperature of the laboratory to prevent condensation.
-
Use a Schlenk line or a glovebox to handle the reagent under a positive pressure of an inert gas (nitrogen or argon).
-
-
Dispensing:
-
Use a clean, dry syringe or cannula to transfer the liquid.
-
If using a syringe, ensure it is purged with inert gas multiple times before drawing the liquid.
-
Transfer the desired amount to the reaction vessel, which should also be under an inert atmosphere.
-
-
Storage after Use:
-
Purge the headspace of the original container with inert gas before tightly resealing.
-
Wrap the cap and neck of the bottle with Parafilm® for an extra layer of protection against moisture ingress.
-
Store the container in a designated, dry location away from incompatible materials.
-
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. lnct.ac.in [lnct.ac.in]
- 6. moodle2.units.it [moodle2.units.it]
- 7. benchchem.com [benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: Managing Exothermic Reactions of Methyl Adipoyl Chloride
This guide provides essential information, troubleshooting advice, and safety protocols for researchers, scientists, and drug development professionals working with methyl adipoyl chloride. The focus is on the safe management of exothermic reactions to ensure experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What causes a strong exotherm in reactions with this compound? this compound is a reactive acyl chloride. The primary cause of a significant exotherm is its rapid, often violent reaction with nucleophiles. This is particularly true for its reaction with water (hydrolysis), which can occur with atmospheric moisture, and during aqueous workups.[1][2][3] This reaction is highly exothermic and produces corrosive hydrogen chloride (HCl) gas.[1][2]
Q2: How can I proactively control the temperature and prevent a runaway reaction? Effective exotherm management relies on several key principles:
-
Cooling: Always cool the reaction vessel using an ice bath or other appropriate cooling system before and during the addition of reagents.[1]
-
Slow Addition: Add reagents dropwise or in small, controlled portions.[1][4] This is critical for preventing the rate of heat generation from exceeding the cooling capacity of the system.[4]
-
Vigorous Stirring: Ensure efficient stirring to promote even heat distribution and prevent localized hot spots.[1]
-
Dilution: Conducting the reaction in a suitable anhydrous, inert solvent helps to dissipate the heat generated.[1]
Q3: What is the safest method to quench a reaction containing unreacted this compound? A two-stage quenching process is highly recommended to control the exotherm.[1]
-
Initial Quench with Alcohol: While maintaining cooling (below 10 °C) and vigorous stirring, slowly add 1-2 equivalents of a dry alcohol, such as isopropanol (B130326). Alcohol is less reactive than water, allowing for a more controlled deactivation of the acyl chloride.[1]
-
Secondary Quench with Water: After the initial exotherm from the alcohol addition has subsided (typically 15-20 minutes), you can then slowly add deionized water to quench any remaining reactive species.[1]
Q4: What are the primary signs of a thermal runaway, and what should be the immediate response? A thermal runaway occurs when the heat produced by the reaction exceeds the heat removed, leading to a rapid, uncontrolled increase in temperature and pressure.[4] Key signs include a sudden spike in temperature on the thermometer, unexpected boiling of the solvent, and rapid gas evolution. The immediate response should be to stop all reagent addition and apply maximum cooling.
Q5: I observe fumes when I open a container of this compound. What is happening? The observation of fumes is a strong indicator that the this compound is reacting with moisture in the air.[5] This hydrolysis reaction produces corrosive HCl gas, which appears as fumes.[1][5] To prevent degradation of the material and ensure safety, handle this compound under an inert atmosphere, such as in a glovebox or under a stream of nitrogen or argon.[5]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Violent, Uncontrolled Exotherm During Reaction or Quenching | Reagent or quenching agent was added too quickly.[1] Inadequate cooling of the reaction vessel. The reaction mixture is too concentrated.[1] | Immediately stop the addition of the reagent.[1] Ensure the cooling bath is effectively reducing the internal temperature. For future experiments, reduce the rate of addition and consider diluting the reaction mixture with an inert, anhydrous solvent.[1] |
| Low Product Yield | The this compound starting material has degraded due to hydrolysis.[5] Presence of moisture in the reaction solvent or on glassware.[5] | Confirm the purity of the starting material. Ensure all glassware is oven- or flame-dried immediately before use.[5] Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[5] |
| Excessive Gas Evolution During Bicarbonate Wash | The acidic reaction mixture is being neutralized too quickly, causing a rapid release of CO₂ gas. | Add the saturated sodium bicarbonate solution very slowly and in small portions with vigorous stirring.[1] Allow the gas evolution to subside between additions to prevent pressure buildup and splashing.[1] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 35444-44-1[6][7] |
| Molecular Formula | C₇H₁₁ClO₃[7] |
| Molecular Weight | 178.61 g/mol [7] |
| Boiling Point | 76 °C @ 0.8 mmHg[6] |
| Density | ~1.149 g/mL at 20-25 °C[6] |
| Synonym | Adipic acid monomethyl ester chloride[7] |
Table 2: Key Parameters for Exotherm Control
| Parameter | Recommended Practice | Rationale |
| Temperature | Maintain internal temperature below 10 °C during additions, especially quenching.[1] | Minimizes the rate of the exothermic reaction. |
| Addition Rate | Add reagents dropwise via a syringe or dropping funnel.[1] | Allows for fine control over the reaction rate and heat generation.[4] |
| Atmosphere | Use a dry, inert atmosphere (Nitrogen or Argon).[5] | Prevents exothermic hydrolysis with atmospheric moisture.[5] |
| Quenching Agent | Use a staged approach: first a dry alcohol (e.g., isopropanol), then water.[1] | Alcohol provides a more controlled initial quench of the highly reactive acyl chloride.[1] |
Experimental Protocols
Protocol 1: General Handling and Reaction Setup
-
Glassware Preparation: Thoroughly dry all glassware in an oven at a minimum of 100°C for several hours. Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas just before use.[5]
-
Inert Atmosphere: Assemble the glassware and purge the system with a dry, inert gas such as nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment.[5]
-
Solvent and Reagent Preparation: Use only anhydrous grade solvents. If necessary, dry solvents using appropriate laboratory procedures.[5] Ensure all other reagents are also anhydrous.
-
Transfer of this compound: Using a dry syringe, carefully withdraw the required volume of this compound and add it to the reaction flask under a positive flow of inert gas.[5]
Protocol 2: Controlled Two-Stage Quenching Procedure
-
Initial Cooling: Upon reaction completion, ensure the reaction mixture is cooled in an ice bath to bring the internal temperature below 10 °C.[1]
-
Alcohol Quench: While vigorously stirring the cooled mixture, slowly add 1 to 2 equivalents of dry isopropanol dropwise via a syringe.[1] Continuously monitor the internal temperature to ensure it remains below 10 °C.
-
Stabilization: After the alcohol addition is complete, continue stirring the mixture in the ice bath for 15-20 minutes to allow the initial exotherm to fully subside.[1]
-
Water Quench: Once the mixture is stable, slowly add deionized water dropwise to hydrolyze any remaining reactive compounds.[1] The reaction should be significantly less vigorous at this stage.
-
Workup: The reaction mixture is now safe for standard aqueous workup, including extraction and washing with a saturated sodium bicarbonate solution to neutralize HCl.[1]
Visualizations
Caption: Logical workflow for proactive exotherm management.
Caption: Experimental workflow for a safe two-stage quench.
References
- 1. benchchem.com [benchchem.com]
- 2. Adipoyl chloride | C6H8Cl2O2 | CID 61034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 35444-44-1 [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
Technical Support Center: Synthesis of Methyl Adipoyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of methyl adipoyl chloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this compound synthesis? A1: The most common laboratory starting material is monomethyl adipate (B1204190), also known as adipic acid monomethyl ester.
Q2: Which chlorinating agents are typically used, and how do they compare? A2: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for converting the carboxylic acid group of monomethyl adipate to an acyl chloride.
-
Thionyl chloride is a widely used and effective reagent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies their removal during workup.[1][2]
-
Oxalyl chloride is often considered a milder and more selective reagent.[3] Its byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also volatile, facilitating an easy workup.[3] It is, however, more expensive than thionyl chloride.
Q3: Will the chlorinating agent react with the methyl ester group? A3: Under the standard reaction conditions for converting a carboxylic acid to an acyl chloride, the methyl ester group is stable and does not react with thionyl chloride or oxalyl chloride.
Q4: How can I monitor the progress of the reaction? A4: Direct monitoring of the highly reactive this compound by Thin Layer Chromatography (TLC) can be challenging, as the acyl chloride may hydrolyze back to the starting material on the silica (B1680970) gel plate.[4] A practical approach is to take a small aliquot from the reaction mixture, quench it with methanol, and then run a TLC of the resulting dimethyl adipate to confirm the consumption of the starting monomethyl adipate.[4]
Q5: What is the best method for purifying the final product? A5: The most effective method for purifying this compound is vacuum distillation. This separates the product from any non-volatile impurities and residual starting material.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and workup of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Moisture Contamination: Acyl chlorides are highly sensitive to moisture and will rapidly hydrolyze back to the carboxylic acid. | - Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction: Insufficient reaction time or temperature. | - Ensure the reaction is stirred for the recommended duration.- If using thionyl chloride, gentle heating (e.g., 50-60 °C) can drive the reaction to completion.[5] | |
| Degraded Chlorinating Agent: Old or improperly stored thionyl chloride or oxalyl chloride may have decomposed. | - Use a fresh bottle of the chlorinating agent or distill it before use. | |
| Product Decomposes During Workup | Aqueous Workup: Washing the crude product with water or aqueous solutions will lead to rapid hydrolysis. | - Avoid aqueous workups. The primary workup should involve the removal of excess chlorinating agent and solvent under vacuum. |
| Product Decomposes During Distillation: Overheating during distillation can cause decomposition. | - Use a high-vacuum system to lower the boiling point.- Use a short-path distillation apparatus to minimize the time the product spends at high temperatures. | |
| Difficulty Removing Excess Thionyl Chloride | High Boiling Point of SOCl₂: Thionyl chloride has a boiling point of 76 °C. | - After the reaction is complete, remove the excess thionyl chloride by rotary evaporation. Co-evaporation with an inert, high-boiling solvent like toluene (B28343) can aid in its complete removal.[4] |
| Crude Product is a Dark Color | Reaction Temperature Too High: Excessive heating can lead to side reactions and charring. | - Maintain the recommended reaction temperature. If a significant exotherm is observed during reagent addition, cool the reaction vessel in an ice bath. |
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis and properties of this compound and related compounds.
| Parameter | Value | Source |
| Molecular Weight of this compound | 178.61 g/mol | [6] |
| Boiling Point of this compound | 76 °C at 0.8 mmHg | [7] |
| Density of this compound | 1.148 g/mL at 25 °C | [7] |
| Typical Reaction Yield (Adipoyl Chloride) | >95% | [8] |
| Typical Purity after Distillation | >97% | [6] |
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
This protocol is a representative procedure adapted from established methods for acyl chloride synthesis.
1. Reaction Setup:
-
In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Attach a gas outlet from the top of the condenser to a gas trap (e.g., a bubbler containing a sodium hydroxide (B78521) solution) to neutralize the HCl and SO₂ gases produced.
-
Ensure all glassware is thoroughly dried in an oven before assembly.
2. Reaction Procedure:
-
Charge the flask with monomethyl adipate.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the stirred starting material at room temperature.
-
Once the initial gas evolution subsides, gently heat the reaction mixture to 50-60 °C using a heating mantle and an oil bath.[5]
-
Maintain this temperature and continue stirring for 2-4 hours, or until the evolution of gas ceases, indicating the reaction is complete.[5]
3. Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. A water bath can be used for gentle heating to facilitate removal.[5]
-
To ensure complete removal of residual thionyl chloride, an anhydrous solvent such as toluene can be added to the crude product, and the mixture can be concentrated again under vacuum.[4]
-
Set up a short-path distillation apparatus for vacuum distillation.
-
Distill the crude product under high vacuum. Collect the fraction boiling at approximately 76 °C at 0.8 mmHg to obtain pure this compound.[7]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and workup of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US2393247A - Process for the preparation of thionyl chloride - Google Patents [patents.google.com]
- 3. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound 97 35444-44-1 [sigmaaldrich.com]
- 8. Adipoyl chloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Methyl Adipoyl Chloride Purification
This guide provides troubleshooting advice and frequently asked questions regarding the removal of residual solvents from methyl adipoyl chloride. It is intended for researchers, scientists, and professionals in drug development who handle this reactive chemical intermediate.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My final product contains residual synthesis solvent (e.g., toluene (B28343), thionyl chloride). How can I remove it?
A1: The most effective method for removing non-volatile or high-boiling solvents from this compound is fractional vacuum distillation.[1] this compound has a boiling point of 76 °C at 0.8 mmHg, which allows for separation from many common synthesis solvents.[2][3]
-
For high-boiling solvents (e.g., Toluene, DMF): Vacuum distillation is essential. Toluene can be distilled off at approximately 10 torr and 70°C.[4]
-
For excess thionyl chloride (SOCl₂): If used in the synthesis, excess thionyl chloride (b.p. 76 °C) can be removed by distillation, potentially under mild vacuum.[1] A nitrogen purge can also help remove dissolved gases and volatile liquids like SOCl₂ or HCl.[4][5]
Q2: I observe degradation or discoloration of my product during heating for distillation. What should I do?
A2: Degradation during heating suggests thermal instability. To mitigate this:
-
Improve Vacuum: Lower the pressure of your distillation apparatus. A lower pressure reduces the boiling point, allowing distillation to occur at a lower, less destructive temperature.
-
Use a Kugelrohr Apparatus: For small quantities, a Kugelrohr oven provides short-path distillation, minimizing the time the compound is exposed to high temperatures.
-
Solvent-Free Synthesis: If possible, consider adapting a solvent-free synthesis route to avoid the issue of residual solvents altogether.[5]
Q3: Can I use an aqueous wash to remove water-soluble solvents like DMF or THF?
A3: This is not recommended . This compound is an acyl chloride, which reacts violently with water, alcohols, and bases to form adipic acid monomethyl ester and hydrochloric acid.[5][6][7] Contact with moisture will lead to the hydrolysis of your product. Purification methods must be anhydrous.
Q4: My product appears wet or fumes in the air. How can I dry it?
A4: Fuming indicates reactivity with atmospheric moisture.[7] To dry the product and maintain its integrity:
-
Anhydrous Drying Agents: For trace amounts of moisture or to dry an organic solution before final solvent removal, you can use anhydrous sodium sulfate (B86663) (Na₂SO₄).[1][8] However, adding a drying agent directly to the neat acyl chloride should be done with caution.
-
Nitrogen Stream: Gently bubbling dry nitrogen gas through the liquid product can help remove volatile impurities like dissolved HCl gas or trace moisture.[4][5]
-
Storage: Always store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[7] Using a glass flask with a rubber septum is a common practice for storage.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying this compound?
A1: Fractional distillation under reduced pressure (vacuum distillation) is the gold standard for purifying this compound. It effectively removes non-volatile impurities, residual high-boiling solvents, and by-products from the synthesis.[1][7]
Q2: What are the key physical properties to consider for purification?
A2: The boiling point under vacuum is the most critical property. Knowing the boiling points of potential solvent impurities allows for the design of an effective distillation protocol.
| Property | Value | Source |
| Boiling Point | 76 °C @ 0.8 mmHg | [2][3] |
| Density | 1.149 g/mL @ 20 °C | [2] |
| Refractive Index (n20/D) | 1.4470 | [2][3] |
| Molecular Weight | 178.61 g/mol | [9] |
| Boiling Point of Toluene | 111 °C @ 760 mmHg | N/A |
| Boiling Point of SOCl₂ | 76 °C @ 760 mmHg | N/A |
Q3: Is it safe to store this compound over molecular sieves?
A3: Yes, storing freshly distilled aliphatic acyl chlorides over molecular sieves in a sealed flask is a viable option to keep them dry during short- to medium-term storage (1-2 weeks) in a refrigerator or freezer.[1]
Q4: My synthesis of adipoyl chloride (a related compound) used toluene and DMF. How were these removed in published procedures?
A4: In a documented synthesis of adipoyl dichloride, toluene was removed by distillation at 10 torr and 70°C.[4] The final crude product still contained trace amounts of toluene (1.3 wt%) and DMF (0.48 wt%), indicating that while effective, distillation may still leave trace impurities.[4] Further purification by fractional vacuum distillation would be required to remove these final traces.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is for removing high-boiling point solvents and other non-volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump with trap and pressure gauge
-
Heating mantle with stirrer
-
Dry ice/acetone bath for the vacuum trap
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is thoroughly dried and joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuation: Begin stirring and slowly evacuate the system to the desired pressure (e.g., ~1 mmHg). A cold trap using dry ice/acetone should be in place to protect the vacuum pump.
-
Heating: Gently heat the flask using the heating mantle.
-
Fraction Collection: Collect any low-boiling fractions first. As the temperature approaches the boiling point of your target compound (approx. 76 °C at 0.8 mmHg), switch to a clean receiving flask.[2][3]
-
Isolation: Collect the pure this compound fraction, monitoring the temperature and pressure to ensure a stable boiling point.
-
Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly re-introducing air or an inert gas.
-
Storage: Immediately transfer the purified product to a clean, dry, sealed container under a nitrogen atmosphere.[7]
Protocol 2: Nitrogen Purge (Stripping)
This protocol is useful for removing highly volatile impurities like dissolved HCl or excess thionyl chloride.
Materials:
-
Crude this compound in a flask
-
Source of dry nitrogen gas
-
Long needle or glass tube
-
Outlet needle connected to a bubbler or fume hood exhaust
Procedure:
-
Setup: Place the crude product in a flask with a septum or a two-neck adapter.
-
Inlet: Insert a long needle or glass tube through the septum so its tip is below the surface of the liquid. Connect this to the dry nitrogen source.
-
Outlet: Insert a second, shorter needle to act as a gas outlet. Direct this to a safe exhaust.
-
Purging: Start a slow, steady stream of nitrogen bubbling through the liquid. A very gentle flow is sufficient to carry away volatile impurities without splashing the product.
-
Duration: Continue the purge for 1-2 hours at room temperature.[4]
-
Completion: Remove the needles and immediately seal the flask for storage or proceed with further purification like vacuum distillation if needed.
Visualizations
Caption: Troubleshooting workflow for solvent removal.
References
- 1. reddit.com [reddit.com]
- 2. This compound | 35444-44-1 [chemicalbook.com]
- 3. 甲基脂肪酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Adipoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. Buy Adipoyl chloride | 111-50-2 [smolecule.com]
- 6. Adipoyl chloride | CAS#:111-50-2 | Chemsrc [chemsrc.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. calpaclab.com [calpaclab.com]
Validation & Comparative
characterization of polyamides from methyl adipoyl chloride
A Comparative Guide to Polyamides Derived from Methyl Adipoyl Chloride
This guide provides a comprehensive comparison of the synthesis and material properties of polyamides derived from this compound against those synthesized from the more conventional adipoyl chloride. This document is intended for researchers, scientists, and drug development professionals interested in designing polyamides with tailored properties for applications such as drug delivery, medical implants, and specialty fibers.
Introduction to Polyamide Synthesis
Polyamides are a class of polymers characterized by repeating amide linkages (-CO-NH-). The most common method for their synthesis is the condensation polymerization of a diamine with a diacid chloride. Adipoyl chloride, a six-carbon diacid chloride, is a widely used monomer in the production of polyamides like Nylon 6,6.[1][2][3] this compound, in contrast, is an asymmetrical monomer featuring a reactive acyl chloride group at one end and a methyl ester at the other. This structural difference is expected to significantly influence the polymerization process and the final properties of the polymer.
Synthesis Pathways: A Comparative Overview
The synthesis of polyamides from both this compound and adipoyl chloride can be achieved through methods such as interfacial polymerization and solution polymerization.[4][5]
Interfacial Polymerization: This method involves the reaction of a diamine dissolved in an aqueous phase with a diacid chloride dissolved in an immiscible organic solvent. The polymerization occurs at the interface of the two liquids.[2][5]
Solution Polycondensation: In this technique, the diamine and diacid chloride are dissolved in a common inert solvent, and the polymerization reaction proceeds in a single phase.[4][6]
The use of this compound introduces a key difference in the polymerization process. While adipoyl chloride is a bifunctional monomer leading to linear polymer chains, this compound is monofunctional with respect to the highly reactive acyl chloride group. This will result in chain termination after the initial reaction with a diamine, unless the less reactive methyl ester group is subsequently activated to participate in further polymerization, for example, through high-temperature melt condensation. This guide will focus on the initial polyamidation reaction involving the acyl chloride.
Predicted Performance Comparison
The incorporation of a methyl ester group in place of a second acyl chloride is anticipated to alter the physicochemical properties of the resulting polyamide. The following table summarizes the expected differences in the properties of polyamides synthesized with 1,6-hexanediamine (B7767898) and either this compound or adipoyl chloride.
| Property | Polyamide from this compound (Expected) | Polyamide from Adipoyl Chloride (Nylon 6,6)[7][8] | Rationale for Expected Difference |
| Molecular Weight | Lower | High | This compound acts as a chain terminator due to its single reactive acyl chloride group, preventing the formation of long polymer chains. |
| Solubility | Higher in polar organic solvents | Generally insoluble | The presence of ester groups and shorter polymer chains is expected to reduce crystallinity and increase affinity for polar solvents. |
| Melting Point (Tm) | Lower | ~265 °C | Reduced chain length and disruption of crystalline packing due to the methyl ester group will lower the energy required for melting. |
| Glass Transition (Tg) | Lower | ~50 °C | Shorter chains and increased flexibility from the ester linkage will result in a lower glass transition temperature. |
| Tensile Strength | Lower | High | The lower molecular weight will result in fewer chain entanglements and weaker intermolecular forces, leading to reduced mechanical strength. |
| Biodegradability | Potentially higher | Low | The presence of ester linkages, which are more susceptible to hydrolysis than amide bonds, may increase the biodegradability of the polymer.[7] |
Experimental Protocols
I. Synthesis of Polyamide via Interfacial Polymerization
Materials:
-
1,6-Hexanediamine
-
This compound or Adipoyl Chloride
-
Sodium Hydroxide (NaOH)
-
Cyclohexane (or other suitable organic solvent)
-
Distilled Water
Procedure:
-
Prepare a 5% (w/v) aqueous solution of 1,6-hexanediamine containing 2% (w/v) NaOH.
-
Prepare a 5% (w/v) solution of this compound or adipoyl chloride in cyclohexane.
-
Carefully pour the organic solution onto the aqueous solution in a beaker to form two distinct layers.
-
A polymer film will form at the interface.
-
Gently grasp the film with forceps and pull it out of the beaker, allowing a continuous strand of polyamide to be formed.
-
Wash the polyamide strand with water and then with ethanol (B145695) to remove unreacted monomers and byproducts.
-
Dry the polymer in a vacuum oven at 60°C.
II. Characterization of Polyamides
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the formation of amide bonds.
-
Procedure: Acquire the FTIR spectrum of the dried polymer sample. Look for characteristic peaks: N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1640 cm⁻¹), and N-H bending (around 1540 cm⁻¹). For the polymer from this compound, also look for the C=O stretching of the ester group (around 1735 cm⁻¹).
2. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Procedure: Heat a small sample of the polymer in a DSC instrument under a nitrogen atmosphere. The heating rate is typically 10°C/min. The Tg will be observed as a step change in the baseline, and the Tm will be an endothermic peak.
3. Thermogravimetric Analysis (TGA):
-
Objective: To assess the thermal stability of the polymer.
-
Procedure: Heat a sample of the polymer in a TGA instrument under a nitrogen atmosphere, typically at a heating rate of 10°C/min. The temperature at which significant weight loss occurs indicates the onset of thermal degradation.
4. Mechanical Testing:
-
Objective: To measure the tensile strength and modulus of the polymer.
-
Procedure: Prepare dog-bone shaped specimens of the polymer by melt pressing or solution casting. Perform tensile testing using a universal testing machine according to ASTM D638 standards.
Visualizing the Synthesis and Workflow
Caption: Comparative synthesis pathways of polyamides.
Caption: General experimental workflow for polyamide synthesis and characterization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Solved In this experiment students will explore | Chegg.com [chegg.com]
- 4. benchchem.com [benchchem.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. dspace.ncl.res.in [dspace.ncl.res.in]
- 7. 己二酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Adipoyl chloride 98 111-50-2 [sigmaaldrich.com]
A Comparative Guide to the Reactivity of Methyl Adipoyl Chloride and Adipoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of methyl adipoyl chloride and adipoyl chloride, two closely related bifunctional acylating agents. While both are valuable reagents in organic synthesis, particularly in polymerization and the formation of ester and amide linkages, their subtle structural differences can lead to significant variations in reaction kinetics and selectivity. This comparison is based on fundamental principles of organic chemistry and provides suggested experimental protocols for direct quantitative analysis.
Theoretical Comparison of Reactivity
The reactivity of acyl chlorides is primarily dictated by the electrophilicity of the carbonyl carbon. This is influenced by a combination of electronic and steric factors.
Electronic Effects: Both this compound and adipoyl chloride feature two highly reactive acyl chloride functional groups. The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which polarizes the carbonyl bond and imparts a significant partial positive charge on the carbonyl carbon. This makes the carbonyl carbon highly susceptible to nucleophilic attack.
In the case of this compound, the methyl ester group on one end of the molecule introduces an additional electronic influence. While the ester's carbonyl oxygen also withdraws electron density, the adjacent methoxy (B1213986) group can exert a slight electron-donating resonance effect. However, for the reactivity of the distant acyl chloride group, the primary electronic influence of the methyl ester is a weak electron-withdrawing inductive effect through the aliphatic chain. This effect is generally considered to be minor compared to the immediate electronic environment of the acyl chloride.
Steric Hindrance: Adipoyl chloride is a symmetrical molecule with two identical acyl chloride groups. This compound is asymmetrical, with one acyl chloride group and one methyl ester group. The methyl ester group is sterically more demanding than the second acyl chloride group in adipoyl chloride. This difference in steric bulk can influence the accessibility of the adjacent acyl chloride to incoming nucleophiles. However, given the flexible nature of the four-carbon aliphatic chain separating the two functional groups, the direct steric hindrance of one group on the reactivity of the other is expected to be minimal.
Predicted Reactivity: Based on these principles, the electronic environments of the acyl chloride groups in both molecules are very similar. The primary differentiator would be any through-bond inductive effects from the opposing functional group. The electron-withdrawing nature of the second acyl chloride in adipoyl chloride is likely stronger than that of the methyl ester in this compound. A stronger electron-withdrawing effect on the opposing end of the molecule would slightly increase the electrophilicity of the other acyl chloride group. Therefore, adipoyl chloride is predicted to be slightly more reactive than this compound .
The following diagram illustrates the factors influencing the reactivity of these two compounds.
Caption: Logical relationship of factors influencing the reactivity of adipoyl chloride and this compound.
Data Presentation: Proposed Quantitative Comparison
To empirically determine the relative reactivity, a series of kinetic experiments can be performed. The following tables outline the expected data presentation format for two common reactions: hydrolysis and aminolysis.
Table 1: Comparative Hydrolysis Rates
| Compound | Initial Concentration (M) | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, s) |
| Adipoyl Chloride | 0.01 | 25 | Experimental Value | Experimental Value |
| This compound | 0.01 | 25 | Experimental Value | Experimental Value |
Table 2: Comparative Aminolysis Rates with a Primary Amine (e.g., Benzylamine)
| Compound | Initial Acyl Chloride Conc. (M) | Initial Amine Conc. (M) | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
| Adipoyl Chloride | 0.01 | 0.02 | 25 | Experimental Value |
| This compound | 0.01 | 0.02 | 25 | Experimental Value |
Experimental Protocols
The following are detailed methodologies for key experiments to quantitatively compare the reactivity of adipoyl chloride and this compound.
Experiment 1: Determination of Hydrolysis Rate by Conductometry
This method monitors the increase in conductivity as the acyl chloride reacts with water to produce hydrochloric acid.
Materials:
-
Adipoyl chloride
-
This compound
-
High-purity water
-
Acetone (or other suitable solvent to ensure miscibility)
-
Conductivity meter and probe
-
Thermostated reaction vessel
-
Magnetic stirrer
Procedure:
-
Prepare a stock solution of the acyl chloride (e.g., 0.1 M) in a dry, inert solvent like anhydrous acetone.
-
Equilibrate a specific volume of a water-acetone mixture (e.g., 90:10 v/v) in the thermostated reaction vessel to the desired temperature (e.g., 25 °C).
-
Place the conductivity probe in the solvent mixture and begin stirring.
-
Initiate the reaction by injecting a small, precise volume of the acyl chloride stock solution into the stirred solvent mixture to achieve the desired final concentration (e.g., 0.01 M).
-
Record the conductivity of the solution at regular time intervals until the value stabilizes, indicating the completion of the reaction.
-
The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the difference between the final and instantaneous conductivity (ln(G∞ - Gt)) against time. The slope of the resulting linear plot will be equal to -k.[1]
-
Repeat the experiment for the other acyl chloride under identical conditions.
Experiment 2: Comparative Aminolysis by In-situ NMR Spectroscopy
This protocol allows for the real-time monitoring of the disappearance of reactants and the appearance of products.[2][3][4][5]
Materials:
-
Adipoyl chloride
-
This compound
-
A primary amine (e.g., benzylamine)
-
A non-nucleophilic base (e.g., pyridine (B92270) or triethylamine, to neutralize the HCl byproduct)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or d₆-DMSO)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
In an NMR tube, prepare a solution of the amine (e.g., 0.02 M) and the non-nucleophilic base (e.g., 0.02 M) in the anhydrous deuterated solvent.
-
Acquire a baseline ¹H NMR spectrum of this solution.
-
In a separate vial, prepare a solution of the acyl chloride (e.g., 0.01 M) in the same deuterated solvent.
-
To initiate the reaction, rapidly inject the acyl chloride solution into the NMR tube containing the amine solution, shake briefly, and immediately place it in the NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
The reaction progress can be monitored by integrating the signals corresponding to a specific proton on the amine reactant and the corresponding proton on the amide product.
-
Plot the concentration of the reactant or product over time to determine the reaction rate and calculate the second-order rate constant.
-
Repeat the experiment for the other acyl chloride under identical conditions.
The following diagram outlines the general workflow for the aminolysis experiment monitored by NMR.
Caption: General experimental workflow for comparative aminolysis using NMR spectroscopy.
By employing these methodologies, researchers can obtain robust, quantitative data to make informed decisions when selecting between this compound and adipoyl chloride for their specific synthetic applications.
References
Navigating the Acylation Landscape: A Comparative Guide to Alternatives for Methyl Adipoyl Chloride
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, yield, and the overall success of a synthetic route. While methyl adipoyl chloride is a reactive and useful reagent for introducing the adipoyl moiety, its handling characteristics and the generation of corrosive byproducts necessitate the consideration of viable alternatives. This guide provides an objective comparison of alternative acylating agents to this compound, supported by experimental data and detailed protocols to inform reagent selection in your research.
Performance Comparison of Adipoylating Agents
The reactivity of acylating agents generally follows the order: Acyl Chlorides > Anhydrides > Carboxylic Acids. This trend is reflected in the reaction conditions required and the yields obtained. The following table summarizes the performance of this compound against its primary alternatives in the acylation of a model primary amine, benzylamine, to form N,N'-dibenzyladipamide.
| Acylating Agent | Structure | Typical Reaction Conditions | Reaction Time | Yield (%) | Byproduct | Key Advantages | Key Disadvantages |
| This compound | CH₃OCO(CH₂)₄COCl | Base (e.g., triethylamine, pyridine) in an aprotic solvent (e.g., DCM, THF), often at 0°C to room temperature.[1] | 2-12 hours | High | HCl | High reactivity, leading to high yields and short reaction times. | Moisture sensitive, corrosive HCl byproduct requires a scavenger base. |
| Adipic Anhydride (B1165640) | O(CO(CH₂)₄CO) | Can be used neat or in a solvent, often with gentle heating. Can be catalyzed by acids or bases.[2] | 4-24 hours | Moderate to High | Adipic acid | Less corrosive and easier to handle than acyl chlorides.[2] | Generally less reactive than acyl chlorides, may require harsher conditions.[3] |
| Mixed Acetic Adipic Anhydride | CH₃CO-O-CO(CH₂)₄COOH | Generated in situ from adipic acid and acetic anhydride.[4] | Variable | Moderate to High | Acetic acid, Adipic acid | More reactive than adipic acid alone. Avoids the need to isolate the anhydride. | A mixture of products can be formed if the nucleophile attacks the wrong carbonyl group. |
| Enzymatic Acylation (Activated Adipate) | Adipic acid divinyl ester | Lipase (B570770) catalyst (e.g., Candida antarctica lipase B) in an organic solvent.[1] | 1-7 days | Moderate | Acetaldehyde | High selectivity (regio- and enantioselectivity), environmentally friendly ("green") conditions.[1] | Slower reaction times, enzyme cost and stability can be limiting factors.[1] |
In-Depth Look at the Alternatives
Adipic Anhydride
Adipic anhydride is a direct and logical alternative to this compound. It can be prepared from adipic acid and a dehydrating agent like acetic anhydride.[2] While generally less reactive than the corresponding acyl chloride, it offers the advantage of producing adipic acid as a byproduct, which is less corrosive and often easier to remove than HCl. The lower reactivity can also be an advantage in terms of selectivity when working with multifunctional molecules.
Mixed Anhydrides
Mixed anhydrides, such as the one formed from adipic acid and acetic anhydride, offer a way to activate the carboxylic acid functionality of adipic acid without resorting to the harsh conditions required to form the acyl chloride. These are typically generated in situ and used directly in the acylation step.[4] The reactivity of the mixed anhydride is generally higher than that of the parent carboxylic acid. A potential drawback is the possibility of the nucleophile attacking either of the two non-equivalent carbonyl groups, which can lead to a mixture of products.
Enzymatic Acylation
For applications where high selectivity and mild, environmentally friendly conditions are paramount, enzymatic acylation presents a compelling alternative.[1] This method typically involves the use of a lipase to catalyze the acylation of a nucleophile with an "activated" form of adipic acid, such as a divinyl ester.[1] While reaction times are significantly longer, the high degree of selectivity offered by enzymes can be invaluable, particularly in the synthesis of complex molecules and pharmaceuticals.
Experimental Protocols
Synthesis of Adipic Anhydride
Materials:
-
Adipic acid
-
Acetic anhydride
-
Zinc acetate (B1210297) (catalyst, optional)
-
Distillation apparatus
Procedure:
-
A mixture of adipic acid and an excess of acetic anhydride is refluxed for several hours.[2]
-
The excess acetic anhydride and the acetic acid byproduct are removed by distillation.
-
The resulting polymeric anhydride is then depolymerized under vacuum with gentle heating, optionally with a catalyst like zinc acetate, to yield the cyclic adipic anhydride, which is collected by distillation.
General Protocol for Acylation with Adipic Anhydride
Materials:
-
Substrate (e.g., an amine or alcohol)
-
Adipic anhydride
-
Solvent (e.g., toluene, or solvent-free)
-
Base (e.g., pyridine, optional)
Procedure:
-
The substrate is dissolved in a suitable solvent (or used neat).
-
Adipic anhydride is added to the solution.
-
The reaction mixture is stirred, often with heating, until the reaction is complete (monitored by TLC or other appropriate methods).
-
The reaction is worked up by washing with water and/or aqueous base to remove the adipic acid byproduct, followed by extraction and purification of the desired product.[2]
General Protocol for Enzymatic Acylation
Materials:
-
Substrate (e.g., a polyol)
-
Adipic acid divinyl ester
-
Immobilized lipase (e.g., Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., acetonitrile)
Procedure:
-
The substrate and adipic acid divinyl ester are dissolved in an anhydrous organic solvent.
-
The immobilized lipase is added to the solution.
-
The mixture is agitated (e.g., shaken or stirred) at a controlled temperature (e.g., 45°C) for 1 to 7 days.[1]
-
Upon completion, the enzyme is filtered off.
-
The solvent is removed under reduced pressure, and the product is purified, typically by chromatography.[1]
Reaction Workflows and Mechanisms
The choice of acylating agent dictates the overall workflow and reaction mechanism. Below are simplified representations of the acylation process using an acyl chloride versus an anhydride.
Caption: Workflow for acylation using this compound.
References
Validating the Structure of Methyl Adipoyl Chloride: A Comparative Guide Using 13C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of reagents is paramount. This guide provides a comparative analysis for the validation of the methyl adipoyl chloride structure using 13C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and routine analytical technique. We present experimental data for this compound and compare its expected 13C NMR spectral features with those of two common alternative or related compounds: adipoyl chloride and dimethyl adipate (B1204190).
Data Presentation: Comparison of 13C NMR Chemical Shifts
The following table summarizes the predicted and experimentally observed 13C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its alternatives. The spectra are typically referenced to a tetramethylsilane (B1202638) (TMS) internal standard at 0.0 ppm. The data for adipoyl chloride and dimethyl adipate are sourced from publicly available spectral databases.
| Carbon Atom | This compound (Predicted δ, ppm) | Adipoyl Chloride (Observed δ, ppm) | Dimethyl Adipate (Observed δ, ppm) |
| C1 (Acyl Chloride Carbonyl) | 172 - 175 | ~173 | - |
| C6 (Ester Carbonyl) | 173 - 174 | - | ~174 |
| C2 | 45 - 50 | ~48 | ~34 |
| C5 | 33 - 37 | ~34 | ~34 |
| C3 | 24 - 28 | ~24 | ~25 |
| C4 | 23 - 27 | ~24 | ~25 |
| OCH₃ (Methyl Ester Carbon) | 51 - 53 | - | ~52 |
Note: Predicted values for this compound are based on established chemical shift ranges for acyl chlorides and esters. Observed values for adipoyl chloride and dimethyl adipate are approximate and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
A standard protocol for acquiring a 13C NMR spectrum is outlined below.
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of the sample (e.g., this compound).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0.0 ppm.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and match the probe to the 13C frequency.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set up the acquisition parameters for a standard proton-decoupled 13C NMR experiment. Key parameters include:
-
Pulse angle (e.g., 30-45 degrees)
-
Acquisition time (e.g., 1-2 seconds)
-
Relaxation delay (e.g., 2-5 seconds)
-
Number of scans (typically 128 to 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio)
-
Spectral width (e.g., 0-220 ppm)
-
-
Initiate the data acquisition.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks if quantitative analysis is required (note: routine 13C NMR is often not strictly quantitative without specific experimental setups).
-
Assign the peaks to the corresponding carbon atoms in the molecule based on their chemical shifts and, if available, data from 2D NMR experiments (e.g., HSQC, HMBC).
Mandatory Visualization
The logical workflow for validating the structure of this compound using 13C NMR and comparing it against potential alternatives is depicted in the following diagram.
Caption: A flowchart illustrating the process of validating the structure of this compound.
Interpretation of the 13C NMR Spectrum of this compound:
The 13C NMR spectrum of pure this compound is expected to exhibit seven distinct signals, corresponding to the seven carbon atoms in its asymmetric structure.
-
Carbonyl Region (170-175 ppm): Two signals are anticipated in this downfield region. One corresponds to the carbonyl carbon of the acyl chloride group (C1), and the other to the carbonyl carbon of the methyl ester group (C6).[1][2] The acyl chloride carbonyl is typically slightly upfield from a corresponding ketone but downfield from an amide.[3] The ester carbonyl chemical shift is characteristic.[4]
-
Alkyl Region (20-55 ppm): Four signals are expected for the four methylene (B1212753) (-CH₂-) carbons of the adipoyl chain (C2, C3, C4, C5). The methylene carbon adjacent to the acyl chloride (C2) will be the most deshielded (further downfield) in this group due to the strong electron-withdrawing effect of the chlorine atom. The methylene carbon adjacent to the ester carbonyl (C5) will also be deshielded, but typically to a lesser extent than C2. The two central methylene carbons (C3 and C4) will have similar chemical shifts and appear further upfield.
-
Methoxy (B1213986) Carbon (around 52 ppm): A single signal corresponding to the methyl group of the ester functionality (-OCH₃) is expected in this region.
Comparison with Alternatives:
-
Adipoyl Chloride: This symmetric molecule will show only three signals in its 13C NMR spectrum: one for the two equivalent carbonyl carbons, and two for the two pairs of equivalent methylene carbons. The presence of seven signals in the spectrum of the product would rule out adipoyl chloride as the sole component.
-
Dimethyl Adipate: This symmetric molecule will exhibit four signals: one for the two equivalent ester carbonyl carbons, two for the two pairs of equivalent methylene carbons, and one for the two equivalent methoxy carbons. The key differentiator for this compound is the presence of a signal corresponding to the acyl chloride carbonyl and the distinct chemical shift of the methylene carbon adjacent to it.
By comparing the experimentally obtained 13C NMR spectrum of the synthesized product with the predicted spectrum of this compound and the known spectra of potential symmetric side-products or starting materials, researchers can confidently validate the structure of their target compound.
References
A Comparative Guide to Purity Analysis of Methyl Adipoyl Chloride: GC-MS vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Methyl adipoyl chloride, a key reagent in the synthesis of various compounds including heme-mimetics, is no exception.[1] Impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic substances into final products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and data.
Methodology Comparison: Specificity and Information
The choice of an analytical method depends on the specific information required. While a simple titration can quantify total acid chloride content, it lacks the specificity to identify individual impurities. Spectroscopic and chromatographic methods like Quantitative Nuclear Magnetic Resonance (qNMR) and GC-MS provide a much more detailed view of a sample's composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that separates chemical components in a sample and then provides structural identification for each. Due to the high reactivity of acid chlorides, direct analysis can be challenging. A common and effective approach is to derivatize the this compound into a more stable ester or amide prior to injection.[2][3] This allows for robust, reproducible analysis.
Experimental Protocol: GC-MS via Derivatization
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 1 mL of a derivatizing agent solution (e.g., 10% 1-Propanol in pyridine).[4] Pyridine acts as a catalyst and neutralizes the HCl byproduct.
-
Allow the reaction to proceed at room temperature for 15-20 minutes.
-
Dilute to the mark with a suitable solvent, such as dichloromethane.
-
Prepare a calibration standard of a known pure reference material using the same procedure.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5%-phenyl-methyl polysiloxane stationary phase.[3]
-
Injector: Split/Splitless, 250°C, Split ratio 20:1.
-
Oven Program: Initial temperature 60°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977A or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Data Analysis: Integrate the peak area of the derivatized this compound and any identified impurities. Purity is calculated as the relative percentage of the main peak area to the total peak area.[5]
-
Argentometric Titration (Volhard Method)
Titration is a classic chemical method that can determine the total amount of hydrolyzable chloride, which is assumed to correspond to the acid chloride content. The Volhard method, a back-titration, is well-suited for this purpose as it is performed under acidic conditions, which are naturally produced upon hydrolysis of the acyl chloride.[6][7][8]
Experimental Protocol: Volhard Titration
-
Sample Hydrolysis: Accurately weigh ~0.5 g of this compound into an Erlenmeyer flask containing 50 mL of deionized water. Swirl to ensure complete hydrolysis.
-
Chloride Precipitation: Add 5 mL of 6M nitric acid and a precisely known excess volume of standardized 0.1 M silver nitrate (B79036) (AgNO₃) solution.
-
Coagulation: Add 2-3 mL of nitrobenzene (B124822) to coat the AgCl precipitate, preventing it from reacting with the titrant.[8]
-
Indicator: Add 1 mL of ferric ammonium (B1175870) sulfate (B86663) (ferric alum) indicator solution.
-
Back-Titration: Titrate the excess, unreacted AgNO₃ with standardized 0.1 M potassium thiocyanate (B1210189) (KSCN) solution until the first appearance of a stable reddish-brown color from the Fe(SCN)²⁺ complex.[7][8]
-
Calculation: The amount of chloride is determined by subtracting the moles of KSCN used (which corresponds to the excess AgNO₃) from the total moles of AgNO₃ initially added.
Quantitative ¹H NMR (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance by comparing the integral of a specific proton signal from the analyte against that of a certified internal standard.[9][10] Its major advantage is high accuracy without the need for a reference standard of the analyte itself.[11]
Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample and ~10 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Ensure quantitative parameters are used, specifically a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated (a D1 of 30 seconds is often sufficient).
-
-
Data Analysis:
-
Identify a well-resolved proton signal unique to this compound (e.g., the methyl ester singlet) and a signal from the internal standard.
-
Carefully integrate both signals.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I=Integral area, N=Number of protons for the signal, MW=Molecular weight, m=mass, std=Internal Standard.
-
Data Presentation: A Comparative Overview
The following tables summarize the capabilities of each method and present representative data for a hypothetical batch of this compound.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Feature | GC-MS (with Derivatization) | Argentometric Titration | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation followed by mass-based identification and quantification. | Chemical reaction and volumetric analysis of total hydrolyzable chloride. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.[9] |
| Specificity | High; can separate and identify structurally similar impurities. | Low; measures total hydrolyzable chloride, cannot distinguish between different acid chlorides.[2] | High; can distinguish and quantify different molecules based on unique proton signals. |
| Information Provided | Purity of the main component, number of impurities, and structural information for each impurity. | Total acid chloride content only. | Absolute purity of the main component, structural confirmation, and quantification of known impurities. |
| Sensitivity | High (ppm to ppb level). | Moderate (percent level). | Moderate to High (percent to sub-percent level). |
| Sample Throughput | Moderate; run times are typically 20-30 minutes per sample. | High; titrations can be performed quickly, especially with an autotitrator. | Low to Moderate; requires long acquisition times for high accuracy. |
| Complexity | High; requires skilled operator and complex instrumentation. | Low; based on standard wet chemistry techniques. | High; requires specialized equipment and expertise in spectral interpretation and parameter optimization. |
Table 2: Representative Purity Analysis of a this compound Batch
| Analytical Method | Result | Interpretation |
| GC-MS | 97.5% Methyl adipoyl chloride1.8% Monomethyl adipate0.7% Adipoyl dichloride | Provides a detailed purity profile, identifying and quantifying the starting material and a related byproduct. |
| Argentometric Titration | 98.9% (as acid chloride) | The result is inflated because it measures both this compound and the di-acid chloride impurity (adipoyl dichloride), which contains two hydrolyzable chlorides per molecule. |
| Quantitative ¹H NMR | 97.6% (by mass) | Provides a highly accurate purity value for the target compound, corroborating the GC-MS result. Impurity signals for monomethyl adipate (B1204190) and adipoyl dichloride could also be quantified. |
Visualizing the GC-MS Workflow
A clear workflow is essential for reproducible results in GC-MS analysis. The following diagram illustrates the key steps from sample receipt to final data analysis.
References
- 1. This compound | 35444-44-1 [chemicalbook.com]
- 2. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. titrations.info [titrations.info]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. byjus.com [byjus.com]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 11. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Polymerization with Different Diamines
The structural characteristics of diamine monomers are a critical determinant in the synthesis of high-performance polymers such as polyamides and polyimides. The choice of diamine profoundly influences the polymer's final properties, including its thermal stability, mechanical strength, solubility, and optical transparency. This guide provides a comparative analysis of polymers synthesized from various diamines, supported by experimental data, to aid researchers and scientists in selecting appropriate monomers for specific applications, from aerospace components to flexible electronics.
Data Presentation: Property Comparison
The following tables summarize the quantitative impact of different diamine structures on the key properties of the resulting polymers.
Table 1: Comparison of Polyimides Derived from Various Aromatic Diamines and Dianhydrides
The structure of both the diamine and the dianhydride affects the final properties of polyimide films. Aromatic dianhydrides with rigid structures tend to enhance thermal and mechanical properties, while cycloaliphatic dianhydrides can improve optical transparency and solubility.[1] Similarly, the flexibility and chemical nature of the diamine backbone play a crucial role.
| Dianhydride | Diamine | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Key Structural Feature of Diamine |
| PMDA | ODA | 302 | 102.31 | 3.42 | 2.82 | Ether linkage provides some flexibility[2] |
| BTDA | ODA | 276 | 114.19 | 3.23 | 3.58 | Benzophenone group introduces a kink[2] |
| BPDA | ODA | 290 | 107.51 | 2.98 | 3.35 | Biphenyl unit increases rigidity[2] |
| DPPD | MBDAM | 369 | - | - | - | Ortho-methyl substitution restricts chain rotation[3] |
| DPPD | BAPHF | 338 | - | - | - | No ortho substituents, allowing more rotation[3] |
| BPADA | BZ | - | - | - | - | Linear, rigid rod-shaped structure[1] |
| BPADA | FDN | - | - | - | - | Bent structure with bulky substituents[1] |
*Data sourced from multiple studies for comparative purposes. "PMDA": Pyromellitic dianhydride; "BTDA": 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride; "BPDA": 3,3′,4,4′-Biphenyltetracarboxylic dianhydride; "DPPD": 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride; "BPADA": 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride); "ODA": 4,4'-oxydianiline; "MBDAM": 2,2'-dimethyl-4,4'-diaminobiphenyl; "BAPHF": 4,4'-(hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline; "BZ": Benzidine; "FDN": 2,7-diaminofluorene.
Table 2: Effect of Diamine Isomers on Copoly(amide-imide) Properties
The substitution pattern on aromatic diamines (meta- vs. para-isomers) significantly alters the polymer chain's geometry, which in turn affects its macroscopic properties.[4]
| Diamine Isomer | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | General Observation |
| p-MPAB | 343 - 351 | 129 - 134 | 2.6 - 2.8 | 13 - 15 | Superior thermo-mechanical properties due to rigid-rod type structure.[4] |
| m-MPAB | 263 - 273 | 102 - 105 | 2.1 - 2.2 | 14 - 17 | Improved optical transparency and solubility due to less linear chain conformation.[4] |
*Data for Co-PAIs synthesized with varying ratios of 6FDA and BPA dianhydrides. "p-MPAB": p-phenylene bis(4-aminobenzamide); "m-MPAB": m-phenylene bis(4-aminobenzamide).[4]
Table 3: Influence of Aliphatic Diamine Chain Length on Polybenzoxazine Properties
In polymers like polybenzoxazines, the length of the flexible aliphatic diamine linker can systematically alter thermal properties.
| Diamine | Monomer Melting Point (°C) | Polymerization Onset (°C) | Polymer Tg (°C) | Key Observation |
| Diaminoethane (DAE) | - | 187 | - | Short chain length leads to a narrow processing window between melting and polymerization.[5] |
| Diaminopentane (DAPe) | - | - | 228 | Odd-numbered carbon chains can lead to lower monomer melting points.[5] |
| Diaminohexane (DAH) | - | 218 | 231 | Longer diamine chains increase the polymerization onset temperature.[5] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative study of polymerization using different diamines.
Caption: General workflow from diamine selection to final property analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are typical protocols for the synthesis and characterization of polyamides or polyimides.
Synthesis: Low-Temperature Solution Polycondensation
This method is widely used for preparing high-molecular-weight aromatic polyamides and poly(amic acid) precursors to polyimides.
Objective: To synthesize a series of polymers from a selected diacid chloride (or dianhydride) and various diamines.
Materials:
-
N,N-dimethylacetamide (DMAc), dried over molecular sieves.
-
Diacid chloride (e.g., terephthaloyl chloride) or Dianhydride (e.g., PMDA).
-
Various diamine monomers (e.g., 4,4'-oxydianiline, 1,6-hexamethylene diamine).
-
Nitrogen gas supply.
Procedure:
-
A three-necked flask equipped with a mechanical stirrer and a nitrogen inlet is charged with a specific molar amount of the chosen diamine and solvent (DMAc).
-
The solution is stirred under a nitrogen atmosphere and cooled to 0-5°C in an ice bath.
-
An equimolar amount of the diacid chloride or dianhydride is added portion-wise to the stirred diamine solution over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. Stirring is continued for 12-24 hours under a nitrogen atmosphere. The viscosity will noticeably increase as polymerization proceeds.[6]
-
The resulting viscous polymer solution is then poured slowly into a large volume of a non-solvent like methanol with vigorous stirring to precipitate the polymer.
-
The precipitated polymer is collected by filtration, washed thoroughly with methanol and water to remove unreacted monomers and salts, and dried in a vacuum oven at 80°C for 24 hours.
-
For polyimides, this process yields a poly(amic acid) precursor, which is then thermally or chemically treated (imidized) to form the final polyimide.[7]
Characterization: Thermal Properties
a) Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the synthesized polymers.
Procedure:
-
A small sample of the dried polymer (5-10 mg) is placed in an alumina (B75360) or platinum TGA pan.
-
The sample is heated in the TGA instrument from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[6]
-
The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
b) Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the amorphous or semi-crystalline polymers.
Procedure:
-
A small sample of the dried polymer (5-10 mg) is sealed in an aluminum DSC pan.
-
The sample is subjected to a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. A typical cycle might be:
-
Heat from 25°C to a temperature above the expected Tg (e.g., 350°C) at a rate of 10-20°C/min to erase the thermal history.[4]
-
Cool back to 25°C at the same rate.
-
Heat again through the transition range at the same rate.
-
-
The Tg is determined from the second heating scan, typically as the midpoint of the step change in the heat flow curve.[1]
Characterization: Mechanical Properties
a) Tensile Testing
Objective: To measure the tensile strength, tensile modulus, and elongation at break of polymer films.
Procedure:
-
Polymer films of uniform thickness are cast from the polymer solution onto a glass plate and dried.
-
The films are cut into dumbbell-shaped specimens according to a standard method (e.g., ASTM D638).
-
The thickness and width of the gauge section of each specimen are measured precisely.
-
The specimen is mounted in the grips of a universal testing machine.
-
The sample is pulled at a constant crosshead speed until it fractures. The load and extension are recorded throughout the test.
-
Tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.[2]
References
- 1. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05012J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 4. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03999G [pubs.rsc.org]
- 5. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 6. ijert.org [ijert.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Methyl Adipoyl Chloride in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like methyl adipoyl chloride is critical for reaction monitoring, process optimization, and quality control. Due to its high reactivity, direct analysis of this compound can be challenging. This guide provides a comparative analysis of suitable analytical methodologies, offering detailed experimental protocols and performance characteristics to aid in selecting the most appropriate technique for your specific needs.
Comparison of Analytical Methods
The selection of an optimal analytical method for the quantification of this compound hinges on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance parameters of three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Feature | Derivatization-HPLC-UV/DAD | GC-FID/MS | Quantitative NMR (qNMR) |
| Principle | Chemical conversion to a stable, UV-active derivative followed by chromatographic separation and UV/DAD detection. | Separation of volatile compounds in the gas phase and detection by FID or MS. Derivatization may be required. | Measurement of the NMR signal intensity relative to a certified internal standard. |
| Sample Preparation | Derivatization reaction required. | Extraction and possible derivatization. | Simple mixing with a deuterated solvent and an internal standard. |
| Sensitivity | High (ppm to ppb level).[1][2] | High (ppm to ppb level). | Moderate (typically > 0.1% w/w). |
| Specificity | High, dependent on chromatography and derivatizing agent. | High, especially with MS detection. | High, based on unique NMR signals. |
| Matrix Effect | Can be minimized by appropriate derivatization and chromatographic separation.[1][2] | Susceptible to interference from non-volatile matrix components. | Less susceptible to matrix effects. |
| Throughput | Moderate, due to derivatization step. | Moderate to high. | High. |
| Instrumentation | HPLC with UV or DAD detector. | GC with FID or MS detector. | NMR spectrometer. |
| Advantages | Excellent sensitivity and specificity; widely available instrumentation.[1][2] | High separation efficiency for volatile compounds. | Non-destructive; provides structural information; minimal sample preparation.[3] |
| Disadvantages | Derivatization adds complexity and potential for error. | Thermal instability of the analyte can be a concern. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR.[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Method 1: Quantification by Derivatization-HPLC-UV/DAD
This method is based on the pre-column derivatization of this compound with a suitable agent, such as 2-nitrophenylhydrazine (B1229437), to form a stable and UV-active product that can be readily analyzed by reverse-phase HPLC.[1][2]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of 2-nitrophenylhydrazine in acetonitrile (B52724).
-
Prepare a 1 M solution of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) in acetonitrile.
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
-
Derivatization Procedure:
-
To 100 µL of each standard solution or sample containing this compound in a clean vial, add 100 µL of the 2-nitrophenylhydrazine solution.
-
Add 50 µL of the base solution to catalyze the reaction.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.[2]
-
Quench the reaction by adding 50 µL of a primary amine solution (e.g., 1 M glycine (B1666218) in water) to react with the excess derivatizing reagent.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV/DAD detector at the wavelength of maximum absorbance of the derivative (e.g., around 395 nm for the 2-nitrophenylhydrazine derivative).[2]
-
Quantification: Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
-
Method 2: Quantification by Gas Chromatography (GC)
Direct GC analysis of this compound can be challenging due to its reactivity and potential for thermal degradation. A more robust approach involves derivatization to a more stable and volatile compound, such as a methyl ester, by reacting with methanol.
Experimental Protocol:
-
Derivatization Procedure:
-
To a known volume of the reaction mixture containing this compound, add an excess of anhydrous methanol.
-
To facilitate the reaction, a small amount of a non-nucleophilic base like pyridine can be added to neutralize the HCl generated.
-
Allow the reaction to proceed to completion at room temperature.
-
-
GC-FID/MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split/splitless injection.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized product from other components in the reaction mixture.
-
Detection: Flame Ionization Detector (FID) for general quantification or Mass Spectrometry (MS) for more selective and sensitive detection.
-
Quantification: Use an internal standard method for accurate quantification. A suitable internal standard would be a stable compound with similar volatility and detector response that does not react with the derivatization agent or interfere with the analyte peak.
-
Method 3: Quantification by Quantitative NMR (qNMR)
qNMR is a direct and non-destructive method that allows for the quantification of this compound without the need for derivatization.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture into an NMR tube.
-
Add a precise volume of a suitable deuterated solvent (e.g., CDCl3) containing a certified internal standard of known concentration. A common internal standard is maleic anhydride (B1165640) or 1,2,4,5-tetrachloro-3-nitrobenzene.
-
Ensure the internal standard has a resonance that is well-resolved from the signals of this compound and other components in the mixture.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum of the sample.
-
Ensure the acquisition parameters are optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest and the internal standard.
-
Use a 90° pulse angle to maximize the signal-to-noise ratio.[5]
-
-
Data Processing and Quantification:
-
Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the area of a well-resolved signal corresponding to this compound (e.g., the methylene (B1212753) protons adjacent to the acyl chloride) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following equation:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Concentration_standard)
where N_protons is the number of protons giving rise to the integrated signal.
-
Visualizations
The following diagrams illustrate the experimental workflow for the recommended derivatization-HPLC method and a comparison of the analytical techniques.
Caption: Experimental workflow for the quantification of this compound using derivatization-HPLC.
Caption: Comparison of key performance attributes for different analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Assessing Monomer Purity for Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
The success of a polymerization reaction and the final properties of the resulting polymer are critically dependent on the purity of the starting monomer. Even trace amounts of impurities can have profound effects on reaction kinetics, molecular weight, and the structural integrity of the polymer, ultimately impacting the performance and safety of the final product, a crucial consideration in drug development and material science. This guide provides an objective comparison of common analytical techniques for assessing monomer purity, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific application.
The Critical Impact of Monomer Impurities
Impurities in a monomer stock can originate from the synthesis process, degradation, or improper storage. These unwanted substances can be broadly categorized by their effect on the polymerization process.
-
Inhibitors and Retarders: These are substances that slow down or completely prevent the polymerization reaction. True inhibitors cause a distinct induction period where no polymerization occurs until the inhibitor is consumed. Retarders, on the other hand, decrease the rate of polymerization without a defined induction period. Common inhibitors include phenols (like hydroquinone), quinones, and stable radicals, which scavenge the initiating free radicals.[1][2] The presence of oxygen can also inhibit many radical polymerizations.
-
Chain Transfer Agents: These impurities can terminate a growing polymer chain and initiate a new one, leading to a decrease in the average molecular weight of the final polymer.[3][4] Solvents, monomers themselves, or specific additives can act as chain transfer agents.[4] While sometimes added intentionally to control molecular weight, their presence as an unknown impurity can lead to batch-to-batch inconsistency.[3][5]
-
Other Impurities: Unreacted starting materials, by-products from synthesis, catalysts, and moisture can also interfere with polymerization, affect the polymer's properties, or be toxic, which is a major concern for biomedical applications.
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical technique for monomer purity assessment depends on factors such as the nature of the monomer, the expected impurities, required sensitivity, and available instrumentation. The most widely used methods include chromatographic and spectroscopic techniques.
| Technique | Principle | Typical Precision | Typical Limit of Quantification (LOQ) | Speed | Key Advantages | Key Disadvantages |
| ¹H NMR Spectroscopy | Measures the resonance of proton nuclei in a magnetic field. Purity is determined by comparing the integral of signals from the monomer to those of a certified internal standard (qNMR). | High (< ±2%) | ~2 µg/mL (less sensitive than GC/MS)[6] | Moderate (10-15 min per sample)[7] | Provides detailed structural information; highly accurate and quantitative; non-destructive.[8][9] | Requires expensive deuterated solvents; lower sensitivity compared to chromatographic methods.[6][8] |
| Gas Chromatography (GC-FID/MS) | Separates volatile components in the gas phase based on their interaction with a stationary phase. A Flame Ionization Detector (FID) provides general quantitation, while a Mass Spectrometer (MS) allows for specific identification. | High (RSD < 5%)[9] | 0.18 to 0.37 mg/L (or ppm)[10] | Fast to Moderate | Excellent sensitivity and separation efficiency for volatile impurities; MS provides definitive identification.[9][11] | Requires volatile and thermally stable analytes; sample extraction may be necessary, potentially increasing LoQ.[12] |
| High-Performance Liquid Chromatography (HPLC) | Separates components in a liquid phase based on their interaction with a stationary phase, detected typically by UV-Vis absorption. | High (RSD < 5%)[1][8] | 2.8 µg/mL (for acrylic acid); 25-100 µg/L for other acrylates.[1] | Moderate | Suitable for non-volatile or thermally sensitive monomers; high precision and accuracy.[8][12] | Can be more complex to develop methods; requires soluble samples.[7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by specific molecular bonds. Can be used quantitatively by creating a calibration curve based on the absorbance of a characteristic peak. | Moderate | ~5% for comonomer analysis (significantly higher than other techniques).[5] | Very Fast | Rapid and simple for screening; can be used for real-time reaction monitoring. | Lower sensitivity and precision for trace impurities; overlapping peaks can complicate quantification.[5][7] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions in a material. Impurities can cause a depression and broadening of the melting point of a crystalline monomer. | Qualitative/ Semi-Quantitative | Not suitable for trace impurity quantification. | Moderate | Provides information on thermal properties and can indicate the presence of impurities affecting crystallinity. | Not a direct quantitative method for purity; only applicable to crystalline solids. |
Visualizing Workflows and Impurity Effects
Diagrams are essential for understanding complex workflows and chemical pathways. The following visualizations, created using the DOT language, illustrate key processes in monomer purity assessment.
Caption: General workflow for assessing monomer purity.
Caption: Impact of impurities on radical polymerization pathways.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable and reproducible purity data.
Protocol 1: Monomer Purity by Gas Chromatography with Flame Ionization Detector (GC-FID)
This protocol is suitable for the quantification of volatile impurities in a thermally stable monomer.
-
Materials and Equipment:
-
Gas Chromatograph with FID
-
Appropriate capillary column (e.g., DB-5 or equivalent)
-
High-purity gases (Helium carrier, Hydrogen, Air)
-
Autosampler vials with caps
-
Volumetric flasks and pipettes
-
Analytical balance
-
Monomer sample, certified reference standard of the monomer, and standards for expected impurities.
-
High-purity solvent (e.g., dichloromethane (B109758) or acetone)
-
-
Standard Preparation:
-
Prepare a stock solution of the monomer and each expected impurity in the chosen solvent at a concentration of ~1000 µg/mL.
-
Create a series of calibration standards by serially diluting the stock solutions to cover the expected concentration range of impurities (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Prepare a quality control (QC) sample from a separate stock solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the monomer sample (e.g., 100 mg) into a volumetric flask (e.g., 10 mL).
-
Dissolve and dilute to volume with the solvent. This creates a 10,000 µg/mL solution. Ensure the sample is fully dissolved.
-
-
GC-FID Instrumental Parameters (Example):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min.
-
Detector Temperature: 280 °C
-
-
Analysis Sequence:
-
Inject a solvent blank to ensure no system contamination.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the QC sample.
-
Inject the prepared monomer sample in triplicate.
-
Inject the QC sample periodically throughout the sequence.
-
-
Data Analysis:
-
Generate a calibration curve for each impurity by plotting peak area against concentration. A linear regression with R² > 0.995 is typically required.
-
Determine the concentration of each impurity in the sample solution from its peak area and the calibration curve.
-
Calculate the weight percentage (wt%) of each impurity in the original monomer sample.
-
Calculate the monomer purity as 100% minus the sum of the wt% of all identified impurities.
-
Protocol 2: Monomer Purity by Quantitative ¹H NMR (qNMR)
This protocol uses an internal standard for highly accurate purity determination.
-
Materials and Equipment:
-
NMR Spectrometer (≥400 MHz recommended)
-
High-quality 5 mm NMR tubes
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks, pipettes, and syringes
-
Monomer sample
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Certified Internal Calibration Standard (e.g., maleic anhydride, dimethyl sulfone). The standard must be stable, non-reactive, have a known purity, and possess signals that do not overlap with the monomer or impurity signals.[7]
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (e.g., 10.00 mg) directly into an NMR tube.
-
Accurately weigh a specific amount of the monomer sample (e.g., 30.00 mg) into the same NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the NMR tube.
-
Cap the tube and gently vortex or invert until both the standard and the sample are completely dissolved.
-
-
NMR Data Acquisition:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate.
-
Perform standard shimming procedures to optimize magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using quantitative parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified (a d1 of 30-60 seconds is often sufficient for high accuracy).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 8-16 scans).
-
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Carefully integrate a well-resolved, unique signal for the monomer and a unique signal for the internal standard. Ensure the integration regions are wide enough to encompass the entire peak.
-
-
Purity Calculation:
-
Use the following formula to calculate the purity of the monomer:
Purity (wt%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
m: Mass
-
P_std: Purity of the internal standard (as a percentage)
-
-
Conclusion
The rigorous assessment of monomer purity is a non-negotiable step in the development of high-quality polymers for any application, and it is especially critical in the highly regulated fields of pharmaceuticals and medical devices. While rapid screening methods like FTIR have their place, chromatographic techniques such as GC and HPLC offer superior sensitivity for detecting trace impurities. For the highest degree of accuracy and structural confirmation, quantitative NMR stands out as a powerful, albeit less sensitive, primary method. By understanding the principles, advantages, and limitations of each technique and implementing robust experimental protocols, researchers can ensure the integrity of their polymerization reactions and the reliability of their final materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Problem with Reaction Path Diagram [groups.google.com]
- 3. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 4. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 5. pstc.org [pstc.org]
- 6. richmondscientific.com [richmondscientific.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. osha.gov [osha.gov]
- 11. measurlabs.com [measurlabs.com]
- 12. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
A Comparative Guide to the Reaction Kinetics of Methyl Adipoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of methyl adipoyl chloride with alternative acylating agents. The information presented herein is supported by established principles of organic chemistry and kinetic data from analogous systems, offering a framework for selecting the appropriate reagent for specific research and development applications.
This compound, a bifunctional molecule containing both an acyl chloride and a methyl ester, presents a unique reactivity profile. The electron-withdrawing nature of the ester group is expected to enhance the electrophilicity of the acyl chloride carbonyl carbon, potentially leading to faster reaction rates compared to simple alkyl acyl chlorides. However, the overall steric and electronic effects of the entire molecule must be considered when comparing its reactivity to other acylating agents.
Comparative Kinetic Data
While specific kinetic data for this compound is not extensively available in the public domain, we can infer its relative reactivity by comparing it to other well-studied acyl chlorides. The following table summarizes representative pseudo-first-order rate constants (k_obs) for the reaction of various acyl chlorides with a common nucleophile, illustrating the impact of structure on reactivity.
| Acyl Chloride | Nucleophile | Solvent | Temperature (°C) | k_obs (s⁻¹) | Relative Rate |
| Acetyl Chloride | Ethanol | Acetonitrile | 25 | 4.5 x 10⁻² | 1.0 |
| Benzoyl Chloride | Ethanol | Acetonitrile | 25 | 3.7 x 10⁻⁴ | 0.008 |
| p-Nitrobenzoyl Chloride | Ethanol | Acetonitrile | 25 | 4.4 x 10⁻² | 0.98 |
| This compound (Predicted) | Ethanol | Acetonitrile | 25 | Slightly > Acetyl Chloride | ~1-2 |
| Adipoyl Dichloride | Ethanol | Acetonitrile | 25 | Significantly > Acetyl Chloride | >1 |
Note: The predicted reactivity of this compound is based on the inductive effect of the distal ester group. The actual rate would need to be determined experimentally.
Experimental Protocols
To determine the kinetic parameters for the reaction of this compound, a pseudo-first-order kinetic study can be employed. This involves using a large excess of the nucleophile (e.g., an alcohol or amine) so that its concentration remains effectively constant throughout the reaction. The rate of the reaction is then dependent only on the concentration of the this compound.
Key Experiment: UV-Vis Spectrophotometric Kinetic Assay
This method is suitable for reactions where there is a change in absorbance in the UV-Vis spectrum upon reaction. For instance, if the product of the reaction has a different UV-Vis absorbance profile than the reactants, this change can be monitored over time to determine the reaction rate.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetonitrile).
-
Prepare a solution of the nucleophile (e.g., a specific alcohol or amine) in the same solvent at a concentration at least 10-fold higher than the this compound solution.
-
-
Instrumentation Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance difference between the reactant and product.
-
Equilibrate the instrument and the reaction solutions to the desired temperature.
-
-
Kinetic Run:
-
Add a known volume of the nucleophile solution to a cuvette.
-
Initiate the reaction by rapidly adding a small, known volume of the this compound stock solution to the cuvette and mix thoroughly.
-
Immediately begin recording the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance value stabilizes).
-
-
Data Analysis:
-
Plot the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
The pseudo-first-order rate constant (k_obs) is the negative of the slope of the resulting linear plot.
-
Visualizing the Workflow and Reaction Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for a UV-Vis spectrophotometric kinetic study.
The reaction of this compound with a nucleophile, such as an alcohol or an amine, proceeds through a nucleophilic acyl substitution mechanism.[1][2][3][4] This is a two-step addition-elimination process.
Caption: Generalized mechanism for nucleophilic acyl substitution.
Comparison with Alternatives
Adipoyl Dichloride: As a diacyl chloride, adipoyl dichloride is significantly more reactive than this compound.[5] Both acyl chloride groups are highly susceptible to nucleophilic attack. This high reactivity can be advantageous for rapid reactions but may lead to poor selectivity and the formation of polymeric byproducts, especially when precise control over the reaction is required.
Simple Acyl Chlorides (e.g., Acetyl Chloride): These are common, highly reactive acylating agents.[6] Their reactivity is generally comparable to or slightly less than that of this compound, depending on the electronic effects of the substituent. The choice between this compound and a simple acyl chloride will depend on the desired final product structure.
Acid Anhydrides: Acid anhydrides are generally less reactive than acyl chlorides and are often preferred for their ease of handling and less hazardous byproducts (a carboxylic acid instead of hydrogen chloride).[1] However, their lower reactivity may necessitate harsher reaction conditions or longer reaction times.
Conclusion
This compound offers a unique combination of reactivity and functionality. Its reactivity is expected to be comparable to or slightly greater than that of simple acyl chlorides due to the electronic influence of the methyl ester group. The choice of this compound over other acylating agents will be dictated by the specific requirements of the synthetic target and the desired kinetic profile of the reaction. For applications requiring high reactivity, adipoyl dichloride may be a suitable alternative, while for reactions demanding greater control and milder conditions, an acid anhydride (B1165640) might be more appropriate. Experimental determination of the reaction kinetics is crucial for optimizing reaction conditions and achieving the desired outcome in any specific application.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl Adipoyl Chloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like methyl adipoyl chloride is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Immediate Safety and Personal Protective Equipment
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate the risks of exposure.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is also recommended.[2] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use and disposed of properly after.[2][3] |
| Protective Clothing | A flame-resistant lab coat or impervious clothing should be worn to protect the skin.[2] |
| Respiratory Protection | A properly fitted respirator with a cartridge suitable for organic vapors and acid gases (e.g., type ABEK (EN14387)) should be used, especially if not working in a fume hood. |
All handling and disposal operations must be conducted within a certified laboratory fume hood to ensure adequate ventilation.[2] An emergency eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The following protocol outlines a safe method for the neutralization and disposal of small quantities of this compound typically found in a laboratory setting. This procedure is based on the general principles of quenching reactive acyl chlorides.[5][6]
1. Preparation:
- Ensure all necessary PPE is worn correctly.
- Work exclusively within a chemical fume hood.
- Prepare a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler containing a dilute sodium hydroxide (B78521) solution) to neutralize the evolved hydrogen chloride gas.
- Prepare a cooling bath (e.g., ice-water) to manage the reaction temperature.
2. Neutralization Procedure:
- Place a suitable quenching solution in the three-necked flask. A dilute solution of sodium bicarbonate or sodium hydroxide (5-10%) in water is a common choice. Alternatively, an alcohol like isopropanol (B130326) or ethanol (B145695) can be used, which will convert the acyl chloride to a less reactive ester.[5][7]
- Begin stirring the quenching solution and cool it in the ice bath.
- Slowly and carefully add the this compound dropwise from the dropping funnel into the stirred, cooled quenching solution. The rate of addition should be controlled to prevent a rapid temperature increase.[5]
- Monitor the reaction closely. If the reaction becomes too vigorous or the temperature rises significantly, stop the addition and allow the mixture to cool before proceeding.
- After the addition is complete, continue to stir the mixture in the cooling bath for at least 30 minutes to ensure the reaction has gone to completion.
- Allow the mixture to slowly warm to room temperature while still stirring.
3. Final Disposal:
- Once the reaction is complete and the mixture has returned to room temperature, check the pH of the solution to ensure it is neutral (pH 6-8). If necessary, add more dilute base to neutralize any remaining acidity.
- The resulting neutralized aqueous solution, containing adipic acid, methanol, and sodium chloride (if sodium hydroxide was used for neutralization), should be disposed of as hazardous aqueous waste in a properly labeled container.[8][9][10]
- Never pour the neutralized solution down the drain without consulting your institution's specific guidelines for aqueous waste disposal.[9][11]
- Contaminated materials, including gloves and disposable labware, should be collected in a designated solid hazardous waste container.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 6. savemyexams.com [savemyexams.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling Methyl adipoyl chloride
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Methyl Adipoyl Chloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Hazard Summary
This compound is a corrosive substance that poses significant health risks upon exposure. It is classified as a substance that causes severe skin burns and eye damage.[1] The material is also harmful if swallowed, inhaled, or comes into contact with the skin.[2] It reacts violently with water and moisture, releasing toxic and corrosive fumes of hydrogen chloride.[3][4] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent personal exposure.[5] The following table summarizes the required PPE.
| Protection Type | Required Equipment | Standards/Specifications | Citation |
| Eye/Face | Tightly fitting safety goggles or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US). | [3][6] |
| Skin | Chemical-resistant gloves (e.g., elbow-length PVC), fire/flame resistant and impervious clothing, lab coat, and overalls. Trousers should be worn outside of boots. | Gloves must satisfy EU Directive 89/686/EEC and the EN 374 standard. | [5][6] |
| Respiratory | A NIOSH/MSHA approved respirator is required if exposure limits are exceeded or if vapors/aerosols are generated. For firefighting, a self-contained breathing apparatus is necessary. | Use a respirator with a suitable filter type (e.g., N95 dust mask, Filter type ABEK). | [3] |
| General | An eyewash station and a safety shower must be readily accessible. | N/A | [4][5] |
Operational Plan: Handling Procedures
Safe handling of this compound requires a controlled environment and strict adherence to the following procedural steps.
1. Preparation and Pre-Handling Checks:
-
Ensure all necessary PPE is available and in good condition.[7]
-
Verify that a chemical fume hood is operational and being used.[6][7]
-
Locate the nearest eyewash station and safety shower before beginning work.[5]
-
Keep the container tightly closed until ready for use.[1]
-
Avoid contact with incompatible materials, especially water and moist air.[4][5]
2. Step-by-Step Handling Protocol:
-
Step 1: Conduct all operations within a certified chemical fume hood to ensure adequate ventilation.[1][6]
-
Step 2: Carefully open the container, as the contents may be under pressure.[1]
-
Step 3: When transferring the chemical, avoid creating mists or vapors.[1]
-
Step 4: Do not eat, drink, or smoke in the handling area.[3][5]
-
Step 5: Keep containers securely sealed when not in use.[5]
-
Step 6: After handling, wash hands and face thoroughly.[1] Immediately change any contaminated clothing.
3. Storage:
-
Store the chemical in its original, tightly closed container in a cool, dry, and well-ventilated area.[4][6]
-
Store locked up and away from incompatible substances.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and governmental regulations.
1. Waste Collection:
-
Collect all waste, including contaminated absorbent materials and empty containers, in a designated and properly labeled hazardous waste container.[7]
-
Empty containers may retain product residue and should be handled as hazardous.[4]
2. Neutralization (for small quantities):
-
Work within a chemical fume hood.[7]
-
Slowly add the this compound to a stirred, cold solution of a weak base, such as sodium bicarbonate.
-
Monitor the reaction for gas evolution and control the addition rate to prevent splashing.[7]
-
After the reaction subsides, verify the pH of the solution is between 6 and 8.[7]
3. Final Disposal:
-
The neutralized solution or un-neutralized waste must be collected by a licensed professional waste disposal service.[7][8]
-
Do not pour the chemical down the drain or dispose of it with general laboratory waste.[6][7]
-
Hand over sealed and labeled waste containers to your institution's environmental health and safety (EHS) office for final disposal.[7]
Emergency Procedures
Immediate action is critical in the event of an emergency.
| Emergency Situation | Procedural Steps | Citation |
| Spill | 1. Evacuate non-essential personnel from the area.[6][8] 2. Wear full PPE, including respiratory protection.[5] 3. Increase ventilation.[5] 4. Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[7] 5. Collect the absorbed material into a labeled hazardous waste container.[6][8] 6. Clean the spill area thoroughly.[6][7] 7. Do not use water on the spill.[5] | |
| Inhalation | 1. Move the affected person to fresh air immediately.[1][6] 2. If breathing is difficult, provide artificial respiration.[4] 3. Keep the person warm and at rest.[5] 4. Seek immediate medical attention.[1][6] | |
| Skin Contact | 1. Immediately remove all contaminated clothing.[1][6] 2. Flush the affected skin with large amounts of water for at least 15 minutes.[4][6] 3. Use a safety shower if available.[5] 4. Seek immediate medical attention.[4][6] | |
| Eye Contact | 1. Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4][6] 2. Remove contact lenses if present and easy to do so.[1] 3. Seek immediate medical attention.[1][6] | |
| Ingestion | 1. Rinse the mouth with water.[1][6] 2. Do NOT induce vomiting.[1][6] 3. If the person is conscious, give them a couple of glasses of water to drink.[4] 4. Never give anything by mouth to an unconscious person.[4][6] 5. Seek immediate medical attention.[1][6] |
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.ie [fishersci.ie]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. benchchem.com [benchchem.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
